molecular formula C4HCl2IN2 B179692 3,5-Dichloro-2-iodopyrazine CAS No. 136866-30-3

3,5-Dichloro-2-iodopyrazine

Cat. No.: B179692
CAS No.: 136866-30-3
M. Wt: 274.87 g/mol
InChI Key: AEULAQIUCSOQQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-2-iodopyrazine is a crucial halogenated pyrazine derivative recognized for its significant role as a versatile intermediate in modern pharmaceutical synthesis and complex organic molecule construction . Its precise structure, featuring strategically positioned iodine and chlorine substituents, makes it highly amenable to a range of chemical transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) . This reactivity allows researchers to efficiently construct diverse molecular scaffolds, particularly in the field of heterocyclic chemistry, which is fundamental to developing new bioactive molecules . The compound's primary research value lies in its application as a key building block for the synthesis of novel therapeutic agents. For instance, pyrazinone derivatives synthesized from dihalo-pyrazine intermediates have been explored as kinase inhibitors, demonstrating potential as small-molecule anticancer drugs . Furthermore, the tunable electronic properties of such N-heteroaryl systems are critical in advanced research areas, including the development of covalent reactive groups (CRGs) for targeted drug discovery . By providing multiple, selective sites for chemical modification, this compound serves as an indispensable tool for accelerating the drug development pipeline and enabling innovations in medicinal chemistry .

Properties

IUPAC Name

3,5-dichloro-2-iodopyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2IN2/c5-2-1-8-4(7)3(6)9-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEULAQIUCSOQQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)I)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576994
Record name 3,5-Dichloro-2-iodopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136866-30-3
Record name 3,5-Dichloro-2-iodopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Dichloro-2-iodopyrazine: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic deployment of functionalized heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the pyrazine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged structure found in numerous FDA-approved drugs and clinical candidates. This guide provides an in-depth technical overview of 3,5-dichloro-2-iodopyrazine , a tri-halogenated pyrazine derivative that serves as a highly versatile and reactive building block for the synthesis of complex molecular architectures. Its unique substitution pattern offers multiple, distinct reaction sites, enabling selective and sequential functionalization.

Core Chemical Identity and Physicochemical Properties

This compound is an organohalogen compound whose structure and key identifiers are foundational to its application in synthesis.

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--
CAS Number 136866-30-3[1][2]
Molecular Formula C₄HCl₂IN₂[1][2]
Molecular Weight 274.88 g/mol [2]
Canonical SMILES C1=C(N=C(C(=N1)I)Cl)Cl--INVALID-LINK--
InChI Key AEULAQIUCSOQQD-UHFFFAOYSA-N[1]
Predicted XlogP 2.4--INVALID-LINK--
Appearance Colorless solid (as per synthesis)[1]

Structural and Reactivity Analysis: The Power of Differential Halogenation

The synthetic utility of this compound stems from the differential reactivity of its three halogen substituents. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bonds. This disparity is the linchpin for achieving regioselective transformations, particularly in palladium-catalyzed cross-coupling reactions.

The iodine atom at the C2 position is the most reactive site, readily undergoing oxidative addition to a palladium(0) catalyst. This allows for the selective functionalization of this position while leaving the two chlorine atoms at C3 and C5 untouched. These chloro groups can then be targeted for subsequent reactions, often under more forcing conditions or via nucleophilic aromatic substitution (SNAr), providing a stepwise pathway to construct highly decorated pyrazine cores.[1]

Caption: Differential reactivity of halogen substituents on the this compound core.

Synthesis of this compound: A Modern Approach

The efficient synthesis of this compound is critical for its use as a building block. A highly effective method involves the direct and regioselective iodination of the readily available 2,6-dichloropyrazine.

Protocol: Direct C-H Iodination via Turbo-Grignard Reagent

This protocol leverages a highly reactive "turbo-Grignard" reagent, TMPZnCl·LiCl (2,2,6,6-tetramethylpiperidylzinc chloride lithium chloride complex), to achieve selective metalation at the C2 position of the pyrazine ring, followed by quenching with iodine.[1]

Reaction Scheme:

Step-by-Step Methodology:

  • Reagent Preparation: Under an inert atmosphere (Argon or Nitrogen), prepare a 1.3 M solution of TMPZnCl·LiCl in anhydrous tetrahydrofuran (THF).

  • Metalation: To a stirred solution of the TMPZnCl·LiCl (1.1 equivalents) in THF, add a solution of 2,6-dichloropyrazine (1.0 equivalent) in THF dropwise at 25 °C.

  • Stirring: Allow the reaction mixture to stir at 25 °C for 30 minutes to ensure complete metalation.

  • Iodination: Add a solution of iodine (I₂) (1.5 equivalents) in THF to the reaction mixture. The reaction is typically complete within 30 minutes.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: a mixture of dichloromethane and n-pentane, e.g., 1:2 v/v) to yield this compound as a colorless solid. This method has been reported to achieve yields of up to 90%.[1]

Synthesis_Workflow Start 2,6-Dichloropyrazine in THF Metalation Metalation (25 °C, 30 min) Start->Metalation Reagent TMPZnCl·LiCl (1.1 eq) in THF Reagent->Metalation Iodination Iodination (25 °C, 30 min) Metalation->Iodination Iodine Iodine (I₂) (1.5 eq) in THF Iodine->Iodination Workup Quench & Extract (Na₂S₂O₃, NH₄Cl, Ether) Iodination->Workup Purification Flash Chromatography Workup->Purification Product This compound (Colorless Solid, ~90% Yield) Purification->Product

References

Synthesis pathways for 3,5-Dichloro-2-iodopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3,5-Dichloro-2-iodopyrazine: Pathways, Protocols, and Strategic Insights

Abstract

This compound is a pivotal heterocyclic building block in contemporary drug discovery and materials science. Its unique trifunctionalized scaffold, featuring two chlorine atoms and one iodine atom, offers distinct reactivity profiles that enable sequential and site-selective modifications. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable intermediate, designed for researchers, chemists, and drug development professionals. We will dissect two core strategies: a modern, efficient direct C-H iodination via a "turbo" Grignard reagent and a classical, robust multi-step approach involving a Sandmeyer-type diazotization-iodination reaction. This document furnishes detailed experimental protocols, mechanistic insights, comparative analysis, and practical guidance to empower chemists in their synthetic endeavors.

Part 1: The Strategic Value of this compound in Modern Synthesis

The pyrazine core is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals.[1][2] The strategic placement of three halogen atoms in this compound transforms this simple heterocycle into a versatile platform for constructing complex molecular architectures.[3] The true synthetic power of this molecule lies in the differential reactivity of its carbon-halogen bonds.

The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[4] This allows for the selective introduction of a diverse range of carbon-based substituents at the 2-position while leaving the two chlorine atoms untouched for subsequent transformations. These chlorine atoms can then be targeted under more forcing cross-coupling conditions or, more commonly, displaced via nucleophilic aromatic substitution (SNAr).[3] This orthogonal reactivity provides chemists with precise control over the step-wise elaboration of the pyrazine core, an invaluable asset in the synthesis of novel therapeutic agents and functional materials.[3]

Part 2: Strategic Synthesis Pathways

Two principal routes for the synthesis of this compound have been established, each with its own set of advantages and considerations.

Pathway A: Direct C-H Iodination via Directed Metalation

This approach represents the most efficient and atom-economical method, proceeding via a regioselective deprotonation of the readily available 2,6-dichloropyrazine.

Causality and Experimental Choice: The pyrazine ring is an electron-deficient heterocycle, which makes its C-H bonds acidic enough for deprotonation by a very strong base. However, standard organolithium reagents can be too reactive, leading to side reactions. The key to this pathway's success is the use of a highly hindered, kinetically active base like a "turbo-Grignard" reagent—specifically, 2,2,6,6-tetramethylpiperidyl zinc chloride lithium chloride (TMPZnCl·LiCl).[3] This reagent offers superb basicity to deprotonate the C-H bond at the 2-position (ortho to a nitrogen and a chlorine) without engaging in nucleophilic addition. The resulting zincate is then trapped with an iodine electrophile.

Experimental Protocol: Direct Iodination of 2,6-Dichloropyrazine

  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C.

  • Metalation: Slowly add a solution of TMPZnCl·LiCl in THF to the cooled flask. To this, add a solution of 2,6-dichloropyrazine in anhydrous THF dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to stir at room temperature for approximately 2 hours to ensure complete metalation.

  • Iodination: Cool the mixture back to 0 °C and add a solution of iodine (I₂) in THF dropwise. The deep color of the iodine should dissipate upon addition.

  • Quenching and Work-up: After stirring for an additional 1-2 hours at room temperature, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.[3]

Workflow Visualization

G cluster_start Starting Material cluster_reagents Reagents cluster_product Final Product start 2,6-Dichloropyrazine product This compound start->product Direct C-H Iodination reagent1 1. TMPZnCl·LiCl in THF reagent2 2. Iodine (I₂)

Caption: Direct iodination of 2,6-dichloropyrazine.

Pathway B: Diazotization-Iodination of 2-Amino-3,5-dichloropyrazine

This classical multi-step approach relies on the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a halide via a diazonium salt intermediate.[5][6]

Experimental Protocol: Synthesis via Sandmeyer-type Reaction

Step 1: Synthesis of 2-Amino-3,5-dichloropyrazine (A representative chlorination of an aminopyrazine precursor)

  • Setup: To a solution of 2-aminopyrazine in a suitable solvent like acetonitrile, add N-chlorosuccinimide (NCS) portion-wise at room temperature. The use of at least two equivalents of NCS is necessary for dichlorination.

  • Reaction: The reaction mixture is typically heated to ensure the reaction goes to completion. Progress can be monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove succinimide. The organic layer is dried and concentrated. Purification by column chromatography or recrystallization yields 2-amino-3,5-dichloropyrazine.

Step 2: Diazotization and Iodination

  • Diazotization: Suspend 2-amino-3,5-dichloropyrazine in a strong aqueous acid (e.g., H₂SO₄ or HCl) in a flask and cool to 0-5 °C in an ice bath. While stirring vigorously, add a solution of sodium nitrite (NaNO₂) in water dropwise, ensuring the temperature remains below 5 °C. Stir for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Iodination: In a separate flask, dissolve potassium iodide (KI) in water. Slowly add the cold diazonium salt solution to the KI solution. Vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion: Allow the mixture to warm to room temperature and stir for several hours until gas evolution ceases.

  • Work-up and Purification: Quench any remaining diazonium salt and reduce excess iodine with a saturated solution of sodium thiosulfate. Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude material is then purified by flash chromatography to afford this compound.

Workflow Visualization

G cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Sandmeyer-type Reaction start 2-Aminopyrazine inter 2-Amino-3,5-dichloropyrazine start->inter Dichlorination product This compound inter->product Diazotization-Iodination reagent1 N-Chlorosuccinimide (NCS) reagent2 1. NaNO₂, H⁺ 2. KI

Caption: Multi-step synthesis via a Sandmeyer-type reaction.

Part 3: Comparative Analysis of Synthesis Pathways

The choice between these two distinct pathways depends on several factors, including starting material availability, desired scale, and safety infrastructure.

ParameterPathway A: Direct IodinationPathway B: Sandmeyer-type Reaction
Number of Steps 1 (from 2,6-dichloropyrazine)2+ (from 2-aminopyrazine)
Key Reagents TMPZnCl·LiCl (air/moisture sensitive), I₂NCS, NaNO₂ (oxidizer), KI, Strong Acid
Starting Material 2,6-Dichloropyrazine2-Aminopyrazine
Efficiency Generally higher overall yield and atom economy.[3]Can have lower overall yield due to multiple steps.
Scalability Good; handling of organometallics requires care.Well-established and scalable; requires precise temperature control.
Safety Hazards Pyrophoric potential of some Grignard precursors; requires inert atmosphere techniques.Potentially explosive diazonium salt intermediate (used in situ); evolution of N₂ gas.[12]

Senior Application Scientist's Recommendation:

  • For Efficiency and Speed: Pathway A is unequivocally superior. It is a more modern, direct, and higher-yielding approach, making it the preferred method for rapid access to the target compound, provided 2,6-dichloropyrazine and the specialized metalating agent are accessible.

  • For Precursor Availability and Analogue Synthesis: Pathway B offers strategic flexibility. 2-Aminopyrazine is a common starting material, and the 2-amino-3,5-dichloropyrazine intermediate can potentially be used to access other functional groups, not just iodide. This route is advantageous when the starting material for Pathway A is unavailable or when a broader medicinal chemistry program requires a divergent intermediate.

Part 4: Conclusion

This compound is a high-value intermediate whose synthesis is accessible through distinct and reliable chemical strategies. The direct C-H iodination pathway offers an elegant and efficient route, reflecting advances in organometallic chemistry. In parallel, the traditional Sandmeyer-type reaction provides a robust, albeit longer, alternative that leverages foundational organic transformations. Understanding the nuances, advantages, and practical considerations of each pathway allows researchers to make informed decisions, optimizing their synthetic campaigns for efficiency, scalability, and strategic value in the pursuit of novel chemical entities.

Part 5: References

  • Benchchem. (n.d.). This compound | High-Purity Building Block. Retrieved from --INVALID-LINK--

  • Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Published online: 13 Jul 2022.

  • Biosynth. (n.d.). 2-Amino-3,5-dichloropyridine | 4214-74-8 | FA07003. Retrieved from --INVALID-LINK--

  • Couturier, C. M., & Knochel, P. (2014). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 19(11), 18883-18909.

  • Li, Q., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14, 234-241.

  • Pujol, M. D. (2019). Mono- and Dihalogenation of 2-Aminopyrazine. Synfacts, 15(09), 0956.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Heterocyclic Synthesis with this compound. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-Amino-3,5-dichloropyridine synthesis. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from --INVALID-LINK--

  • Jennychem. (n.d.). 2-AMINO-3,5-DICHLOROPYRAZINE CAS#873-42-7. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). How to Synthesize 2,5-Dichloropyrazine and Its Applications. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from --INVALID-LINK--

  • Gallou, F., & Lipshutz, B. H. (2016). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 13, 1535-1550.

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from --INVALID-LINK--

  • NRO Chemistry. (2020, October 10). Sandmeyer Reaction [Video]. YouTube. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from --INVALID-LINK--

  • ResearchGate. (2008). The Diazotization-Iodination of Aromatic Amines 1-11 with NaNO 2 and Cation-Exchange Resins in Water at Room Temperature. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Amino-3,5-dichloropyrazine | 873-42-7. Retrieved from --INVALID-LINK--

  • ResearchGate. (2011). A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. Retrieved from --INVALID-LINK--

References

An In-Depth Technical Guide to 3,5-Dichloro-2-iodopyrazine (CAS No. 136866-30-3): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dichloro-2-iodopyrazine, identified by CAS number 136866-30-3, is a pivotal halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique structural arrangement, featuring a pyrazine core substituted with two chlorine atoms and one iodine atom, imparts a distinct reactivity profile. This makes it an exceptionally versatile building block for the synthesis of complex organic molecules with diverse biological activities. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a particular focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

The strategic placement of halogen atoms on the pyrazine ring dictates the chemical behavior of this compound, making it amenable to a variety of chemical transformations. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 136866-30-3[1]
Molecular Formula C₄HCl₂IN₂[2]
Molecular Weight 274.88 g/mol [1]
Monoisotopic Mass 273.85614 Da[2]
Appearance Off-white solidGeneric supplier data
Melting Point 101.3-103.0 °CGeneric supplier data
Boiling Point 278.7 ± 35.0 °CGeneric supplier data
Predicted XlogP 2.4[2]
Solubility While specific data for this compound is limited, similar chlorinated aromatic compounds are generally soluble in organic solvents like ether and benzene, and insoluble in water.[3]

Synthesis and Reactivity

The synthesis of this compound is a critical aspect of its utility. The unique arrangement of its halogen substituents allows for selective functionalization, a highly desirable trait in multi-step organic synthesis.

Synthetic Pathway

A common and efficient method for the synthesis of this compound involves the direct iodination of 2,6-dichloropyrazine. This reaction highlights the principles of regioselective synthesis in heterocyclic chemistry.

Synthesis of this compound 2,6-Dichloropyrazine 2,6-Dichloropyrazine Intermediate Metalated Pyrazine Intermediate 2,6-Dichloropyrazine->Intermediate Selective Metalation TMPZnCl·LiCl TMPZnCl·LiCl (Turbo-Grignard) TMPZnCl·LiCl->Intermediate Iodine (I2) Iodine (I2) This compound This compound Iodine (I2)->this compound Intermediate->this compound Iodination

Caption: Synthetic route to this compound.

Chemical Reactivity and Applications in Organic Synthesis

The presence of three halogen atoms with differing reactivity (I > Cl) on the pyrazine ring makes this compound a highly versatile substrate for sequential cross-coupling reactions. This differential reactivity is the cornerstone of its utility in constructing complex molecular architectures. It is particularly valuable in palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings, which are fundamental for forming carbon-carbon bonds.[4][5]

Applications in Drug Discovery and Development

The pyrazine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs. Derivatives of this compound are of significant interest in drug discovery, primarily as kinase inhibitors for cancer therapy.

Kinase Inhibitors in Oncology

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Small molecule inhibitors that target the ATP-binding site of kinases have emerged as a major class of anticancer drugs.[6] The pyrazine core serves as an effective scaffold for developing such inhibitors.[7][8]

Mechanism of Action: A Focus on EGFR Inhibition

A prominent application of pyrazine derivatives is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors.[9][10] EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth and proliferation in various cancers. Pyrazine-based inhibitors are designed to compete with ATP for binding to the kinase domain of EGFR, thereby blocking the downstream signaling pathways that promote tumor growth. This inhibition can lead to cell cycle arrest and apoptosis (programmed cell death).[9]

EGFR Inhibition Mechanism cluster_cell Cancer Cell EGF EGF (Growth Factor) EGFR EGFR EGF->EGFR Binds Signaling_Cascade Downstream Signaling Cascade EGFR->Signaling_Cascade Activates Pyrazine_Inhibitor Pyrazine-based Inhibitor Pyrazine_Inhibitor->EGFR Blocks ATP Binding Apoptosis Apoptosis Pyrazine_Inhibitor->Apoptosis Induces ATP ATP ATP->EGFR Competes with Cell_Proliferation Cell Proliferation & Survival Signaling_Cascade->Cell_Proliferation Promotes Signaling_Cascade->Apoptosis Inhibits

Caption: Mechanism of EGFR inhibition by pyrazine derivatives.

Experimental Protocols

The following protocols are generalized procedures for common cross-coupling reactions using this compound as a substrate. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Suzuki-Miyaura Cross-Coupling

This reaction is a versatile method for the formation of carbon-carbon bonds between this compound and an arylboronic acid.

Reaction Workflow:

Suzuki-Miyaura Workflow Start Start Reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Base Start->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat under Inert Atmosphere Solvent->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Characterize Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of K₂CO₃ or Cs₂CO₃ (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio), via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Sonogashira Cross-Coupling

This reaction facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne.[11]

Step-by-Step Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (4-10 mol%).

  • Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equivalents). Stir the mixture to dissolve the solids.

  • Alkyne Addition: Slowly add the terminal alkyne (1.1-1.5 equivalents) to the reaction mixture via syringe.

  • Reaction: Stir the reaction at room temperature or heat to 40-65 °C.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture, dilute with an organic solvent, and filter through celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography.

Analytical Methods

The characterization and quantification of this compound and its derivatives are crucial for quality control and reaction monitoring. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the compound and its derivatives.[3][12]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.[2]

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): Employed for purity assessment and quantification.

Toxicology and Safety

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique reactivity profile, stemming from the differential halogenation of the pyrazine core, enables the efficient construction of complex molecular scaffolds. This has led to its widespread use in the development of novel therapeutic agents, particularly kinase inhibitors for the treatment of cancer. The synthetic protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to harness the full potential of this important chemical entity in their scientific endeavors.

References

3,5-Dichloro-2-iodopyrazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,5-Dichloro-2-iodopyrazine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound, a key halogenated heterocyclic intermediate. Designed for researchers, chemists, and professionals in drug development, this document details the compound's fundamental properties, synthesis protocols, chemical reactivity, and applications, grounding all information in established scientific principles and authoritative sources.

This compound is a polysubstituted aromatic heterocycle featuring a pyrazine core. The strategic placement of two chlorine atoms and one iodine atom makes it a highly valuable and versatile building block in synthetic organic chemistry, particularly for constructing complex pharmaceutical molecules.[1]

Key Identifiers and Data

The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₄HCl₂IN₂[1][2][3]
Molecular Weight 274.87 g/mol [1]
Monoisotopic Mass 273.85614 Da[3]
CAS Number 136866-30-3[1][2]
InChI Key AEULAQIUCSOQQD-UHFFFAOYSA-N[1][3]
SMILES String C1=C(N=C(C(=N1)I)Cl)Cl[3]
Physical State Solid (presumed, typical for similar compounds)N/A
Hazard Statement Irritant[2]

Synthesis and Purification

The efficient synthesis of this compound is critical for its utility. The most effective reported method involves the direct and regioselective iodination of a readily available precursor, 2,6-dichloropyrazine.[1]

Synthetic Rationale and Mechanism

The key challenge in synthesizing this molecule is achieving iodination at the C2 position with high selectivity. Standard electrophilic iodination methods are often ineffective on the electron-deficient pyrazine ring. Therefore, a more advanced approach is required.

The chosen methodology utilizes a directed metalation approach facilitated by a highly reactive "turbo-Grignard" reagent, specifically 2,2,6,6-tetramethylpiperidyl zinc chloride lithium chloride (TMPZnCl·LiCl).[1] This reagent acts as a potent, non-nucleophilic base that selectively deprotonates the most acidic position on the 2,6-dichloropyrazine ring (the C2 position). The resulting pyrazinyl-zinc intermediate is then quenched with an iodine electrophile (e.g., I₂) to yield the desired product.

The workflow for this synthesis is illustrated below.

G A 2,6-Dichloropyrazine (Starting Material) C Directed Metalation (Deprotonation at C2) A->C B TMPZnCl·LiCl (Turbo-Grignard Reagent) in THF B->C D Pyrazinyl-Zinc Intermediate C->D Forms F Iodination (Quenching) D->F E Iodine (I₂) (Electrophile) E->F G This compound (Final Product) F->G Yields H Workup & Purification (e.g., Chromatography) G->H

Caption: Synthesis workflow for this compound.

Experimental Protocol

The following is a representative, step-by-step protocol based on the described synthetic strategy.

  • Reaction Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), add dry tetrahydrofuran (THF) to a flame-dried reaction vessel equipped with a magnetic stirrer.

  • Reagent Preparation: Cool the THF to the specified reaction temperature (e.g., -10 °C). Add 2,6-dichloropyrazine to the vessel.

  • Metalation: Slowly add a solution of TMPZnCl·LiCl in THF to the reaction mixture. Allow the mixture to stir for a defined period (e.g., 1 hour) to ensure complete formation of the zinc intermediate.

  • Iodination: Introduce a solution of iodine (I₂) in THF dropwise. The reaction is typically exothermic and may require continued cooling.

  • Quenching and Workup: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with brine.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. Purify the resulting crude product using column chromatography on silica gel to isolate pure this compound.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR (¹H, ¹³C), LC-MS, and HPLC.[4]

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from the differential reactivity of its three halogen substituents. This allows for selective, stepwise functionalization, making it a powerful tool for building molecular complexity.

  • Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is the most reactive site for classic cross-coupling reactions such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination. This allows for the introduction of a wide variety of substituents (aryl, alkyl, alkynyl, amino groups) at the C2 position.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms are susceptible to SNAr reactions, particularly when activated by the electron-withdrawing pyrazine ring.[1] This reactivity allows for the introduction of nucleophiles like amines, alcohols, or thiols at the C3 and C5 positions. The reaction conditions can often be tuned to favor substitution at one site over the other.

The differential reactivity enables a logical, multi-step synthetic sequence.

G Start This compound Node1 Pd-Catalyzed Cross-Coupling (e.g., Suzuki) Start->Node1 Reacts at C2 (Iodine) Result1 2-Substituted-3,5-dichloropyrazine Node1->Result1 Node2 Nucleophilic Aromatic Substitution (SNAr) Result1->Node2 Reacts at C3/C5 (Chlorine) Result2 Further Functionalized Pyrazine Derivative Node2->Result2

Caption: Stepwise functionalization pathway for this compound.

This strategic reactivity makes the compound a cornerstone intermediate in the synthesis of kinase inhibitors, GPCR modulators, and other biologically active molecules where a substituted pyrazine scaffold is required.

Safety, Handling, and Storage

As with all halogenated organic reagents, proper safety protocols must be strictly followed when handling this compound.

  • Hazard Classification: The compound is classified as an irritant.[2] Direct contact with the skin, eyes, and respiratory tract should be avoided.

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation. It should be kept away from incompatible materials such as strong oxidizing agents.

References

Spectroscopic Characterization of 3,5-Dichloro-2-iodopyrazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for the versatile synthetic building block, 3,5-dichloro-2-iodopyrazine (CAS No. 136866-30-3). While a complete set of publicly available experimental spectra for this specific compound is elusive, this document, grounded in the principles of spectroscopic analysis and data from structurally analogous compounds, offers a robust framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals who utilize halogenated heterocycles in their synthetic endeavors.

Introduction to this compound

This compound is a polysubstituted aromatic heterocycle of significant interest in medicinal chemistry and materials science. Its unique arrangement of electron-withdrawing chlorine atoms and a synthetically versatile iodine atom makes it a valuable precursor for the synthesis of complex molecular architectures, often employed in the development of novel pharmaceuticals and functional materials. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and to understand its reactivity in subsequent chemical transformations. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information about its structure.

¹H NMR Spectroscopy: The Lone Proton

Theoretical Framework: The pyrazine ring is an electron-deficient aromatic system, and its protons typically resonate in the downfield region of the ¹H NMR spectrum. The presence of two strongly electron-withdrawing chlorine atoms and an iodine atom is expected to further deshield the sole remaining proton at the C6 position.

Expected Spectrum: A single peak, a singlet, is anticipated for the C6-H proton, as there are no adjacent protons to cause spin-spin coupling. Based on data for similar compounds, such as 2,6-dichloropyrazine which exhibits a singlet at 8.52 ppm[1], and pyrazine itself with protons at 8.59 ppm[2], the chemical shift for the proton in this compound is predicted to be in a similar range, likely between δ 8.5 and 8.7 ppm .

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: 0-16 ppm.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the spectrum to the TMS signal.

¹³C NMR Spectroscopy: A Four-Carbon Signature

Theoretical Framework: The ¹³C NMR spectrum will reveal four distinct signals corresponding to the four carbon atoms of the pyrazine ring. The chemical shifts will be influenced by the directly attached halogens and the nitrogen atoms within the ring. Carbons bonded to halogens experience significant deshielding. The carbon bearing the iodine atom (C2) is expected to be at a lower field than might be anticipated due to the "heavy atom effect" of iodine, which can induce shielding.

Expected Spectrum: Based on data for dichloropyrazine isomers where carbon signals appear in the 143-150 ppm range[3], and considering the substituent effects, the following approximate chemical shifts are predicted:

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2~120-130Directly bonded to iodine; the heavy atom effect causes a more upfield shift compared to C3/C5.
C3~150-155Bonded to an electronegative chlorine atom and adjacent to a nitrogen atom, leading to deshielding.
C5~150-155Similar electronic environment to C3.
C6~140-145The only carbon bonded to a hydrogen, deshielded by the adjacent nitrogen and chlorine atoms.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Spectral Width: 0-200 ppm.

  • Data Processing:

    • Apply Fourier transformation with an appropriate window function (e.g., exponential multiplication), phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or TMS.

NMR_Workflow cluster_NMR NMR Analysis Workflow Sample Sample Preparation (5-10 mg in 0.7 mL CDCl₃ + TMS) H1_Acq ¹H NMR Acquisition (400 MHz, zg30) Sample->H1_Acq C13_Acq ¹³C NMR Acquisition (400 MHz, zgpg30) Sample->C13_Acq H1_Proc ¹H Data Processing (FT, Phasing, Referencing) H1_Acq->H1_Proc C13_Proc ¹³C Data Processing (FT, Phasing, Referencing) C13_Acq->C13_Proc H1_Analysis ¹H Spectrum Analysis (Chemical Shift, Multiplicity) H1_Proc->H1_Analysis C13_Analysis ¹³C Spectrum Analysis (Chemical Shifts) C13_Proc->C13_Analysis Structure Structural Confirmation H1_Analysis->Structure C13_Analysis->Structure

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

Theoretical Framework: IR spectroscopy probes the vibrational frequencies of chemical bonds. The spectrum of this compound is expected to be dominated by absorptions corresponding to the aromatic ring vibrations and the carbon-halogen stretches.

Expected Spectrum:

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch~3050-3100Weak
Aromatic C=N and C=C Stretches~1550-1600, ~1400-1500Medium
C-Cl Stretch~600-800Strong
C-I Stretch~500-600Strong
Aromatic C-H Out-of-Plane Bend~800-900Strong

The presence of strong absorption bands in the lower frequency region (below 800 cm⁻¹) will be particularly indicative of the carbon-halogen bonds[4].

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Instrument Parameters:

    • Technique: Fourier Transform Infrared (FTIR) with an ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Theoretical Framework: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, the molecular ion peak will be a key identifier. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a characteristic cluster of peaks for the molecular ion and any chlorine-containing fragments. The C-I bond is the weakest, making the loss of an iodine radical a likely fragmentation pathway.

Expected Spectrum (Electron Ionization - EI):

m/z Value (for ³⁵Cl)IdentityComments
274[M]⁺ (C₄H³⁵Cl₂IN₂)The molecular ion. Will be part of a cluster with peaks at m/z 276 (one ³⁷Cl) and 278 (two ³⁷Cl).
147[M - I]⁺ (C₄H³⁵Cl₂N₂)A major fragment due to the facile cleavage of the weak C-I bond. Will also show a characteristic Cl₂ pattern.
127[I]⁺A peak corresponding to the iodine cation may be observed.

The relative intensities of the isotopic peaks for a fragment containing two chlorine atoms ([M]⁺ and [M-I]⁺) are expected to be approximately 9:6:1.

Experimental Protocol: Mass Spectrometry (GC-MS with EI)
  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Gas Chromatography (GC) Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to the eluted compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

    • Examine the isotopic patterns to confirm the presence of chlorine atoms.

MS_Fragmentation M [C₄H³⁵Cl₂IN₂]⁺˙ m/z = 274 M_minus_I [C₄H³⁵Cl₂N₂]⁺ m/z = 147 M->M_minus_I - I˙ I_ion [I]⁺ m/z = 127 M->I_ion Fragmentation

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

Conclusion

The spectroscopic characterization of this compound is crucial for its effective use in synthetic chemistry. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and Mass spectra, based on established principles and data from analogous compounds. The provided experimental protocols offer a starting point for researchers to obtain high-quality data for this compound. The combination of these spectroscopic techniques provides a powerful and self-validating system for confirming the structure and purity of this compound, ensuring the integrity of subsequent research and development activities.

References

Solubility of 3,5-Dichloro-2-iodopyrazine in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3,5-Dichloro-2-iodopyrazine in Common Organic Solvents

Abstract

Introduction: The Strategic Importance of this compound

The pyrazine ring is a privileged scaffold in numerous FDA-approved drugs and biologically active compounds.[2] The specific substitution pattern of this compound, featuring strategically positioned and differentially reactive halogen atoms, makes it an exceptionally versatile intermediate.[1] The carbon-iodine bond is significantly more labile and reactive in transformations like Suzuki-Miyaura or Sonogashira couplings compared to the carbon-chlorine bonds. This differential reactivity allows for selective, sequential functionalization, providing a modular pathway to complex, multi-substituted pyrazine derivatives.[1][3]

Understanding the solubility of this key intermediate is a critical, yet often overlooked, aspect of process chemistry and drug development. Solubility data governs:

  • Reaction Kinetics: Ensuring the substrate is fully dissolved in the reaction solvent is paramount for achieving optimal reaction rates and yields.

  • Purification Strategies: Knowledge of solubility is essential for designing efficient crystallization, precipitation, and chromatographic purification processes.

  • Formulation Development: For compounds intended for biological screening, solubility in solvents like Dimethyl Sulfoxide (DMSO) is a prerequisite.

  • Process Safety and Scalability: Accurate solubility data informs solvent selection to avoid precipitation during transfer or temperature changes, ensuring process robustness and safety.

Given the lack of published quantitative data, this guide provides the necessary theoretical and practical tools to determine the solubility of this compound in a systematic and reproducible manner.

Physicochemical Properties and Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4][5] This means that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is determined by its molecular structure.

  • Molecular Formula: C₄HCl₂IN₂

  • Predicted XlogP: 2.4 (A measure of lipophilicity)[6]

  • Structural Features: The molecule contains a pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms.[2] The presence of these nitrogen atoms and the highly electronegative chlorine atoms introduces polarity and dipole moments. The molecule lacks O-H or N-H bonds, meaning it cannot act as a hydrogen bond donor, but the nitrogen atoms can act as hydrogen bond acceptors.

Based on these features, we can make the following general predictions:

  • High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are expected to be excellent solvents. Their polarity and ability to accept hydrogen bonds should facilitate strong intermolecular interactions.

  • Moderate Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are likely to be effective solvents.

  • Moderate to Good Solubility in Other Common Solvents: Solvents like acetone, ethyl acetate, and dichloromethane (DCM), which have intermediate polarity, are expected to dissolve the compound reasonably well.

  • Low Solubility in Non-Polar Solvents: Non-polar solvents such as hexane, heptane, and toluene are predicted to be poor solvents for this compound due to the significant mismatch in polarity.[4][7]

The following diagram illustrates the conceptual relationship between solute/solvent polarity and solubility.

G cluster_solute Solute: this compound cluster_solvents Common Organic Solvents cluster_polar Polar Solvents cluster_nonpolar Non-Polar Solvents Solute Halogenated Pyrazine (Polar) PolarAprotic Polar Aprotic (DMSO, DMF, Acetone) Solute->PolarAprotic High Solubility (Strong Interaction) PolarProtic Polar Protic (Methanol, Ethanol) Solute->PolarProtic Good to Moderate Solubility NonPolar Non-Polar (Hexane, Toluene) Solute->NonPolar Low Solubility (Weak Interaction) G A 1. Preparation Add excess solid to solvent in vial B 2. Equilibration Agitate at constant temperature (e.g., 24-48 hours) A->B Incubate C 3. Sample Collection Allow solids to settle B->C Reach Equilibrium D 4. Filtration Filter supernatant through 0.22 µm syringe filter C->D Separate Phases E 5. Dilution Prepare serial dilutions of the clear filtrate D->E Prepare for Analysis F 6. HPLC Analysis Quantify concentration against a standard curve E->F Measure G 7. Data Calculation Solubility (mg/mL or M) = (Conc. from HPLC) x (Dilution Factor) F->G Calculate

References

An In-depth Technical Guide to the Reactivity Profile of Halogenated Pyrazine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Pyrazine derivatives represent a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique electronic properties.[1][2] The introduction of halogen atoms onto the pyrazine core profoundly modulates its reactivity, creating versatile intermediates for complex molecular synthesis. This guide provides an in-depth analysis of the reactivity profile of halogenated pyrazines, offering a framework for researchers, scientists, and drug development professionals. We will explore the fundamental electronic nature of the pyrazine ring, dissect the influence of halogen identity and position, and detail the mechanistic intricacies of key transformations, including Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and Metal-Halogen Exchange. Supported by field-proven insights, detailed experimental protocols, and comparative data, this document serves as a strategic resource for designing efficient and regioselective synthetic routes.

The Pyrazine Core: An Electron-Deficient Scaffold

The pyrazine heterocycle is a six-membered aromatic ring containing two nitrogen atoms in a 1,4-orientation.[1] This arrangement has profound electronic consequences that dictate its chemical behavior.

  • Inductive and Mesomeric Effects: The two nitrogen atoms exert strong inductive electron withdrawal (-I effect) from the carbon framework. This effect significantly reduces the electron density on the ring carbons, rendering the entire system electron-deficient.[2] This inherent electrophilicity is the primary driver for its susceptibility to attack by nucleophiles.

  • Reduced Basicity: Compared to pyridine (pKa 2.3), pyrazine is a much weaker base (pKa 0.65).[2] The electron-withdrawing nature of the second nitrogen atom deactivates the first, making protonation less favorable. This property is crucial as it minimizes catalyst poisoning and unwanted side reactions under many catalytic conditions.

This intrinsic electron deficiency makes electrophilic aromatic substitution (e.g., nitration, Friedel-Crafts) exceptionally difficult and often impossible without highly activating substituents.[3][4] Conversely, the ring is highly activated towards nucleophilic attack, a feature that is strategically exploited in synthesis.

Halogenation as a Reactivity Modulator

Introducing a halogen atom (F, Cl, Br, I) onto the pyrazine ring serves two primary purposes: it further enhances the ring's electrophilicity and provides a leaving group for substitution reactions. The choice and position of the halogen are critical strategic decisions that define the synthetic pathways available.

The "Element Effect": Nature of the Halogen

The reactivity of halopyrazines, particularly in Nucleophilic Aromatic Substitution (SNAr), follows a trend that is often counterintuitive to those familiar with SN2 reactions at aliphatic centers.

  • Fluorine (F): Due to its extreme electronegativity, fluorine powerfully activates the ring towards nucleophilic attack through induction. In SNAr, the rate-determining step is the initial attack of the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex).[5] Since C-F bond cleavage is not rate-limiting, the activating effect of fluorine dominates, making fluoropyrazines the most reactive substrates in SNAr.[6][7][8]

  • Chlorine (Cl) & Bromine (Br): Chlorine and bromine offer a versatile balance between ring activation and leaving group ability. They are excellent substrates for both SNAr and a wide array of transition metal-catalyzed cross-coupling reactions.[9] Bromopyrazines are often favored for Suzuki and other cross-coupling reactions due to the optimal reactivity of the C-Br bond in the oxidative addition step.[10]

  • Iodine (I): While iodine is the best leaving group in terms of bond strength, its lower electronegativity provides less activation of the pyrazine ring for SNAr compared to lighter halogens. However, iodopyrazines are highly reactive in metal-halogen exchange and are excellent partners in cross-coupling reactions, often proceeding under milder conditions.[11]

Positional Isomerism and Reactivity

The positions of the carbon atoms on the pyrazine ring are not equivalent. The carbon atoms adjacent to the nitrogen atoms (C2, C3, C5, C6) are the most electron-deficient and thus the most activated sites for nucleophilic attack. A halogen at one of these positions is significantly more labile than one on a different heterocyclic system. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atoms, providing substantial stabilization.[8]

Key Synthetic Transformations of Halogenated Pyrazines

The strategic placement of a halogen atom opens up a rich landscape of synthetic possibilities. The three most important classes of reactions are Nucleophilic Aromatic Substitution, Palladium-Catalyzed Cross-Coupling, and Metal-Halogen Exchange.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for functionalizing electron-deficient heterocycles like pyrazines. It proceeds via a two-step addition-elimination mechanism.[12][13]

Causality of Experimental Choices:

  • Mechanism: The reaction is initiated by the attack of a nucleophile on the carbon bearing the halogen. This is the rate-determining step and results in the formation of a negatively charged, resonance-stabilized Meisenheimer complex.[5] The electron-deficient nature of the pyrazine ring, amplified by the halogen, is critical for stabilizing this intermediate. The reaction is completed by the expulsion of the halide leaving group, which re-establishes aromaticity.

  • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are preferred. These solvents are effective at solvating the cationic counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, thus preserving its reactivity. They also have high boiling points, allowing for reactions to be heated to drive slower substitutions.

  • Nucleophile: A wide range of nucleophiles can be used, including alkoxides, thiolates, amines, and carbanions. Stronger nucleophiles generally lead to faster reaction rates.

Caption: The addition-elimination mechanism of SNAr on a halopyrazine.

This protocol describes the SNAr reaction between 2-chloropyrazine and morpholine.

  • Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyrazine (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and dimethylformamide (DMF, 5-10 mL per mmol of chloropyrazine).

  • Nucleophile Addition: Add morpholine (1.2 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 100 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 2-morpholinopyrazine.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions have revolutionized modern organic synthesis, and halogenated pyrazines are excellent substrates. The most common examples are the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.[14][15][16]

Causality of Experimental Choices:

  • Catalyst System: A palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand are required. The ligand is not a spectator; it stabilizes the palladium center and modulates its reactivity. For electron-rich halopyrazines or challenging substrates like chloropyrazines, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential.[17] These ligands promote the difficult oxidative addition step and facilitate the final reductive elimination.[18]

  • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial in the catalytic cycle, particularly in the transmetalation step of the Suzuki reaction.[19][20] The choice of base can significantly impact yield and must be compatible with the substrates' functional groups.

  • Substrate: Bromopyrazines and iodopyrazines are generally more reactive than chloropyrazines in oxidative addition. However, with modern catalyst systems, the use of more cost-effective chloropyrazines has become routine.[21]

This protocol details a typical Suzuki coupling to form a C-C bond.

  • Reagent Setup: To a flame-dried Schlenk flask, add 2-bromopyrazine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd₂(dba)₃ and a ligand, and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).[10]

  • Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Metal-Halogen Exchange

This reaction allows for the conversion of a C-X bond (where X is typically Br or I) into a C-Metal bond, effectively reversing the polarity of the carbon atom from electrophilic to nucleophilic. This pyrazinyl organometallic species can then be trapped with various electrophiles.[22]

Causality of Experimental Choices:

  • Reagents: Organolithium reagents (e.g., n-BuLi, s-BuLi) or Grignard reagents (e.g., i-PrMgCl·LiCl) are commonly used.[11] The exchange is typically very fast and must be performed at low temperatures (-78 °C to -40 °C) to prevent side reactions, such as attack on other functional groups or decomposition of the organometallic intermediate.

  • Regioselectivity: In dihalopyrazines, the exchange usually occurs at the most acidic position or with the most labile halogen (I > Br). This allows for selective, stepwise functionalization of polyhalogenated systems.[23][24]

  • Directed Ortho-Metalation (DoM): A related reaction is DoM, where a directing group (e.g., amide, carbamate) on the pyrazine ring directs deprotonation of an adjacent C-H bond with a strong base.[3][4][25][26] This is a powerful alternative for functionalizing specific positions without a pre-installed halogen.

This protocol outlines the formation of a pyrazinyl lithium species and its subsequent reaction with an aldehyde.

  • Reagent Setup: Dissolve the bromo- or iodopyrazine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an argon atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Exchange Reaction: Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 15-30 minutes at this temperature.

  • Electrophilic Quench: Add a solution of the electrophile (e.g., benzaldehyde, 1.2 eq) in anhydrous THF dropwise. Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Comparative Analysis and Strategic Synthesis

Choosing the right halogenated pyrazine is key to an efficient synthesis. The following table provides a comparative summary to guide decision-making.

Reaction TypeFluoropyrazineChloropyrazineBromopyrazineIodopyrazine
SNAr Excellent: Highest reactivity due to strong inductive activation.Good: Widely used, cost-effective. May require higher temperatures than F.Moderate: Less activated than Cl/F. Good leaving group.Fair: Least activated for SNAr. Excellent leaving group.
Suzuki Coupling Difficult: C-F bond is generally too strong for oxidative addition.Moderate-Good: Requires modern, highly active catalyst systems (e.g., with biarylphosphine ligands).Excellent: The "workhorse" for Suzuki. Reliable oxidative addition.Excellent: Highly reactive, often allows for milder conditions. More expensive.
Buchwald-Hartwig Difficult: Similar limitations to Suzuki coupling.Good: Very common with modern ligands. Cost-effective.Excellent: Highly reliable and broadly applicable.Excellent: Very high reactivity, but can be prone to side reactions if not controlled.
Metal-Halogen Exchange Not Feasible Difficult: Requires harsh conditions, often sluggish.Good: Readily undergoes exchange with organolithiums at low temperatures.Excellent: The substrate of choice for fast and clean metal-halogen exchange.
Diagram: Synthetic Strategy Decision Workflow

This diagram outlines a logical workflow for selecting the appropriate halogenated pyrazine and reaction type based on the desired synthetic outcome.

Strategy_Workflow start Desired Transformation? cn_bond C-N or C-O Bond Formation start->cn_bond C-Heteroatom cc_bond C-C Bond Formation start->cc_bond C-Carbon ce_bond C-Electrophile Bond start->ce_bond Reverse Polarity snar Use SNAr cn_bond->snar Strong Nucleophile (e.g., R-NH₂, R-O⁻) buchwald Use Buchwald-Hartwig cn_bond->buchwald Weaker Nucleophile or Complex Amine suzuki Use Suzuki / Other Cross-Coupling cc_bond->suzuki metal_ex Use Metal-Halogen Exchange ce_bond->metal_ex snar_sub 1. Fluoro-Pyrazine (Best) 2. Chloro-Pyrazine (Good/Cheap) snar->snar_sub Choose Substrate buchwald_sub 1. Bromo-Pyrazine (Best) 2. Chloro-Pyrazine (Good/Cheap) buchwald->buchwald_sub Choose Substrate suzuki_sub 1. Bromo-Pyrazine (Best) 2. Iodo-Pyrazine (Reactive) 3. Chloro-Pyrazine (Needs active catalyst) suzuki->suzuki_sub Choose Substrate metal_ex_sub 1. Iodo-Pyrazine (Best) 2. Bromo-Pyrazine (Good) metal_ex->metal_ex_sub Choose Substrate

Caption: Decision workflow for synthetic strategies involving halopyrazines.

Conclusion

Halogenated pyrazines are exceptionally powerful intermediates in modern organic synthesis. Their reactivity is governed by the strong electron-withdrawing nature of the pyrazine core, which is further modulated by the specific halogen substituent. A thorough understanding of the interplay between the halogen's identity, its position, and the chosen reaction conditions is paramount for achieving synthetic success. By mastering the principles of Nucleophilic Aromatic Substitution, transition metal-catalyzed cross-coupling, and metal-halogen exchange, researchers can strategically disconnect complex target molecules and devise efficient, high-yielding synthetic routes. This guide serves as a foundational resource to empower scientists in leveraging the versatile chemistry of halogenated pyrazines for advancements in drug discovery and materials science.

References

The Strategic Deployment of Dichlorinated Iodopyrazines in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrazine core, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a hydrogen bond acceptor have cemented its role in a multitude of clinically approved drugs.[1][2] However, the true potential of this versatile core is unlocked through strategic substitution. This technical guide delves into a particularly promising, yet underexplored, class of pyrazine derivatives: dichlorinated iodopyrazines. By combining the electronic modulation of chlorine atoms with the versatile reactivity of iodine, these scaffolds offer a powerful platform for the synthesis of novel therapeutic agents, particularly in the realm of oncology and infectious diseases.

This guide will provide an in-depth exploration of the synthesis, reactivity, and potential applications of dichlorinated iodopyrazines, equipping researchers with the knowledge to leverage these powerful building blocks in their drug discovery programs.

The Rationale for Polysubstitution: Chlorine and Iodine on the Pyrazine Core

The strategic placement of multiple halogen atoms on the pyrazine ring is a deliberate design choice aimed at fine-tuning the molecule's physicochemical and pharmacological properties.

  • Chlorine Atoms: The inclusion of chlorine atoms significantly impacts the electronic nature of the pyrazine ring, making it more electron-deficient. This electronic modulation can enhance binding affinities to biological targets and improve metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, the presence of chlorine can influence the overall lipophilicity of the molecule, a critical parameter for cell permeability and pharmacokinetic profiles.

  • Iodine Atom: The iodine atom serves a dual purpose. Firstly, it can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Secondly, and most critically, the carbon-iodine bond is significantly weaker than carbon-chlorine bonds, making it a prime site for selective functionalization through transition metal-catalyzed cross-coupling reactions.[3] This differential reactivity is the cornerstone of the synthetic utility of dichlorinated iodopyrazines.

Synthesis of Dichlorinated Iodopyrazine Scaffolds

The successful application of dichlorinated iodopyrazines in medicinal chemistry begins with their efficient and regioselective synthesis. While a limited number of these compounds are commercially available, understanding their synthesis is crucial for accessing novel isomers and derivatives.

A common strategy for the synthesis of iodinated pyrazines involves deprotonation-metalation followed by quenching with an iodine source. For instance, 2,5-diiodopyrazine can be synthesized from pyrazine through a deproto-metalation reaction using a lithium cadmate base, followed by the addition of iodine.[4] While specific experimental procedures for the direct synthesis of dichlorinated iodopyrazines from dichloropyrażines are not extensively documented in readily available literature, analogous reactions on similar heterocyclic systems provide a strong foundation for their preparation.

A plausible synthetic route to a dichlorinated iodopyrazine would involve the direct iodination of a dichloropyrazine precursor. The regioselectivity of this reaction would be dictated by the electronic and steric environment of the pyrazine ring.

Conceptual Synthetic Protocol for a Dichlorinated Iodopyrazine:

  • Starting Material: 2,3-Dichloropyrazine or 2,6-Dichloropyrazine

  • Reagents: A strong base such as lithium diisopropylamide (LDA) or a lithium-metal exchange reagent, followed by an iodine source (e.g., I₂).

  • Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether.

  • Procedure:

    • Dissolve the dichloropyrazine in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the reaction mixture to a low temperature (typically -78 °C).

    • Slowly add the strong base to deprotonate a specific position on the pyrazine ring.

    • After a suitable reaction time, add a solution of iodine in the same solvent.

    • Allow the reaction to warm to room temperature and quench with a suitable reagent (e.g., saturated aqueous sodium thiosulfate).

    • Extract the product with an organic solvent, dry, and purify by column chromatography.

Characterization Data:

The successful synthesis of dichlorinated iodopyrazines would be confirmed by standard analytical techniques:

Technique Expected Observations
¹H NMR Aromatic signals corresponding to the remaining protons on the pyrazine ring, with chemical shifts influenced by the electronegative halogen substituents.
¹³C NMR Carbon signals for the pyrazine ring, with the carbon attached to iodine showing a characteristic low-field shift.
Mass Spectrometry A molecular ion peak corresponding to the expected mass of the dichlorinated iodopyrazine, with a characteristic isotopic pattern for the two chlorine atoms.

Exploiting Differential Reactivity: Sequential Cross-Coupling Reactions

The true synthetic power of dichlorinated iodopyrazines lies in the differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bonds. This allows for the selective functionalization of the iodinated position, leaving the chloro-substituents intact for subsequent transformations.

This sequential functionalization strategy provides a modular and efficient approach to constructing highly substituted and complex pyrazine derivatives.

Caption: Sequential functionalization of dichlorinated iodopyrazines.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[5] In the context of dichlorinated iodopyrazines, this reaction is ideal for introducing aryl or heteroaryl substituents at the iodinated position.

Experimental Protocol: Suzuki-Miyaura Coupling of a Dichlorinated Iodopyrazine

  • Reactants:

    • Dichlorinated iodopyrazine (1.0 equiv)

    • Arylboronic acid or heteroarylboronic acid (1.1-1.5 equiv)

  • Catalyst: Pd(PPh₃)₄ (0.02-0.05 equiv) or PdCl₂(dppf) (0.02-0.05 equiv)

  • Base: Na₂CO₃ (2.0-3.0 equiv) or K₂CO₃ (2.0-3.0 equiv)

  • Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1)

  • Procedure:

    • To a reaction vessel, add the dichlorinated iodopyrazine, arylboronic acid, palladium catalyst, and base.

    • Purge the vessel with an inert gas (argon or nitrogen).

    • Add the degassed solvent system.

    • Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted pyrazines.[6][7] These alkynyl moieties can serve as handles for further transformations or as key structural elements in bioactive molecules.

Experimental Protocol: Sonogashira Coupling of a Dichlorinated Iodopyrazine

  • Reactants:

    • Dichlorinated iodopyrazine (1.0 equiv)

    • Terminal alkyne (1.2-1.5 equiv)

  • Catalysts:

    • Palladium catalyst: Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv)

    • Copper(I) co-catalyst: CuI (0.04-0.10 equiv)

  • Base: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere, add the dichlorinated iodopyrazine, palladium catalyst, and copper(I) iodide.

    • Add the anhydrous solvent and the amine base.

    • Add the terminal alkyne dropwise.

    • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

    • Upon completion, filter the reaction mixture to remove any solids and concentrate the filtrate.

    • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[8][9] This reaction is particularly valuable for introducing anilines and other amine-containing fragments, which are common motifs in kinase inhibitors.

Experimental Protocol: Buchwald-Hartwig Amination of a Dichlorinated Iodopyrazine

  • Reactants:

    • Dichlorinated iodopyrazine (1.0 equiv)

    • Amine (e.g., aniline derivative) (1.1-1.3 equiv)

  • Catalyst: Pd₂(dba)₃ (0.01-0.05 equiv)

  • Ligand: A bulky phosphine ligand such as Xantphos or BINAP (0.02-0.10 equiv)

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv)

  • Solvent: Anhydrous toluene or 1,4-dioxane

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere, add the palladium catalyst, ligand, and base.

    • Add the anhydrous solvent, followed by the dichlorinated iodopyrazine and the amine.

    • Heat the reaction mixture to a temperature between 80-110 °C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors and Anticancer Agents

The pyrazine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[2] The nitrogen atoms of the pyrazine ring can form crucial hydrogen bonds with the hinge region of the kinase active site. The strategic functionalization of dichlorinated iodopyrazines allows for the precise placement of various substituents to occupy different pockets of the ATP-binding site, thereby enhancing potency and selectivity.

A notable example involves the use of a 2,3-dichlorophenyl)pyrazin- derivative in the synthesis of allosteric inhibitors of the SHP2 protein tyrosine phosphatase, a key target in cancer therapy.[10][11] This highlights the potential of dichlorinated pyrazine cores in developing novel anticancer agents.

References

Commercial availability and suppliers of 3,5-Dichloro-2-iodopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,5-Dichloro-2-iodopyrazine: Commercial Availability, Synthetic Applications, and Best Practices

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of this compound, a pivotal reagent in modern synthetic chemistry. We will explore its unique chemical properties, navigate the commercial supplier landscape, and provide detailed, field-tested protocols for its effective use. This document is designed to bridge the gap between theoretical knowledge and practical application, empowering researchers to leverage this versatile building block to its fullest potential.

The Strategic Value of this compound in Synthesis

This compound (CAS No: 136866-30-3) is a halogenated pyrazine derivative whose value lies in the strategic placement of its three halogen substituents.[1] The pyrazine core is a common motif in pharmacologically active compounds, and this reagent provides an efficient entry point for its incorporation.

The key to its utility is the differential reactivity of the C-I and C-Cl bonds. The carbon-iodine bond is significantly more reactive, particularly in palladium-catalyzed cross-coupling reactions.[1] This allows for selective functionalization at the 2-position while leaving the two chlorine atoms at the 3- and 5-positions untouched for subsequent transformations. This built-in, two-stage reactivity makes it an indispensable tool for creating complex, multi-substituted heterocyclic molecules, which is crucial in the drug discovery pipeline.[1]

Commercial Sourcing and Supplier Analysis

Acquiring high-purity this compound is the foundational step for any successful synthetic campaign. The compound is readily available from a variety of specialized chemical suppliers. When selecting a vendor, key considerations should include purity specifications, availability of analytical data (e.g., Certificate of Analysis), lead times, and scalability for future needs.

Below is a comparative table of notable commercial suppliers.

SupplierPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Matrix Scientific N/A136866-30-3C₄HCl₂IN₂274.88
ChemShuttle 95%136866-30-3C₄HCl₂IN₂274.876
Benchchem N/A136866-30-3C₄HCl₂IN₂274.87
ChemUniverse 98%136866-30-3C₄HCl₂IN₂274.87
BLD Pharm N/A136866-30-3C₄HCl₂IN₂N/A
Fisher Scientific min 98%136866-30-3C₄HCl₂IN₂274.88

Note: Purity levels and availability are subject to batch variations and should be confirmed directly with the supplier. Prices vary significantly based on quantity.[2][3][4]

Safe Handling and Storage Protocols

As with many halogenated organic compounds, this compound requires careful handling to ensure laboratory safety. It is classified as an irritant, causing skin and serious eye irritation.[4][5]

Core Safety Directives:

  • Engineering Controls : Always handle this compound in a well-ventilated chemical fume hood.[5][6]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5]

  • Respiratory Protection : If there is a risk of generating dust, use a NIOSH-approved respirator.[5]

  • Handling : Avoid breathing dust, fumes, or gas.[5][6] Wash hands and any exposed skin thoroughly after handling.[5]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Store locked up.

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Synthetic Applications: A Practical Protocol

The primary application of this compound is as a versatile intermediate in cross-coupling reactions. The Suzuki-Miyaura coupling is a frequently employed method for forming a new carbon-carbon bond at the reactive C-I position.

Detailed Protocol: Selective Suzuki-Miyaura Coupling

This protocol details the selective coupling of an arylboronic acid to the 2-position of the pyrazine ring, a foundational step for further diversification.

Objective: To synthesize 2-Aryl-3,5-dichloropyrazine via a selective, palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Standard, flame-dried glassware

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Assemble a round-bottom flask with a stir bar and reflux condenser. Flame-dry the glassware under vacuum and allow it to cool under a positive pressure of inert gas.

  • Reagent Addition: To the flask, add this compound (1.0 eq), the chosen arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and anhydrous K₂CO₃ (2.5 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio. The volume should be sufficient to create a stirrable slurry.

  • Degassing: Bubble the inert gas through the reaction mixture for 15-20 minutes to ensure all dissolved oxygen is removed. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction Execution: Heat the mixture to 85-90 °C with vigorous stirring. The reaction progress should be monitored.

  • Monitoring: Use Thin-Layer Chromatography (TLC) or LC-MS to track the consumption of the starting material. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine all organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Expertise-Driven Rationale:

  • Reagent Stoichiometry: A slight excess of the boronic acid (1.2 eq) is used to drive the reaction to completion, accounting for potential homocoupling or protodeboronation side reactions.[7]

  • Catalyst Choice: Pd(PPh₃)₄ is a robust, general-purpose catalyst for Suzuki couplings. Its 18-electron configuration provides a ready source of the active 14-electron Pd(0) species required for the catalytic cycle.

  • Base and Solvent System: The aqueous base (K₂CO₃) is essential for activating the boronic acid in the transmetalation step. The dioxane/water solvent system is effective at solubilizing both the organic substrates and the inorganic base, facilitating efficient reaction kinetics.

Workflow Visualization

The following diagram outlines the logical progression of the Suzuki-Miyaura coupling protocol.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction & Work-up setup 1. Assemble and Dry Glassware under Inert Gas reagents 2. Add Reagents: - Pyrazine (1.0 eq) - Boronic Acid (1.2 eq) - Pd Catalyst (0.03 eq) - Base (2.5 eq) setup->reagents solvents 3. Add Anhydrous Dioxane & Degassed Water reagents->solvents degas 4. Degas Mixture with Argon/Nitrogen solvents->degas execute 5. Heat to 85-90 °C & Monitor by TLC/LC-MS degas->execute Proceed when fully inert workup 6. Cool, Dilute, & Extract with EtOAc execute->workup purify 7. Dry, Concentrate, & Purify via Chromatography workup->purify product product purify->product Final Product: 2-Aryl-3,5-dichloropyrazine

Caption: A step-by-step workflow for the Suzuki-Miyaura cross-coupling.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Use of 3,5-Dichloro-2-iodopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility and Inherent Hazards of a Versatile Building Block

3,5-Dichloro-2-iodopyrazine is a halogenated pyrazine derivative of significant interest to the pharmaceutical and agrochemical research and development sectors.[1] Its unique molecular architecture, featuring three distinct halogen substituents on a pyrazine core, renders it a versatile intermediate for the synthesis of complex organic molecules.[1] The differential reactivity of the chloro and iodo groups allows for selective functionalization through a variety of synthetic transformations, including cross-coupling reactions and nucleophilic substitutions.[1] However, as with many highly functionalized halogenated heterocycles, this synthetic utility is accompanied by inherent hazards that demand a thorough understanding and strict adherence to safety protocols. This guide provides a comprehensive overview of the safety and handling guidelines for this compound, grounded in established laboratory best practices and data from analogous compounds, to empower researchers to work safely and effectively with this valuable synthetic tool.

Hazard Identification and Classification

GHS Hazard Classification (Anticipated)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3][4]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[2][3][4]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3][4]

This classification is based on data for structurally similar compounds and should be considered provisional in the absence of a specific Safety Data Sheet (SDS).

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling for any potentially hazardous chemical is a combination of robust engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, transferring, and use in reactions, should be conducted in a properly functioning chemical fume hood.[5] This is crucial to minimize the inhalation of any dust or vapors that may be generated. The fume hood also provides a contained space in the event of a spill. An emergency eyewash station and safety shower must be readily accessible in the laboratory.

Personal Protective Equipment (PPE): The Researcher's Essential Barrier

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are required at all times.[6] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.[6] Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the compound.[6]

    • Lab Coat: A flame-resistant lab coat should be worn to protect clothing and skin.[5]

  • Respiratory Protection: In situations where a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Entering Lab goggles Wear Safety Goggles start->goggles lab_coat Wear Lab Coat goggles->lab_coat gloves Inspect and Wear Nitrile Gloves lab_coat->gloves handling Handle Chemical in Fume Hood gloves->handling end Leave Lab handling->end

Caption: Mandatory PPE sequence before handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidental exposure and ensuring the stability of the compound.

Handling
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[6]

  • Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[3]

  • Hygiene Practices: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage
  • Container: Store in a tightly closed, properly labeled container.[3]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[3][6]

  • Light Sensitivity: While not explicitly stated for this compound, many halogenated organic compounds are light-sensitive. It is prudent to store it in an opaque container or in a dark location.

First Aid and Emergency Procedures

In the event of an exposure or spill, prompt and appropriate action is critical.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[3] If skin irritation or a rash develops, seek medical attention.
Inhalation Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Accidental Release Measures

In the event of a spill, the following procedure should be followed:

Spill_Response cluster_spill Spill Response Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ventilate Ensure Adequate Ventilation (Fume Hood On) evacuate->ventilate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) ventilate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Carefully Collect Absorbed Material into a Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area with a Suitable Solvent collect->decontaminate dispose Dispose of Waste as Halogenated Organic Waste decontaminate->dispose end Spill Cleaned dispose->end

Caption: Step-by-step procedure for responding to a spill of this compound.

Fire and Reactivity Hazards

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.

  • Hazardous Combustion Products: Thermal decomposition may produce toxic and corrosive gases, including nitrogen oxides, carbon oxides, and hydrogen halides (HCl, HI).[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Reactivity and Stability
  • Stability: The compound is stable under normal laboratory conditions.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]

  • Hazardous Reactions: No hazardous reactions have been reported under normal processing.[3]

Disposal Considerations: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is crucial to protect the environment.

  • Waste Classification: This compound is a halogenated organic material and must be disposed of as hazardous waste.[5][7]

  • Segregation: Do not mix with non-halogenated waste.[7]

  • Disposal Method: The recommended method of disposal is incineration by a licensed hazardous waste disposal facility.[5][6] All local, state, and federal regulations regarding hazardous waste disposal must be followed.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The container can then be disposed of in accordance with local regulations.[6]

Conclusion: A Commitment to a Culture of Safety

This compound is a powerful tool in the arsenal of the synthetic chemist. By understanding its potential hazards and rigorously applying the safety and handling guidelines outlined in this guide, researchers can mitigate the risks and harness the full synthetic potential of this versatile building block. A proactive approach to safety, grounded in a thorough understanding of the materials being handled, is the bedrock of responsible and innovative scientific research.

References

Methodological & Application

Strategic Synthesis of Arylated Dichloropyrazines: A Detailed Protocol for the Regioselective Suzuki-Miyaura Coupling of 3,5-Dichloro-2-iodopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

Pyrazine scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in a host of biologically active molecules and functional materials.[1][2][3] The ability to selectively introduce diverse substituents onto the pyrazine core is paramount for drug discovery and development. This guide provides a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using 3,5-dichloro-2-iodopyrazine. We delve into the mechanistic principles that govern the reaction's high regioselectivity, offer a detailed, field-proven experimental procedure, and discuss key parameters for optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking a reliable method to synthesize 2-aryl-3,5-dichloropyrazines, versatile intermediates for further chemical elaboration.

Introduction: The Strategic Value of Halogenated Pyrazines

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its robustness, functional group tolerance, and mild conditions for forming carbon-carbon bonds.[4][5][6] When applied to heteroaromatic systems, it provides a powerful tool for constructing complex molecular architectures.

The substrate at the heart of this protocol, this compound, is a uniquely valuable building block.[7] Its distinct halogenation pattern is not a redundancy but a strategic design feature. The significant difference in the bond dissociation energies of the Carbon-Iodine (C-I) versus the Carbon-Chlorine (C-Cl) bonds allows for exquisite control over the reaction site.[8] The palladium catalyst will selectively activate the weaker C-I bond, leaving the two C-Cl bonds untouched for subsequent functionalization. This inherent chemoselectivity enables a stepwise approach to building complex, asymmetrically substituted pyrazines, which are highly sought after in pharmaceutical research.

Reaction Principle and Mechanism

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4][6] Understanding this mechanism is crucial for rationalizing experimental choices and troubleshooting.

The three core steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile. In our case, this occurs selectively at the C-I bond of this compound, which is the rate-determining step.[6][8]

  • Transmetalation: The organic moiety from the nucleophilic boronic acid (or its ester) is transferred to the palladium(II) center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron species.[9]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 Ar-Pd(II)L₂-I (Oxidative Adduct) pd0->pd_complex1 Oxidative Addition substrate This compound (Ar-I) substrate->pd_complex1 product 2-Aryl-3,5-dichloropyrazine (Ar-Ar') pd_complex2 Ar-Pd(II)L₂-Ar' (Transmetalated Complex) pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination pd_complex2->product boronic_acid Arylboronic Acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronate boronate->pd_complex2

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Causality Behind Component Selection

  • Palladium Precatalyst & Ligand: While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a separate Pd(II) precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand.[6] Electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, P(tBu)₃) are highly effective for heteroaryl couplings.[11][12] They promote the crucial oxidative addition and reductive elimination steps and stabilize the palladium center, preventing catalyst decomposition. Buchwald precatalysts are designed for efficient generation of the active Pd(0) species under mild conditions.[11]

  • Base: The base's primary role is to activate the boronic acid.[9] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence reaction rate and prevent side reactions; for instance, anhydrous conditions with K₃PO₄ can mitigate protodeboronation (hydrolysis of the boronic acid).[12]

  • Solvent: A solvent system that can dissolve both the organic substrates and the inorganic base is required. Aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene are frequently used, often with a small amount of water to aid in dissolving the base and facilitating the transmetalation step.[4][13]

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-3,5-dichloropyrazine

This protocol details a representative reaction. Researchers should adapt it based on the specific boronic acid used and available laboratory equipment.

Materials and Equipment
Reagent/MaterialQuantityNotes
This compound275 mg (1.0 mmol)Starting electrophile.
4-Methoxyphenylboronic acid167 mg (1.1 mmol)Nucleophilic partner (1.1 eq.).
Tetrakis(triphenylphosphine)palladium(0)58 mg (0.05 mmol)Catalyst (5 mol%). Handle in a glovebox or inert atmosphere.
Potassium Carbonate (K₂CO₃)276 mg (2.0 mmol)Base (2.0 eq.). Ensure it is finely powdered and dry.
1,4-Dioxane8 mLAnhydrous solvent.
Water2 mLDegassed, deionized water.
Work-up & Purification
Ethyl Acetate~100 mLFor extraction.
Brine (saturated NaCl solution)~50 mLFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)~5 gFor drying organic layer.
Silica GelAs neededFor column chromatography.
Hexanes/Ethyl Acetate MixtureAs neededEluent for chromatography.
Equipment
50 mL round-bottom flask1Oven-dried.
Magnetic stir bar, reflux condenser1 each
Septa, needles, nitrogen/argon lineAs neededFor maintaining an inert atmosphere.
Heating mantle with stirrer1
Rotary evaporator, TLC plates, UV lampAs neededFor work-up and analysis.

Step-by-Step Procedure

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification a 1. Assemble & Dry Glassware b 2. Add Solid Reagents (Pyrazine, Boronic Acid, Base, Catalyst) a->b c 3. Seal and Purge (Create Inert Atmosphere) b->c d 4. Add Degassed Solvents (Dioxane, Water) c->d e 5. Heat to Reflux (e.g., 90 °C) with Vigorous Stirring d->e f 6. Monitor Progress (TLC or LC-MS) e->f g 7. Cool & Quench Reaction f->g h 8. Perform Liquid-Liquid Extraction g->h i 9. Dry, Filter & Concentrate h->i j 10. Purify via Column Chromatography i->j k 11. Characterize Product (NMR, MS) j->k

Caption: Experimental workflow for the Suzuki-Miyaura coupling.
  • Reaction Setup: To an oven-dried 50 mL round-bottom flask containing a magnetic stir bar, add this compound (275 mg, 1.0 mmol), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol), and finely powdered potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol), under a blanket of nitrogen or argon. Seal the flask with a rubber septum.

  • Purging: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure all oxygen is removed.

  • Solvent Addition: Using syringes, add anhydrous 1,4-dioxane (8 mL) followed by degassed deionized water (2 mL). The mixture should be a suspension.

  • Heating: Place the flask in a preheated heating mantle set to 90-100 °C. Stir the reaction mixture vigorously overnight (12-18 hours).

  • Monitoring: Check for the consumption of the starting material using Thin Layer Chromatography (TLC) or LC-MS. A typical eluent for TLC is 10-20% ethyl acetate in hexanes. The product should be more nonpolar than the boronic acid and have a different Rf value than the starting pyrazine.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water (2 x 25 mL) and brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure product.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected product is a white to off-white solid.

Optimization, Data, and Troubleshooting

Optimizing Suzuki coupling often involves screening several parameters. The following table provides a starting point for developing a robust reaction.[14][15]

ParameterTypical Range/OptionsRationale & Key Considerations
Catalyst Loading 1 - 5 mol%Higher loadings may be needed for less reactive substrates (e.g., aryl chlorides). However, keeping it low is cost-effective and simplifies purification.
Ligand XPhos, SPhos, P(tBu)₃, dppfBuchwald-type ligands (XPhos, SPhos) are often superior for challenging heteroaryl couplings.[11] The choice is often empirical and may require screening.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃K₃PO₄ is a good choice for mitigating protodeboronation.[12] Cs₂CO₃ is a stronger base that can accelerate slow reactions but is more expensive.
Solvent System Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMFThe ratio of organic solvent to water (typically 3:1 to 5:1) can be critical.[13] Anhydrous conditions may be required if protodeboronation is a significant issue.
Temperature 60 - 120 °CHigher temperatures accelerate the reaction but can also increase the rate of side reactions or catalyst decomposition. A good starting point is often 80-90 °C.[16]
Boron Source Boronic Acid, Boronic Ester (e.g., pinacol ester)Pinacol esters are often more stable, easier to purify than boronic acids, and less prone to protodeboronation, making them a reliable alternative.[4]
Common Troubleshooting Scenarios
  • Low or No Conversion:

    • Cause: Inactive catalyst. Pd(0) catalysts can be air-sensitive. Ensure the reaction was set up under a properly inert atmosphere.

  • Protodeboronation:

    • Cause: The boronic acid reacts with water to revert to the corresponding arene before it can couple.

    • Solution: Use a more stable boronate ester (e.g., pinacol or MIDA). Use an anhydrous base (K₃PO₄) and solvent system.[12]

  • Dehalogenation of Starting Material:

    • Cause: The iodo- or chloro-substituent is replaced by a hydrogen atom. This can sometimes be an issue with iodoarenes.[17][18]

    • Solution: Lower the reaction temperature or try a different catalyst/ligand combination.

  • Homocoupling of Boronic Acid:

    • Cause: Two molecules of the boronic acid couple to form a biaryl byproduct. This can be promoted by the presence of oxygen.

    • Solution: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.[12]

Safety Precautions

  • Reagents: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Halogenated organic compounds and solvents like 1,4-dioxane are hazardous and should be handled with care.

  • Reaction Conditions: Reactions under pressure or at high temperatures should be conducted behind a blast shield. Always ensure proper venting for reactions performed under an inert atmosphere.

Conclusion

The Suzuki-Miyaura coupling of this compound offers a highly efficient and regioselective route to 2-aryl-3,5-dichloropyrazines. By leveraging the differential reactivity of the C-I and C-Cl bonds, this protocol provides a strategic entry point for the synthesis of complex, polysubstituted pyrazines. The resulting products are valuable intermediates, primed for further diversification at the remaining chloro positions, making this method a powerful asset in the toolkit of medicinal and materials chemists.

References

Application Notes and Protocols for the Regioselective Functionalization of 3,5-Dichloro-2-iodopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic, regioselective functionalization of 3,5-dichloro-2-iodopyrazine, a versatile building block crucial for the synthesis of complex heterocyclic compounds in pharmaceutical and materials science research. We provide an in-depth analysis of the factors governing site-selectivity and present validated, step-by-step protocols for key transformations including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the creation of novel molecular entities.

Introduction: The Strategic Value of the Pyrazine Core

The pyrazine ring is a privileged heterocyclic motif, integral to the structure of numerous FDA-approved drugs and biologically active compounds.[1] Its electron-deficient nature and capacity for hydrogen bonding make it a cornerstone in medicinal chemistry.[1] this compound, in particular, offers three distinct reactive sites, enabling sequential and controlled diversification. The key to unlocking its synthetic potential lies in understanding and exploiting the inherent reactivity differences between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, as well as the electronic influences on the pyrazine ring.

This guide moves beyond simple procedural lists to explain the underlying principles that dictate regioselectivity, empowering researchers to make informed decisions in their synthetic design.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C-2 Position

The foundational principle governing the regioselectivity of palladium-catalyzed cross-coupling reactions on polyhalogenated heterocycles is the relative strength of the carbon-halogen bonds. The bond dissociation energy decreases down the halogen group, leading to a reactivity trend of C-I > C-Br > C-Cl.[2] For this compound, this differential reactivity allows for the highly selective functionalization of the C-2 position, as the oxidative addition of palladium to the weaker C-I bond is significantly more facile.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust method for introducing aryl and heteroaryl moieties. The reaction proceeds selectively at the C-2 position of this compound, leaving the two chloro substituents intact for subsequent transformations.

The choice of a palladium(0) source, a suitable phosphine ligand, and a base is critical. The ligand stabilizes the palladium center and facilitates the catalytic cycle, while the base activates the boronic acid for transmetalation. A biphasic solvent system, such as toluene/water or dioxane/water, is often employed to dissolve both the organic substrate and the inorganic base.

  • Materials:

    • This compound

    • Phenylboronic acid

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Sodium carbonate (Na₂CO₃)

    • Toluene

    • Ethanol

    • Deionized water

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).

    • Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).

    • Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) via syringe.

    • Heat the reaction mixture to 85 °C and stir vigorously for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3,5-dichloro-2-phenylpyrazine.

Boronic Acid PartnerCatalyst (mol%)Base (equiv.)Solvent SystemTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/EtOH/H₂O851685-95
4-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₂CO₃ (2)Dioxane/H₂O901280-90
Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2.5)Dioxane/H₂O901875-85

Note: Yields are representative and may vary based on reaction scale and purity of reagents.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira reaction provides a direct route to couple terminal alkynes with the C-2 position of the pyrazine core.[3][4] This transformation is invaluable for constructing rigid, linear extensions to the heterocyclic scaffold, often used in materials science and as precursors for more complex structures. The reaction typically employs a dual catalytic system of palladium and copper(I).[4]

The palladium catalyst facilitates the oxidative addition to the C-I bond, while the copper(I) co-catalyst activates the alkyne for transmetalation. An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and neutralize the HX byproduct. Copper-free protocols have also been developed to avoid issues like alkyne homocoupling (Glaser coupling).[1]

  • Materials:

    • This compound

    • Phenylacetylene

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a dry, oven-baked Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2-3 mol%), and CuI (4-5 mol%).

    • Add anhydrous THF, followed by degassed triethylamine.

    • Add phenylacetylene (1.1-1.2 equiv.) dropwise to the stirred solution at room temperature.

    • Stir the reaction at room temperature for 8-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Concentrate the reaction mixture under reduced pressure.

    • Resuspend the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues.

    • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution. Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to afford the target compound.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals.[5][6] This reaction allows for the selective introduction of primary or secondary amines at the C-2 position of this compound.

This reaction requires a palladium catalyst, a sterically bulky and electron-rich phosphine ligand (e.g., XPhos, SPhos, BrettPhos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[6] The bulky ligand facilitates the reductive elimination step, which is often rate-limiting, while the strong base is necessary to deprotonate the amine.

  • Materials:

    • This compound

    • Benzylamine

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous Toluene

  • Procedure:

    • In a glovebox, add this compound (1.0 equiv.), Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.4 equiv.) to a dry reaction vial.

    • Remove the vial from the glovebox, add anhydrous toluene, followed by benzylamine (1.2 equiv.).

    • Seal the vial and heat the reaction mixture to 100-110 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to isolate the desired product.

Visualization of Regioselective Cross-Coupling

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling (C-2 Selective) cluster_products C-2 Functionalized Products start This compound suzuki Suzuki-Miyaura (Ar-B(OH)₂) start->suzuki Pd(0), Base sonogashira Sonogashira (R-C≡CH) start->sonogashira Pd(0), Cu(I), Base buchwald Buchwald-Hartwig (R₂NH) start->buchwald Pd(0), Ligand, Base prod_suzuki 2-Aryl-3,5-dichloropyrazine suzuki->prod_suzuki prod_sonogashira 2-Alkynyl-3,5-dichloropyrazine sonogashira->prod_sonogashira prod_buchwald 2-Amino-3,5-dichloropyrazine buchwald->prod_buchwald

Caption: Regioselective functionalization at C-2 via Pd-catalyzed cross-coupling.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring makes it susceptible to Nucleophilic Aromatic Substitution (SNAr). For 2-substituted 3,5-dichloropyrazines, the regioselectivity of nucleophilic attack is dictated by the electronic properties of the C-2 substituent.

Principles of Regioselectivity in SNAr

A study on 2-substituted 3,5-dichloropyrazines revealed a clear trend:

  • Electron-Donating Groups (EDG) at the C-2 position direct nucleophilic attack to the C-3 position .

  • Electron-Withdrawing Groups (EWG) at the C-2 position direct nucleophilic attack to the C-5 position .[7]

Interestingly, while halogens are typically considered electron-withdrawing, the same study noted that reactions with this compound were less selective but favored substitution at the C-3 position . This suggests that the iodine atom, through resonance effects of its lone pair electrons, can increase the electron density of the pyrazine ring, effectively acting as a directing group towards the C-3 position for SNAr.[7]

SNAr with Amine Nucleophiles

The reaction of amines with this compound typically requires thermal conditions and a suitable base to proceed effectively, yielding the C-3 aminated product as the major isomer.

  • Materials:

    • This compound

    • Aniline

    • Cesium carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a reaction vial, add this compound (1.0 equiv.), aniline (1.1 equiv.), and cesium carbonate (1.5 equiv.).

    • Add anhydrous DMSO as the solvent.

    • Seal the vial and heat the reaction mixture to 80-100 °C for 6-12 hours.

    • Monitor the reaction for the consumption of the starting material by TLC or LC-MS. Be aware that a minor C-5 substituted isomer may form.

    • After cooling, pour the reaction mixture into ice-water and stir until a precipitate forms.

    • Collect the solid by vacuum filtration and wash thoroughly with water.

    • Dry the crude product under vacuum.

    • Purify by column chromatography or recrystallization to separate the major C-3 isomer from any minor C-5 isomer.

Visualization of SNAr Regioselectivity

G cluster_nucleophile Nucleophile cluster_products SNAr Products start This compound nuc R₂NH / RO⁻ start->nuc prod_major Major Product (C-3 Substitution) nuc->prod_major Major Pathway (Iodine directs to C-3) prod_minor Minor Product (C-5 Substitution) nuc->prod_minor Minor Pathway

Caption: SNAr on this compound favors substitution at the C-3 position.

Part 3: Orthogonal Synthetic Strategies and Best Practices

The distinct reactivity profiles of the C-I and C-Cl bonds in this compound allow for powerful, sequential functionalization strategies.

  • Cross-Coupling followed by SNAr: First, perform a selective Suzuki, Sonogashira, or Buchwald-Hartwig reaction at the C-2 position. The resulting 2-substituted-3,5-dichloropyrazine can then undergo SNAr. The electronic nature of the newly introduced C-2 substituent will now govern the regioselectivity of the subsequent SNAr reaction (directing to C-3 or C-5).[7]

  • SNAr followed by Cross-Coupling: An initial SNAr reaction, primarily at the C-3 position, yields a 3-substituted-5-chloro-2-iodopyrazine. The remaining C-I bond can then be selectively targeted in a subsequent cross-coupling reaction, leaving the C-5 chloro group untouched for a potential third functionalization.

Troubleshooting and Field-Proven Insights
  • Palladium Catalyst Deactivation: In cross-coupling reactions, ensure all reagents and solvents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst. If a reaction stalls, adding a fresh portion of the catalyst may be beneficial.

  • Low Yields in Buchwald-Hartwig Amination: The choice of ligand is critical. If yields are low, screen other bulky, electron-rich phosphine ligands. Ensure the base is anhydrous and of high purity.

  • Poor Regioselectivity in SNAr: SNAr reactions on this substrate can be less selective than on pyrazines with strongly donating or withdrawing groups.[7] Lowering the reaction temperature may improve selectivity at the cost of longer reaction times. Careful chromatographic separation is often necessary to isolate the desired regioisomer.

  • Microwave Acceleration: For many cross-coupling and SNAr reactions, microwave irradiation can significantly reduce reaction times from hours to minutes while maintaining regioselectivity.[1]

Conclusion

This compound is a highly valuable and versatile scaffold for the synthesis of complex, functionalized pyrazines. A thorough understanding of the principles of regioselectivity—driven by C-X bond strength in palladium-catalyzed couplings and electronic directing effects in SNAr reactions—is paramount for its effective utilization. The protocols and insights provided herein serve as a robust foundation for researchers to design and execute synthetic routes toward novel molecules for drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of Trisubstituted Pyrazines from 3,5-Dichloro-2-iodopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold in Modern Drug Discovery

The pyrazine ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active molecules and approved pharmaceuticals.[1][2][3] Its unique electronic properties, stemming from the two nitrogen atoms in a 1,4-orientation, allow it to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking.[4] This versatility has led to the development of pyrazine-containing drugs for a multitude of therapeutic areas, including oncology (e.g., Bortezomib), virology (e.g., Favipiravir), and kinase inhibition.[2][5][6][7][8][9] The ability to precisely functionalize the pyrazine core is therefore of paramount importance for the exploration of new chemical space and the development of next-generation therapeutics.

This guide provides a comprehensive overview and detailed protocols for the strategic synthesis of trisubstituted pyrazines, utilizing the commercially available and highly versatile starting material, 3,5-dichloro-2-iodopyrazine . The differential reactivity of the halogen substituents on this starting material allows for a regioselective, stepwise approach to introduce three distinct points of diversity, making it an ideal platform for building libraries of complex pyrazine derivatives.

Strategic Overview: A Stepwise Approach to Trisubstitution

The synthetic strategy hinges on the differential reactivity of the carbon-halogen bonds present in this compound. In palladium-catalyzed cross-coupling reactions, the reactivity of the C–X bond generally follows the trend: C–I > C–Br > C–Cl.[10] This significant difference in reactivity allows for the selective functionalization of the C2-iodo position while leaving the two C-Cl bonds intact. Subsequent functionalization of the chloro groups can then be achieved through either further cross-coupling reactions (under more forcing conditions) or via nucleophilic aromatic substitution (SNAr).

The general workflow for the synthesis of a trisubstituted pyrazine from this compound is depicted below. This modular approach allows for the introduction of a wide variety of substituents at each position.

G A This compound B Step 1: C-2 Functionalization (e.g., Suzuki, Sonogashira, Stille) A->B Regioselective at C-I C 2-Substituted-3,5-dichloropyrazine B->C D Step 2: C-3 or C-5 Functionalization (e.g., Buchwald-Hartwig, SNAr) C->D E 2,3-Disubstituted-5-chloropyrazine OR 2,5-Disubstituted-3-chloropyrazine D->E Regioselective F Step 3: Final Functionalization (e.g., Suzuki, SNAr) E->F G Trisubstituted Pyrazine F->G

Caption: General workflow for the stepwise synthesis of trisubstituted pyrazines.

Part 1: Selective Functionalization of the C2-Iodo Position

The high reactivity of the carbon-iodine bond allows for a clean and selective first functionalization at the C2 position using a variety of palladium-catalyzed cross-coupling reactions.

Protocol 1.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[11]

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.1-1.5 equiv)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%) or PdCl₂(dppf) (3-5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (2:1:1)

Step-by-Step Protocol:

  • To a dry Schlenk flask, add this compound, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

CatalystBaseSolventTemperature (°C)Typical YieldReference
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O9085-95%[5][12]
PdCl₂(dppf)Cs₂CO₃Toluene/H₂O10080-90%[3]
Protocol 1.2: Sonogashira Coupling for Alkynyl Pyrazine Synthesis

The Sonogashira coupling provides a powerful method for the introduction of alkyne moieties, which are valuable functional groups in medicinal chemistry.[10][13][14]

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (bis(triphenylphosphine)palladium(II) chloride) (2-4 mol%)

  • CuI (copper(I) iodide) (3-6 mol%)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Step-by-Step Protocol:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent, the terminal alkyne, and the amine base via syringe.

  • Stir the reaction mixture at room temperature to 50 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Catalyst SystemBaseSolventTemperature (°C)Typical YieldReference
Pd(PPh₃)₂Cl₂ / CuITEATHF25-4080-95%[15][16]
Pd(PPh₃)₄ / CuIDIPEADMF5075-90%[13]

Part 2: Functionalization of the C3 and C5 Chloro Positions

Following the initial C2 functionalization, the resulting 2-substituted-3,5-dichloropyrazine can undergo further substitution at the chloro positions. The regioselectivity of this second step is influenced by the electronic nature of the substituent at C2.[1][17]

  • Electron-donating groups (EDGs) at C2 (e.g., alkyl, aryl) will direct nucleophilic attack to the C3 position .

  • Electron-withdrawing groups (EWGs) at C2 (e.g., alkynyl, cyano) will direct nucleophilic attack to the C5 position .

Protocol 2.1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[18][19][20] This reaction can be used to introduce a wide range of primary and secondary amines at either the C3 or C5 position, depending on the directing effect of the C2 substituent.

Reaction Scheme:

Materials:

  • 2-Substituted-3,5-dichloropyrazine (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP) (2-6 mol%)

  • Base: NaOt-Bu or Cs₂CO₃ (1.5-2.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane

Step-by-Step Protocol:

  • To a dry Schlenk flask, add the 2-substituted-3,5-dichloropyrazine, palladium precatalyst, phosphine ligand, and base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent and the amine via syringe.

  • Stir the reaction mixture at 90-110 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Catalyst/LigandBaseSolventTemperature (°C)Typical YieldReference
Pd₂(dba)₃ / XantphosNaOt-BuToluene10070-90%[6][7]
Pd(OAc)₂ / BINAPCs₂CO₃1,4-Dioxane11065-85%[18]
Protocol 2.2: Nucleophilic Aromatic Substitution (SNAr)

SNAr provides an alternative, palladium-free method for introducing nucleophiles, particularly amines, onto the pyrazine ring. The regioselectivity is again governed by the electronic nature of the C2 substituent.[1][17]

Reaction Scheme:

Materials:

  • 2-Substituted-3,5-dichloropyrazine (1.0 equiv)

  • Amine nucleophile (1.5-2.0 equiv)

  • Base (optional, depending on the nucleophile): K₂CO₃ or DIPEA (2.0-3.0 equiv)

  • Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Step-by-Step Protocol:

  • To a sealed reaction vial, add the 2-substituted-3,5-dichloropyrazine and the solvent.

  • Add the amine nucleophile and the base (if required).

  • Heat the reaction mixture at 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Part 3: Final Functionalization of the Remaining Chloro-Substituent

The final substituent can be introduced at the remaining chloro-position using either another cross-coupling reaction (typically requiring more forcing conditions than the initial C-I coupling) or an SNAr reaction. The choice of reaction will depend on the desired final substituent and the stability of the existing groups on the pyrazine ring. The protocols described in Part 1 and Part 2 can be adapted for this final step.

Characterization of Trisubstituted Pyrazines

The synthesized trisubstituted pyrazines should be thoroughly characterized to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton signals on the pyrazine ring will appear in the aromatic region (typically δ 8.0-9.0 ppm). The chemical shifts and coupling constants will be indicative of the substitution pattern.[9][21][22]

  • ¹³C NMR: The carbon signals of the pyrazine ring will appear in the downfield region (typically δ 130-160 ppm).[21][22]

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to determine the molecular weight of the synthesized compounds.

  • The presence of chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum (M+2 peak with approximately one-third the intensity of the M peak for one chlorine atom).[23][24]

Conclusion

The stepwise functionalization of this compound offers a powerful and flexible strategy for the synthesis of diverse libraries of trisubstituted pyrazines. By leveraging the differential reactivity of the halogen substituents, researchers can selectively introduce a wide range of chemical moieties, enabling the systematic exploration of structure-activity relationships in drug discovery programs. The protocols outlined in this guide provide a solid foundation for the successful implementation of this synthetic approach.

References

Application Note & Protocols: Leveraging 3,5-Dichloro-2-iodopyrazine for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazine Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity make it an ideal framework for designing potent and selective enzyme inhibitors.[4][5] Within the vast landscape of cancer drug discovery, kinase inhibitors are paramount, and pyrazine-based molecules have emerged as a clinically significant class, with examples like Gilteritinib and Radotinib demonstrating their therapeutic potential.[6]

The strategic functionalization of the pyrazine core is critical for tuning a molecule's affinity and selectivity for a specific kinase target. 3,5-Dichloro-2-iodopyrazine is a uniquely powerful building block for this purpose.[7] It offers three distinct reactive sites with orthogonal reactivity, enabling chemists to perform sequential, regioselective cross-coupling reactions. This control is indispensable for constructing the complex, three-dimensional pharmacophores required to effectively target the ATP-binding sites of kinases.[7][8]

This guide provides a detailed exploration of the strategic advantages and practical applications of this compound in the synthesis of kinase inhibitors, complete with mechanistic insights and field-proven laboratory protocols.

The Principle of Regioselective Functionalization

The synthetic utility of this compound hinges on the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.[7] The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition to a Pd(0) catalyst than the stronger carbon-chlorine (C-Cl) bonds.[9][10] This reactivity hierarchy allows for the selective functionalization of the C-2 position while leaving the two chlorine atoms at C-3 and C-5 untouched for subsequent transformations.

This stepwise approach is crucial for building molecular complexity in a controlled manner, a process often referred to as iterative cross-coupling.[11] By carefully selecting catalysts and reaction conditions, a researcher can introduce three different substituents onto the pyrazine ring with high precision.

G cluster_0 Sequential Functionalization Strategy A This compound (Starting Material) B Step 1: C-I Bond Activation (e.g., Suzuki or Sonogashira) A->B High Reactivity C Intermediate 1 (2-Substituted-3,5-dichloropyrazine) B->C D Step 2: C-Cl Bond Activation (e.g., Buchwald-Hartwig Amination) C->D Harsher Conditions E Intermediate 2 (2,3-Disubstituted-5-chloropyrazine) D->E F Step 3: Final C-Cl Functionalization (e.g., Suzuki or SNAr) E->F Final Diversification G Final Product (Trisubstituted Pyrazine Kinase Inhibitor) F->G

Caption: Logical workflow for the sequential functionalization of this compound.

Key Synthetic Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for the most critical palladium-catalyzed reactions used to functionalize this compound.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-2 Position

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds and is the ideal first step for functionalizing the C-2 position due to the high reactivity of the C-I bond.[9][12]

Mechanistic Rationale: The reaction is initiated by the oxidative addition of the C-I bond to a Pd(0) species. The choice of a mild base like sodium or potassium carbonate is sufficient to facilitate the transmetalation step with the boronic acid without disturbing the more robust C-Cl bonds.[13] The use of a dioxane/water solvent system ensures the solubility of both the organic starting materials and the inorganic base.[14]

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v ratio, to achieve a substrate concentration of ~0.1 M) via syringe.

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 2-aryl-3,5-dichloropyrazine.

CatalystBaseSolventTemp (°C)Typical Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9085-95[13][14]
PdCl₂(dppf)Cs₂CO₃DME/H₂O8590-98[13]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100~90-98[14]
Caption: Representative conditions for selective Suzuki coupling at the C-2 position.
Protocol 2: Copper-Free Sonogashira Coupling at the C-2 Position

The Sonogashira reaction introduces valuable alkyne functionalities, which can serve as handles for further chemistry or as key pharmacophoric elements.[15][16] Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[17]

Mechanistic Rationale: This reaction also proceeds via oxidative addition of the C-I bond to Pd(0). In the absence of a copper co-catalyst, a tertiary amine base (e.g., triethylamine or diisopropylethylamine) is used in stoichiometric amounts both as a base and as a ligand to facilitate the catalytic cycle.[17]

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a dry Schlenk tube, combine this compound (1.0 equiv) and the terminal alkyne (1.3 equiv).

  • Inert Atmosphere: Seal the tube, and purge with argon for 10 minutes.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF). Add Pd(PPh₃)₄ (0.05 equiv) and copper(I) iodide (CuI, 0.02 equiv, if using traditional conditions) followed by triethylamine (Et₃N, 3.0 equiv) via syringe. For copper-free conditions, omit CuI and use a catalyst like PdCl₂(PPh₃)₂.

  • Reaction: Stir the mixture at 60-70 °C until the starting material is consumed, as monitored by TLC.

  • Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium salts.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the 2-alkynyl-3,5-dichloropyrazine product.

G cluster_workflow General Cross-Coupling Workflow Setup 1. Reagent Setup (Halopyrazine, Coupling Partner, Base) Inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) Setup->Inert Catalyst 3. Catalyst & Solvent (Degassed) Inert->Catalyst Reaction 4. Heat & Stir (Monitor by TLC/LC-MS) Catalyst->Reaction Workup 5. Quench & Extract Reaction->Workup Purify 6. Column Chromatography Workup->Purify Product Pure Product Purify->Product G cluster_pathway Simplified Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyrazine-based Kinase Inhibitor Inhibitor->RTK Inhibition

References

Heck coupling conditions for 2-iodopyrazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Optimized Heck Coupling Conditions for the Synthesis of Alkenylpyrazine Derivatives from 2-Iodopyrazines

Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Abstract: The pyrazine ring is a privileged scaffold in medicinal chemistry and materials science.[1][2] The palladium-catalyzed Mizoroki-Heck reaction offers a powerful method for C-C bond formation, enabling the direct alkenylation of halopyrazines to produce valuable vinylpyrazine intermediates.[3][4] This guide provides a detailed examination of the critical parameters and optimized protocols for the Heck coupling of 2-iodopyrazine derivatives. We delve into the mechanistic rationale behind component selection, present a summary of effective reaction conditions, and offer a robust, step-by-step experimental protocol for researchers engaged in the synthesis of functionalized pyrazine compounds.

Part 1: The Heck Coupling - Mechanism and Key Parameters

The Mizoroki-Heck reaction is the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base.[3] The reaction is a cornerstone of modern organic synthesis, allowing for the formation of a substituted alkene.[5] Understanding the underlying catalytic cycle is paramount for troubleshooting and optimizing conditions, particularly for heteroaromatic substrates like pyrazines.

The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle involving four key steps: oxidative addition, migratory insertion (or carbopalladation), β-hydride elimination, and reductive elimination.[6][7]

Heck_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-I) pd0->oa_complex 1. Oxidative Addition pi_complex π-Alkene Complex oa_complex->pi_complex Alkene Coordination sigma_complex σ-Alkylpalladium(II) Intermediate pi_complex->sigma_complex 2. Migratory    Insertion bhe_complex Hydridopalladium(II) Complex sigma_complex->bhe_complex 3. β-Hydride    Elimination bhe_complex->pd0 4. Reductive Elimination    (Base Mediated) product Alkenylpyrazine (Product) bhe_complex->product base_salt [Base-H]⁺I⁻ bhe_complex->base_salt base_regen Base (e.g., Et₃N) base_regen->bhe_complex iodopyrazine 2-Iodopyrazine (Ar-I) iodopyrazine->oa_complex alkene Alkene alkene->pi_complex

Figure 1: The Heck Catalytic Cycle. A diagram illustrating the four primary steps of the reaction for a 2-iodopyrazine substrate.

The Substrate: 2-Iodopyrazine Derivatives

The choice of halide on the pyrazine ring is a critical determinant of reactivity. The facility of the initial, often rate-determining, oxidative addition step is directly related to the carbon-halogen (C-X) bond dissociation energy.[8] The C-I bond is significantly weaker than C-Br or C-Cl bonds, making 2-iodopyrazines highly reactive substrates for palladium-catalyzed cross-coupling reactions.[8] This enhanced reactivity often allows for:

  • Milder reaction temperatures.

  • Lower catalyst loadings.

  • Greater tolerance for a wider range of coupling partners.

The pyrazine ring itself is electron-deficient, which can influence the subsequent steps of the reaction and the stability of the final product. The resulting alkenylpyrazine product contains a double bond conjugated to a strongly π-deficient ring, making it susceptible to side reactions like Michael additions or even partial hydrogenation under certain conditions.[1]

The Palladium Catalyst and Ligands

Phosphine ligands are essential components that play multiple roles in the catalytic cycle.[9] They stabilize the palladium center, prevent the precipitation of palladium black, and modulate the electronic and steric environment of the catalyst, which in turn influences reactivity and selectivity.[10]

  • Monodentate Ligands: Simple triarylphosphines like triphenylphosphine (PPh₃) are common. More electron-rich and bulky ligands, such as tri(o-tolyl)phosphine (P(o-tol)₃) or tri-tert-butylphosphine, can accelerate the oxidative addition step.[10]

  • Bidentate Ligands: Ligands like 1,1′-bis(diphenylphosphino)ferrocene (dppf) can provide additional stability to the catalyst complex.

  • Biarylphosphine Ligands: For challenging substrates, bulky and electron-rich biarylphosphine ligands (e.g., X-Phos) have proven to be highly effective.[1]

The Base

A base is required to neutralize the hydrogen iodide (HI) that is cogenerated during the catalytic cycle, thereby regenerating the active Pd(0) catalyst for the next turnover.[6] The choice of base can significantly impact the reaction's success.

  • Amine Bases: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used organic bases.[6]

  • Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) or acetates (NaOAc) are also widely employed.[6][11] Inorganic bases are often used in polar aprotic solvents like DMF or acetonitrile. The selection of an inorganic base like Cs₂CO₃ has been shown to be crucial for driving some Heck reactions to full conversion in shorter times.[6]

The Solvent

The most common solvents for Heck reactions are polar aprotic solvents such as DMF, DMA, acetonitrile (MeCN), and dioxane.[6] The solvent's primary roles are to solubilize the reactants and to facilitate the desired reaction pathway. The choice of solvent can influence catalyst stability and reaction rate.

Part 2: Application Data & Optimized Conditions

While methodological studies on the Heck coupling of 2-iodopyrazine are not abundant, principles derived from other electron-deficient halo-heterocycles and related halopyrazines provide a strong foundation for condition selection. The following table summarizes representative conditions that have proven effective for the Heck coupling of halopyrazines, which can be adapted for 2-iodopyrazine substrates.

Halopyrazine Substrate Alkene Partner Catalyst / Ligand Base Solvent Temp. / Time Yield (%) Reference
2,3-DichloropyrazineEthyl acrylatePd(OAc)₂ / X-PhosCs₂CO₃Dioxane90 °C / 12 h83[1]
2-Iodobenzene (analogue)StyrenePdCl₂KOAcMethanol120 °CN/A[3]
2-Bromo-6-methoxynaphthaleneEthylenePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile100 °CHigh[12]
Methyl 2-iodobenzoateAllyl alcoholPd(OAc)₂ (ligandless)Et₃NAcetonitrileN/AHigh[12]

Key Insight: For the coupling of 2,3-dichloropyrazine, the use of a bulky, electron-rich ligand (X-Phos) was critical for achieving a high yield, underscoring the importance of ligand selection for these electron-poor systems.[1] Given the higher reactivity of 2-iodopyrazine, conditions may be milder, potentially utilizing less specialized ligands or even ligand-free systems under Jeffery conditions (e.g., with the addition of n-Bu₄NCl).[6][8]

Part 3: Experimental Protocol

This section provides a general, robust protocol for the Heck coupling of a 2-iodopyrazine derivative with an alkene such as ethyl acrylate.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification prep_reagents 1. Weigh Reagents (Iodopyrazine, Alkene, Base, Catalyst, Ligand) prep_glass 2. Oven-Dry Glassware (Schlenk Flask, Condenser) setup_flask 3. Assemble & Purge (Evacuate/Backfill with Argon) prep_glass->setup_flask add_solids 4. Add Solids (Under Argon Counterflow) setup_flask->add_solids add_liquids 5. Add Degassed Solvent & Liquid Alkene via Syringe add_solids->add_liquids heat 6. Heat to Temperature (e.g., 90-100 °C) with Stirring add_liquids->heat monitor 7. Monitor Progress (TLC or LC-MS) heat->monitor cool 8. Cool to Room Temp monitor->cool filter 9. Filter through Celite (Wash with Ethyl Acetate) cool->filter extract 10. Liquid-Liquid Extraction (Wash with H₂O, Brine) filter->extract dry 11. Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry concentrate 12. Concentrate in vacuo dry->concentrate purify 13. Purify via Chromatography concentrate->purify

Figure 2: Experimental Workflow. A step-by-step flowchart for performing the Heck coupling reaction from preparation to purification.

Materials & Equipment
  • Reagents: 2-Iodopyrazine derivative, alkene (e.g., ethyl acrylate), Pd(OAc)₂, phosphine ligand (e.g., PPh₃ or X-Phos), base (e.g., Cs₂CO₃), degassed solvent (e.g., dioxane), ethyl acetate, deionized water, brine, anhydrous sodium sulfate, celite.

  • Equipment: Schlenk flask, reflux condenser, magnetic stir plate with heating, Schlenk line (or glovebox), argon/nitrogen source, syringes, needles, TLC plates, rotary evaporator, flash chromatography system.

Step-by-Step Procedure
  • Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-iodopyrazine (1.0 eq.), the base (e.g., Cs₂CO₃, 2.0 eq.), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., X-Phos, 4-10 mol%).

    • Seal the flask with a septum.

  • Inert Atmosphere Setup:

    • Connect the flask to a Schlenk line. Evacuate the flask under vacuum and backfill with inert gas (Argon or N₂). Repeat this cycle three times to ensure an inert atmosphere.[8]

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the degassed solvent (e.g., dioxane, ~0.1 M concentration) via a syringe.

    • Add the alkene coupling partner (e.g., ethyl acrylate, 1.5 eq.) via syringe.

  • Reaction Execution:

    • Place the flask in a pre-heated oil bath at the desired temperature (e.g., 90–110 °C) and stir vigorously.

    • Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Once complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the pad thoroughly with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.[8]

  • Purification:

    • Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure alkenylpyrazine product.

Part 4: Troubleshooting & Key Considerations

  • Low Yield / No Reaction: Ensure the inert atmosphere is rigorously maintained, as oxygen can deactivate the Pd(0) catalyst. Confirm the quality of the reagents, particularly the base and solvent. Consider using a more electron-rich/bulky ligand or a more reactive base (e.g., switching from K₂CO₃ to Cs₂CO₃).

  • Formation of Side Products: The highly electron-deficient nature of the alkenylpyrazine product can make it susceptible to Michael addition by nucleophiles in the reaction mixture. Minimizing reaction time and temperature can mitigate this.

  • Palladium Black Formation: The precipitation of palladium black indicates catalyst decomposition. This can often be prevented by using the appropriate ligand-to-metal ratio (typically ≥ 2:1 for monodentate ligands) or by switching to a more robust bidentate ligand.

  • Ligand-Free Conditions: For highly reactive substrates, consider "ligand-free" Jeffery conditions, which use a phase-transfer catalyst like tetra-n-butylammonium chloride (n-Bu₄NCl) to stabilize the palladium catalyst and facilitate the reaction, often at lower temperatures.[6]

References

Topic: Application of 3,5-Dichloro-2-iodopyrazine in PROTAC Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Linker Scaffolding in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality, inducing targeted protein degradation by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule comprising three key components: a ligand that binds to a target protein (Protein of Interest, POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. While the ligands ensure binding specificity, the linker is a critical determinant of PROTAC efficacy. Its length, rigidity, solubility, and geometric orientation dictate the formation of a productive ternary complex between the POI and the E3 ligase, which is the prerequisite for ubiquitination and subsequent degradation.

This guide focuses on the strategic application of 3,5-Dichloro-2-iodopyrazine, a versatile heterocyclic building block, in the rational design and synthesis of PROTAC linkers. Its unique structural and reactivity profile offers a robust scaffold for creating linkers with well-defined spatial arrangements and predictable synthetic outcomes.

Section 1: this compound - A Chemically Orthogonal Scaffold

This compound is a halogenated pyrazine derivative that provides an exceptional platform for sequential and site-selective functionalization.[1] Its utility in PROTAC linker synthesis stems from the differential reactivity of its three halogen substituents.

Table 1: Properties of this compound

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 136866-30-3[2]
Molecular Formula C₄HCl₂IN₂[2][3]
Molecular Weight 274.88 g/mol [2]
Appearance Off-white solid[4]
Key Feature Three distinct halogen atoms for orthogonal chemistry[1][5]

The core advantage of this reagent lies in the significant difference in reactivity between the carbon-iodine (C-I) bond and the carbon-chlorine (C-Cl) bonds. The C-I bond is highly susceptible to palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Heck couplings.[5][6] This allows for the selective introduction of the first diversification element. In contrast, the C-Cl bonds on the electron-deficient pyrazine ring are more robust but can be targeted under different reaction conditions, typically nucleophilic aromatic substitution (SNAr), to attach the second element.[1] This predictable, stepwise reactivity makes it an ideal scaffold for building complex molecular architectures from a simple, commercially available starting material.

cluster_0 Differential Reactivity of this compound Start This compound Reaction1 Pd-Catalyzed Cross-Coupling (e.g., Sonogashira, Suzuki) Start->Reaction1 Targets C-I bond (Most Reactive Site) Product1 Singly-Functionalized Intermediate Reaction1->Product1 Reaction2 Nucleophilic Aromatic Substitution (SNAr) Product2 Doubly-Functionalized Linker Core Reaction2->Product2 Product1->Reaction2 Targets C-Cl bonds (Less Reactive Sites)

Caption: Sequential functionalization strategy for this compound.

Section 2: Synthetic Workflow for PROTAC Development

The synthesis of a PROTAC using the this compound scaffold follows a logical, multi-step workflow. This process involves initial elaboration of the pyrazine core, followed by conjugation to the two key ligands.

A This compound (Scaffold) B Step 1: Sonogashira Coupling (Attach Alkyne Linker Element) A->B C Intermediate 1 (Pyrazine-Linker) B->C D Step 2: SNAr Reaction (Attach second Linker/Ligand) C->D E Intermediate 2 (Functionalized Scaffold) D->E F Step 3: Final Conjugation (Attach remaining Ligand) E->F G Final PROTAC Molecule F->G

Caption: General synthetic workflow for building a PROTAC.

Section 3: Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Adhere to all institutional safety guidelines. This compound is classified as an irritant; appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.[2][4] All reactions, especially those involving palladium catalysts and volatile solvents, should be performed in a certified chemical fume hood.

Protocol 1: Site-Selective Sonogashira Cross-Coupling

This protocol details the selective functionalization of the C-I bond by coupling this compound with a terminal alkyne. This alkyne can be a simple propargyl alcohol or a more complex, pre-functionalized linker element.

Objective: To synthesize 2-(3-hydroxyprop-1-yn-1-yl)-3,5-dichloropyrazine as a key intermediate.

Materials:

  • This compound (1.0 eq)

  • Propargyl alcohol (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous THF via syringe, followed by triethylamine. Stir the mixture at room temperature until all solids are dissolved.

  • Add propargyl alcohol dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Rationale:

  • Inert Atmosphere: Palladium(0), the active catalytic species, is sensitive to air, and its oxidation can deactivate the catalyst.[7]

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira couplings, efficiently facilitating the C-C bond formation between the sp² carbon of the pyrazine and the sp carbon of the alkyne.[5][6]

  • Base: Triethylamine acts as a base to neutralize the HI generated during the catalytic cycle and to deprotonate the terminal alkyne.

  • Chemoselectivity: The reaction proceeds selectively at the C-I bond due to its lower bond dissociation energy compared to the C-Cl bonds, making it the preferred site for oxidative addition to the Pd(0) center.[6]

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the displacement of one of the chloro-substituents on the pyrazine ring with an amine-containing nucleophile, a common strategy for extending the PROTAC linker.

Objective: To conjugate an amino-PEG linker to the 2-(3-hydroxyprop-1-yn-1-yl)-3,5-dichloropyrazine intermediate.

Materials:

  • Product from Protocol 1 (1.0 eq)

  • Amino-dPEG®-amine (or other amine-linker) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • In a clean, dry vial, dissolve the pyrazine intermediate from Protocol 1 in anhydrous DMSO.

  • Add the amino-PEG linker, followed by DIPEA.

  • Seal the vial and heat the reaction mixture to 80-100 °C. The elevated temperature is necessary to facilitate the SNAr reaction.

  • Monitor the reaction progress by LC-MS. The reaction may take 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine to remove DMSO and excess reagents.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product using flash chromatography or preparative HPLC.

Rationale:

  • SNAr Mechanism: The pyrazine ring is electron-deficient due to the two nitrogen atoms, which makes it susceptible to nucleophilic attack. The chloro-substituents serve as good leaving groups.

  • Solvent and Base: A polar aprotic solvent like DMSO is ideal for SNAr reactions. DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction.

  • Regioselectivity: The substitution will occur at one of the two chlorine atoms. The exact position can be influenced by the steric and electronic nature of the existing substituent, often resulting in a mixture of isomers that may require separation.

Section 4: Final PROTAC Assembly and Characterization

The functionalized pyrazine-linker core produced from the preceding protocols possesses two orthogonal functional groups (e.g., a primary alcohol and a terminal amine) ready for final conjugation. Standard bioconjugation techniques can be employed:

  • Amide Coupling: The terminal amine can be coupled to a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) using coupling reagents like HATU or EDC/HOBt.

  • Click Chemistry: The terminal alkyne (if the propargyl alcohol from Protocol 1 is carried through) can be reacted with an azide-functionalized target ligand via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

After synthesis, rigorous analytical characterization is essential to confirm the identity, purity, and integrity of the final PROTAC molecule.

Table 2: Recommended Analytical Techniques

TechniquePurpose
¹H and ¹³C NMR Confirms the chemical structure and verifies the success of each synthetic step.
LC-MS Determines the molecular weight of intermediates and the final product, confirming identity.
Analytical HPLC Assesses the purity of the final compound, typically aiming for >95% for biological assays.

Section 5: The PROTAC Mechanism in Action

The ultimate goal of this synthesis is to create a molecule that can effectively induce the degradation of a target protein.

cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC Molecule (Pyrazine Linker Core) POI->PROTAC binds Proteasome Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ligase PROTAC->E3 binds E3->POI Ubiquitination Ub Ubiquitin Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of Action for a PROTAC molecule.

References

Application Note: Selective Sonogashira Coupling of 3,5-Dichloro-2-iodopyrazine for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Alkynylpyrazines

Pyrazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules.[1] The introduction of alkynyl groups into the pyrazine scaffold via the Sonogashira cross-coupling reaction is a powerful strategy for generating novel molecular architectures with significant potential in drug discovery.[1] The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a highly efficient method for forming C(sp²)-C(sp) bonds under mild conditions.[2][3][4]

This application note provides a detailed experimental protocol for the selective Sonogashira coupling of 3,5-dichloro-2-iodopyrazine. This substrate is a valuable and versatile building block in organic synthesis due to its multiple, differentially reactive halogen substituents.[5] The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds (I > Br > Cl) allows for a highly selective reaction at the 2-position, leaving the chlorine atoms untouched for subsequent functionalization.[6] This selective approach opens avenues for the streamlined synthesis of complex, polysubstituted pyrazine derivatives.

Reaction Principle: A Tale of Two Catalysts

The Sonogashira coupling proceeds via a dual catalytic cycle involving both palladium and copper.[6] The generally accepted mechanism involves two interconnected cycles:

  • The Palladium Cycle: A Pd(0) species undergoes oxidative addition to the aryl iodide (this compound).

  • The Copper Cycle: Copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the alkynylpyrazine product and regenerate the active Pd(0) catalyst.

The presence of the copper co-catalyst is crucial for increasing the reaction rate and allowing the reaction to proceed under mild conditions, often at room temperature.[2][6]

Sonogashira_Mechanism Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)L₂-I Pd0->Pd_complex Product_Pd Ar-Pd(II)L₂(C≡CR) Pd_complex->Product_Pd Product_Pd->Pd0 Product_output Product (Ar-C≡CR) Alkyne R-C≡C-H Cu_acetylide R-C≡C-Cu Alkyne->Cu_acetylide Alkyne_input Terminal Alkyne Aryl_input This compound (Ar-I)

Caption: A simplified representation of the dual catalytic cycles in the Sonogashira reaction.

Experimental Protocol

This protocol describes the Sonogashira coupling of this compound with a generic terminal alkyne. Researchers should adapt purification techniques based on the specific properties of their product.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equiv.PuritySupplier Example
This compound274.871.01.0>97%BLD Pharm[7]
Terminal Alkyne (e.g., Phenylacetylene)102.131.21.2>98%Sigma-Aldrich
PdCl₂(PPh₃)₂701.900.030.03>98%Sigma-Aldrich
Copper(I) Iodide (CuI)190.450.050.05>98%Sigma-Aldrich
Triethylamine (TEA)101.193.03.0>99%Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous72.1110 mL->99%Sigma-Aldrich
Step-by-Step Procedure
  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

    • Causality: The use of a Schlenk flask and an inert atmosphere is critical to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), an undesired side reaction.[8]

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (10 mL) followed by triethylamine (3.0 mmol, 3.0 equiv.) via syringe. Stir the resulting suspension at room temperature.

    • Causality: Anhydrous solvents are crucial as water can negatively impact the catalytic activity.[9] Triethylamine acts as both a base to deprotonate the alkyne and to neutralize the HI formed during the reaction.[2]

  • Alkyne Addition: Slowly add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture using a syringe.

    • Causality: A slight excess of the alkyne is used to ensure complete consumption of the iodopyrazine starting material.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 3-6 hours. For less reactive alkynes, gentle heating (e.g., to 40-60 °C) may be required.[10][11]

    • Causality: The high reactivity of the C-I bond allows this reaction to proceed under mild temperature conditions.[6]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium and copper salts. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Combine the organic filtrates and wash with a saturated aqueous solution of ammonium chloride (2 x 20 mL) to remove the triethylamine hydrohalide salt, followed by brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product (e.g., a gradient of ethyl acetate in hexanes).[12]

Characterization of the Product

The purified 3,5-dichloro-2-(alkynyl)pyrazine should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of the product is expected to show the characteristic signals for the pyrazine proton and the protons of the alkyne substituent. The ¹³C NMR will confirm the presence of the alkyne carbons and the carbons of the pyrazine ring. For reference, the two equivalent protons on 2,5-dichloropyrazine appear as a singlet around 8.54 ppm.[13]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Product Yield Inactive catalyst; presence of oxygen or moisture; insufficient reaction time/temp.Use fresh, high-quality catalysts and anhydrous, degassed solvents.[9] Ensure the reaction is run under a strict inert atmosphere. If the reaction stalls at room temperature, gradually increase the heat.[11]
Formation of Alkyne Dimer (Glaser Coupling) Presence of oxygen.Thoroughly degas all solvents and reagents and maintain a positive pressure of inert gas throughout the reaction. Some protocols suggest using a dilute hydrogen atmosphere to suppress this side reaction.[8]
Formation of Palladium Black Catalyst decomposition.This can be promoted by certain solvents or impurities.[9] Ensure high purity of all reagents. If using THF, consider switching to another solvent like DMF or using triethylamine as the solvent.
Incomplete Reaction Insufficient reactivity of the alkyne or steric hindrance.Increase the reaction temperature and/or time. A higher catalyst loading (e.g., 5 mol% Pd) may be beneficial. For particularly challenging substrates, a change of ligand on the palladium catalyst might be necessary.[14]

Safety and Handling

  • This compound and other halogenated heterocycles should be handled with care. Assume they are toxic and irritants.

  • Organometallic catalysts (Palladium complexes) can be toxic and should be handled in a fume hood.

  • Triethylamine is a flammable and corrosive liquid.

  • Anhydrous solvents like THF can form explosive peroxides.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion

The Sonogashira coupling of this compound offers a reliable and selective method for the synthesis of 2-alkynyl-3,5-dichloropyrazines. The protocol outlined in this application note provides a robust starting point for researchers in medicinal chemistry and materials science. The ability to selectively functionalize the C-I bond while preserving the C-Cl bonds for further transformations makes this a highly valuable reaction for building molecular complexity and exploring novel chemical space.

References

Accelerating Discovery: Microwave-Assisted Synthesis Strategies for Halogenated Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Convergence of Pyrazine Scaffolds and Microwave Technology

Pyrazine rings are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to infectious diseases.[1] The functionalization of these N-heterocycles is a cornerstone of drug discovery, allowing for the fine-tuning of molecular properties to enhance efficacy and safety. Halogenated pyrazines, in particular, serve as versatile and reactive intermediates for building molecular complexity, primarily through transition-metal-catalyzed cross-coupling reactions.

Traditionally, these transformations have been hampered by long reaction times, high temperatures, and the potential for side-product formation. The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this landscape. By using microwave irradiation instead of conventional conductive heating, MAOS offers a powerful, green, and efficient alternative.[2][3][4] Microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid, uniform, and volumetric heating.[5][6] This results in dramatic accelerations in reaction rates, often reducing multi-hour or day-long processes to mere minutes, alongside improved yields and product purities.[7][8][9]

This guide provides an in-depth exploration of the application of microwave technology to the synthesis of functionalized pyrazines from halogenated precursors. We will delve into the fundamental principles, provide detailed, field-proven protocols for key transformations, and address critical safety and operational considerations.

Chapter 1: Understanding the Engine - The Mechanism of Microwave Heating

The remarkable efficiency of microwave synthesis stems from its unique heating mechanism, which operates through the interaction of an oscillating electromagnetic field with the reaction medium. Unlike conventional heating, which relies on slow heat transfer through vessel walls, microwave energy is introduced directly and instantaneously throughout the material.[6][10][11] This occurs via two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents commonly used in synthesis, possess a permanent dipole moment. When subjected to the high-frequency oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[5][6] This continuous, rapid reorientation generates significant molecular friction, which manifests as intense, uniform heat.[9][10]

  • Ionic Conduction: If dissolved ions are present in the reaction mixture (e.g., salts from bases or catalysts), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[5][10][11]

This direct energy transfer is what enables reaction mixtures to reach target temperatures in seconds and allows for heating far above the solvent's conventional boiling point in sealed, pressurized vessels.[10] This "superheating" effect is a key driver of the dramatic rate accelerations observed in MAOS.

G Figure 1: Microwave Heating Mechanisms cluster_0 Microwave Irradiation (Oscillating Electric Field) cluster_1 Interaction with Reaction Medium cluster_2 Result MW Microwave Source DP Dipolar Polarization (Polar Molecules Align & Rotate) MW->DP Energy Transfer IC Ionic Conduction (Ions Migrate) MW->IC Energy Transfer Heat Rapid, Uniform Volumetric Heating DP->Heat Generates Molecular Friction IC->Heat Generates Molecular Friction RR Accelerated Reaction Rates Heat->RR Leads to

Caption: Core principles of microwave-induced heating in chemical synthesis.

Chapter 2: Core Applications: Cross-Coupling of Halogenated Pyrazines

Palladium-catalyzed cross-coupling reactions are the workhorse of modern medicinal chemistry for constructing C-C and C-N bonds. Microwave irradiation has proven exceptionally effective at accelerating these transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most robust and versatile methods for creating biaryl structures. Microwave assistance drastically reduces reaction times and can improve yields, especially with less reactive substrates like chloropyrazines.[12][13]

This protocol describes a general procedure for the coupling of a 2-chloropyrazine with an arylboronic acid.

Rationale:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a common, effective, and relatively air-stable precatalyst for Suzuki couplings.[12] For more challenging couplings, pre-formed catalysts with bulky phosphine ligands (e.g., XPhos-Pd-G2) may be required.[14]

  • Base: A carbonate base like K₂CO₃ is typically sufficient. Its role is to activate the boronic acid, forming a more nucleophilic boronate species that enters the catalytic cycle.[15]

  • Solvent: A mixture of a water-miscible organic solvent like 1,4-dioxane or DME and water is standard. Water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate.[16]

Materials & Equipment:

  • Monowave or multimode laboratory microwave reactor

  • 10 mL microwave reaction vial with a magnetic stir bar

  • 2-Chloropyrazine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (reagent grade)

  • Deionized water

Step-by-Step Procedure:

  • To a 10 mL microwave vial, add 2-chloropyrazine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a magnetic stir bar.

  • Add K₂CO₃ (2.0 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 to 0.05 equiv., 3-5 mol%).

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water).

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor cavity.

  • Program the reactor with the following parameters:

    • Temperature: 130-150 °C

    • Hold Time: 10-20 minutes

    • Ramp Time: 2 minutes

    • Power: Dynamic (reactor adjusts power to maintain temperature)

    • Stirring: High

  • After the reaction is complete and the vessel has cooled to a safe temperature (<50 °C), quench the reaction by adding 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

G Figure 2: Suzuki Coupling Workflow A 1. Add Reagents to Microwave Vial (Halopyrazine, Boronic Acid, Base, Catalyst) B 2. Add Solvents (e.g., Dioxane/Water) A->B C 3. Seal Vial & Place in Reactor B->C D 4. Microwave Irradiation (130-150°C, 10-20 min) C->D E 5. Cooling & Workup (Quench, Extract) D->E F 6. Purification (Chromatography) E->F G Final Product F->G

Caption: A streamlined workflow for microwave-assisted Suzuki coupling.

Data Presentation: Typical Suzuki Reaction Conditions

Halogen (X) on PyrazineCatalyst (mol%)BaseSolventTemp (°C)Time (min)Typical Yield
-ClPd(PPh₃)₄ (5%)K₂CO₃Dioxane/H₂O150 °C1570-90%[12][13]
-BrPd(PPh₃)₄ (3%)Na₂CO₃DME/H₂O130 °C1085-98%
-Cl (difficult coupling)XPhosPdG2 (5%)K₃PO₄THF/H₂O140 °C2060-85%[14]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of C-N bonds is fundamental to drug development, and the Buchwald-Hartwig amination is a premier method for this purpose. Microwave irradiation dramatically accelerates this reaction, enabling the coupling of even challenging substrates in minutes instead of hours.[17][18][19]

This protocol outlines a general procedure for coupling a chloropyrazine with a primary or secondary amine.

Rationale:

  • Catalyst System: This reaction requires a specific combination of a palladium precursor (like Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (like XPhos or BINAP). The ligand is critical for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, as it is strong enough to deprotonate the amine without competing as a nucleophile.

  • Solvent: Anhydrous, polar aprotic solvents like toluene or dioxane are preferred to ensure the solubility of the catalyst complex and reagents.

Materials & Equipment:

  • Monowave or multimode laboratory microwave reactor

  • 10 mL microwave reaction vial with a magnetic stir bar (oven-dried)

  • 2-Chloropyrazine

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Step-by-Step Procedure:

  • Important: This reaction is air and moisture-sensitive. Perform additions under an inert atmosphere (Nitrogen or Argon).

  • To an oven-dried 10 mL microwave vial containing a stir bar, add Pd₂(dba)₃ (0.01 equiv., 1 mol%) and XPhos (0.02 equiv., 2 mol%).

  • Add the 2-chloropyrazine (1.0 equiv.) and the amine (1.2 equiv.).

  • Finally, add the NaOtBu (1.4 equiv.). Handle this base quickly in a glovebox or under a strong inert gas flow as it is hygroscopic.

  • Add 5 mL of anhydrous toluene via syringe.

  • Seal the vial with a septum cap and briefly vortex to mix the solids.

  • Place the vial in the microwave reactor.

  • Program the reactor with the following parameters:

    • Temperature: 110-130 °C

    • Hold Time: 15-30 minutes

    • Ramp Time: 2 minutes

    • Power: Dynamic

    • Stirring: High

  • After cooling, carefully uncap the vial and dilute the mixture with ethyl acetate.

  • Filter the mixture through a pad of celite to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

G Figure 3: Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L2 Active Catalyst OA Oxidative Addition Pd0->OA Int1 Ar-Pd(II)(X)L2 OA->Int1 RE Reductive Elimination RE->Pd0 Regeneration Product Ar-NR2 (Product) RE->Product Int2 Ar-Pd(II)(NR2)L2 Int1->Int2 + Amine, - HX Int2->RE ArX Ar-X (Halopyrazine) ArX->OA Amine HNR2 (Amine + Base) Amine->Int1

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Chapter 3: Safety in Microwave Chemistry - A Non-Negotiable Priority

The power and speed of microwave synthesis demand a rigorous approach to safety. The energy input is significant, and potential hazards differ from those of conventional heating.[20]

Core Safety Mandates:

  • Use Dedicated Equipment: NEVER use a domestic (kitchen) microwave oven for chemical synthesis.[20][21] Laboratory-grade reactors are built with corrosion-resistant cavities, pressure and temperature sensors, and safety interlocks that are absent in consumer models.[22][23]

  • Pressure Management: Sealed-vessel reactions can generate extreme pressure. Always use vessels rated for the temperatures and pressures you intend to reach. Never fill a vessel more than 2/3 full to allow for headspace.[22]

  • Avoid Metal: Do not use metal objects, including spatulas or aluminum foil, inside the microwave cavity. This can cause arcing and create a fire or explosion hazard.[22][23]

  • Beware of Superheating: Microwave heating can superheat liquids past their boiling points without visible boiling. A sudden disturbance can cause violent bumping. Always use a magnetic stir bar to ensure even heating and prevent this phenomenon.[20]

  • Flammable Solvents: Exercise extreme caution with low-boiling-point flammable solvents. Ensure the laboratory reactor is placed in a well-ventilated fume hood. Modern reactors have built-in vapor sensors to mitigate risks.[23]

  • Personal Protective Equipment (PPE): Standard PPE (safety goggles, lab coat, gloves) is mandatory. When handling hot reaction vessels, use thermal gloves.[21][22]

G Figure 4: Pre-Reaction Safety Checklist Start Plan Microwave Reaction Q1 Is this a dedicated laboratory microwave? Start->Q1 Q2 Is the reaction vessel rated for the T & P? Q1->Q2 Yes Stop STOP! Do Not Proceed Q1->Stop No Q3 Is the vessel volume < 2/3 full? Q2->Q3 Yes Q2->Stop No Q4 Is a stir bar included? Q3->Q4 Yes Q3->Stop No Q5 Are flammable solvents being used? Q4->Q5 Yes Q4->Stop No CheckHood Ensure proper ventilation in fume hood Q5->CheckHood Yes Proceed Proceed with Reaction Q5->Proceed No CheckHood->Proceed

Caption: A decision-making workflow for ensuring microwave synthesis safety.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the functionalization of halogenated pyrazines. It transforms traditionally slow and demanding cross-coupling reactions into rapid, efficient, and high-yielding processes.[24] By leveraging the principles of direct, volumetric heating, researchers can accelerate the discovery and development of novel pyrazine-based drug candidates. Adherence to the robust protocols and stringent safety guidelines outlined in this guide will empower chemists to harness the full potential of this transformative technology, paving the way for faster innovation in medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Palladium-Catalyzed Pyrazine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for palladium-catalyzed pyrazine functionalization. This guide is designed to provide expert advice and troubleshooting strategies for common side reactions encountered during the synthesis and modification of pyrazine-containing molecules. As a Senior Application Scientist, my goal is to equip you with the knowledge to diagnose and resolve issues in your experiments, ensuring the efficiency and success of your research.

The electron-deficient nature of the pyrazine ring presents unique challenges in palladium-catalyzed cross-coupling reactions. While powerful, these methods are often plagued by side reactions that can diminish yields, complicate purification, and hinder the development of novel therapeutics and functional materials. This guide provides a structured, in-depth exploration of these challenges and their solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered in the palladium-catalyzed functionalization of pyrazines.

FAQ 1: My Suzuki-Miyaura coupling of a chloropyrazine is giving low yield and a significant amount of a byproduct that appears to be the dehalogenated starting material. What is happening and how can I fix it?

Answer:

This is a classic case of hydrodehalogenation , a common side reaction in palladium-catalyzed cross-coupling of electron-deficient heteroaryl halides.[1][2][3] The pyrazine ring's electron-withdrawing nature makes the halogenated carbon susceptible to reduction.

Causality: The primary culprit is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can occur through several pathways:

  • Reaction with the base: Certain bases, particularly alkoxides in the presence of trace water or alcohols, can generate Pd-H species.

  • Solvent degradation: Some solvents, especially alcohols, can act as hydride sources at elevated temperatures.

  • Reaction with the boronic acid reagent: In some cases, the boronic acid or its derivatives can contribute to the formation of Pd-H.

Once formed, the Pd-H species can undergo reductive elimination with the pyrazine substrate coordinated to the palladium, leading to the dehalogenated pyrazine.

Troubleshooting Protocol:

  • Optimize the Base: Switch to a non-hydridic base. Carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (e.g., K₃PO₄) are generally preferred over alkoxides for pyrazine substrates.

  • Solvent Selection: Use anhydrous, aprotic solvents such as toluene, dioxane, or DMF. Avoid alcoholic solvents unless they are part of a well-established protocol for your specific substrate. Ensure your solvent is thoroughly degassed to remove oxygen, which can also contribute to catalyst degradation.

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[4] These ligands promote the desired reductive elimination step over the competing dehalogenation pathway by sterically shielding the palladium center and increasing its electron density.

  • Lower Reaction Temperature: If possible, reducing the reaction temperature can disfavor the dehalogenation pathway, which often has a higher activation energy than the desired cross-coupling.

FAQ 2: I am observing significant homocoupling of my pyrazineboronic acid in a Suzuki-Miyaura reaction. What causes this and what are the mitigation strategies?

Answer:

The homocoupling of boronic acids to form a symmetrical bipyrazine is another prevalent side reaction.[5][6][7] This is particularly common when the transmetalation step of the catalytic cycle is slow, allowing for competing pathways to dominate.

Causality:

  • Oxidative Homocoupling: In the presence of an oxidant (often trace oxygen), two molecules of the boronic acid can couple on the palladium center.

  • Slow Transmetalation: If the transfer of the pyrazinyl group from the boron to the palladium is sluggish, the palladium-halide intermediate has a longer lifetime, increasing the likelihood of reacting with another boronic acid molecule. The electron-deficient nature of the pyrazine ring can contribute to a slower transmetalation rate.

Troubleshooting Protocol:

  • Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

  • Optimize the Base and Solvent System: The choice of base is critical for activating the boronic acid for transmetalation. A stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases. The solvent also plays a key role; a solvent system that promotes the solubility of the base and the boronic acid salt will facilitate transmetalation.[8]

  • Use of Additives: In some cases, the addition of water or co-solvents can accelerate the transmetalation step.

  • Control Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) can sometimes be beneficial, but a large excess can promote homocoupling.

FAQ 3: During my Buchwald-Hartwig amination of an aminopyrazine, the reaction mixture turns black and the conversion stalls. What is causing this catalyst deactivation?

Answer:

The formation of a black precipitate, commonly known as "palladium black," is a clear sign of catalyst decomposition.[9] This is a frequent issue when working with nitrogen-containing heterocycles like pyrazines due to their ability to coordinate strongly with the palladium center.

Causality:

  • Ligand Dissociation: At elevated temperatures, the phosphine ligand can dissociate from the palladium center. The resulting "naked" palladium species are highly unstable and tend to aggregate into inactive palladium black.

  • Substrate Inhibition: The nitrogen atoms of the pyrazine ring can act as ligands and coordinate to the palladium catalyst.[9] This can lead to the formation of stable, off-cycle complexes that are catalytically inactive and prone to decomposition. Electron-withdrawing groups on the pyrazine can exacerbate this issue.

  • Reductive Elimination vs. β-Hydride Elimination: In cases where the amine coupling partner has β-hydrogens, a competing β-hydride elimination can occur, leading to the formation of an enamine and a Pd-H species, which can then lead to catalyst decomposition.[10]

Troubleshooting Protocol:

  • Ligand Selection: Utilize bulky, electron-rich ligands that form stable complexes with palladium and promote the desired C-N bond formation. Ligands like Xantphos, DavePhos, or Josiphos are often effective in preventing catalyst deactivation in aminations of N-heterocycles.[10][11]

  • Optimize Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or higher) can help to prevent ligand dissociation and stabilize the active catalytic species.

  • Temperature Control: Avoid excessively high reaction temperatures. Run the reaction at the lowest temperature that provides a reasonable reaction rate.

  • Choice of Palladium Precursor: Using a pre-formed palladium-ligand complex can sometimes offer better stability and reactivity compared to generating the active catalyst in situ.

Troubleshooting Guides

This section provides detailed, step-by-step methodologies for addressing specific side reactions.

Guide 1: Minimizing Dehalogenation in Suzuki-Miyaura Coupling of 2-Chloropyrazines

This guide provides a systematic approach to reducing the unwanted hydrodehalogenation of 2-chloropyrazines.

Experimental Protocol:

  • Reagent and Glassware Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas.

    • Use anhydrous, degassed solvents. Toluene or 1,4-dioxane are recommended.

    • Ensure the 2-chloropyrazine and boronic acid are of high purity and dry.

  • Reaction Setup:

    • To a dried Schlenk flask, add the 2-chloropyrazine (1.0 equiv), arylboronic acid (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).

    • Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the degassed solvent via syringe.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature for 10-15 minutes to allow for catalyst activation.

    • Heat the reaction to a moderate temperature (e.g., 80-100 °C). Avoid excessive heating.

    • Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of the dehalogenated pyrazine byproduct.

  • Work-up and Analysis:

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Analyze the crude product by ¹H NMR or GC-MS to quantify the ratio of the desired product to the dehalogenated byproduct.

Data Presentation: Effect of Reaction Parameters on Dehalogenation

ParameterCondition ACondition B (Optimized)Dehalogenation (%)
Base NaOtBuK₃PO₄35%
Solvent EthanolToluene28%
Ligand PPh₃SPhos42%
Temperature 120 °C90 °C30%

Note: The percentages are illustrative and will vary depending on the specific substrates.

Logical Relationship Diagram: Dehalogenation Pathway

Dehalogenation Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pyrazinyl-Cl Ar-X->Oxidative_Addition Ar-Pd(II)-X_L2 Pyrazinyl-Pd(II)-Cl(L)₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Desired_Pathway Transmetalation (Suzuki Coupling) Ar-Pd(II)-X_L2->Desired_Pathway Side_Reaction Formation of Pd-H Species Ar-Pd(II)-X_L2->Side_Reaction Reductive_Elimination_Dehalogenation Reductive Elimination Ar-Pd(II)-X_L2->Reductive_Elimination_Dehalogenation Pyrazinyl group Desired_Product Functionalized Pyrazine Desired_Pathway->Desired_Product Pd-H L₂Pd(H)Cl Side_Reaction->Pd-H Pd-H->Reductive_Elimination_Dehalogenation Ar-H Dehalogenated Pyrazine Reductive_Elimination_Dehalogenation->Ar-H

Caption: Competing pathways in Suzuki-Miyaura coupling of pyrazinyl chlorides.

Guide 2: Suppressing Homocoupling in Stille Coupling of Stannylpyrazines

This guide outlines a protocol to minimize the formation of bipyrazine homocoupling products in Stille reactions.

Experimental Protocol:

  • Reagent and Glassware Preparation:

    • Follow the same rigorous drying and inert atmosphere procedures as in Guide 1.

    • Stannylpyrazines can be sensitive to air and moisture. Handle them under an inert atmosphere.

  • Reaction Setup:

    • To a dried Schlenk flask, add the aryl halide (1.0 equiv).

    • Add the palladium precursor (e.g., Pd(PPh₃)₄, 2-5 mol%).

    • Add any additives, such as CuI (if required).

    • Evacuate and backfill the flask with argon three times.

    • Add degassed, anhydrous solvent (e.g., THF, toluene).

    • Add the stannylpyrazine (1.05-1.1 equiv) dropwise to the reaction mixture at room temperature. The order of addition can be critical; adding the stannane last often minimizes homocoupling.[12][13]

  • Reaction Conditions:

    • Stir the reaction at the appropriate temperature (can range from room temperature to reflux, depending on the substrates).

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Analysis:

    • After completion, quench the reaction.

    • The removal of tin byproducts is a key challenge in Stille couplings. A common method is to treat the reaction mixture with a saturated aqueous solution of KF, which precipitates the tin salts.

    • Filter the mixture through a pad of Celite, and then perform a standard aqueous work-up.

    • Analyze the crude product to determine the ratio of cross-coupled product to homocoupled byproduct.

Data Presentation: Effect of Reagent Addition Order on Homocoupling

Order of AdditionHomocoupling (%)
Stannane added first25%
Aryl halide added first (Optimized)<5%

Note: The percentages are illustrative and will vary depending on the specific substrates.

Experimental Workflow Diagram: Stille Coupling

Stille_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_conditions 3. Reaction cluster_workup 4. Work-up & Purification Dry_Glassware Dry Glassware Inert_Atmosphere Inert Atmosphere (Ar/N₂) Dry_Glassware->Inert_Atmosphere Degas_Solvent Degas Solvent Inert_Atmosphere->Degas_Solvent Add_Ar-X Add Aryl Halide & Pd Catalyst Degas_Solvent->Add_Ar-X Add_Solvent Add Degassed Solvent Add_Ar-X->Add_Solvent Add_Stannane Add Stannylpyrazine (dropwise) Add_Solvent->Add_Stannane Heat Heat to Optimal Temperature Add_Stannane->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench Reaction Monitor->Quench KF_Workup KF Work-up (removes tin) Quench->KF_Workup Purification Column Chromatography KF_Workup->Purification

Caption: Optimized workflow for Stille coupling of stannylpyrazines.

References

Technical Support Center: Preventing Homocoupling in Suzuki Reactions with Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis and practical troubleshooting strategies for a persistent challenge in Suzuki-Miyaura cross-coupling: the formation of homocoupled byproducts, with a specific focus on reactions involving pyrazine moieties. Pyrazines are critical scaffolds in medicinal chemistry, and mastering their coupling is essential. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to diagnose and solve problems effectively.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the Suzuki coupling of pyrazines.

Q1: What is the primary cause of pyrazine-boronic acid homocoupling in my Suzuki reaction?

A1: The most frequent cause is the presence of palladium(II) species and an oxidant, which is most commonly residual molecular oxygen in your reaction vessel.[1][2] Pd(II) can mediate a stoichiometric reaction between two molecules of your pyrazine boronic acid, leading to the undesired dimer and generating Pd(0).[3][4] This is why maintaining strict anaerobic (oxygen-free) conditions is the single most critical factor for success.[4]

Q2: I'm seeing significant homocoupling even though I used a Pd(0) source like Pd₂(dba)₃. What's the most likely culprit?

A2: Oxygen is still the most probable cause. Even a trace amount of O₂ can oxidize the active Pd(0) catalyst to a Pd(II) species, which then enters the homocoupling pathway.[2][5] This oxidation can also lead to the formation of palladium-peroxo complexes, which catalyze an alternative oxidative homocoupling mechanism.[3][6] Re-evaluate your degassing procedure for all solvents and ensure a positive inert gas pressure is maintained throughout the entire experiment.

Q3: Which ligand is best for suppressing homocoupling with pyrazine substrates?

A3: There is no single "best" ligand, as the optimal choice is substrate-dependent. However, for challenging π-deficient heterocycles like pyrazines, bulky, electron-rich phosphine ligands are highly recommended.[7][8] Ligands such as SPhos, XPhos, RuPhos (Buchwald-type ligands), or N-heterocyclic carbenes (NHCs) are designed to accelerate the reductive elimination step, which is the final, product-forming step of the desired cross-coupling cycle.[1][7][9] A faster reductive elimination outcompetes the side reactions that lead to homocoupling.

Q4: Can my choice of base increase homocoupling?

A4: Indirectly, yes. The base's primary role is to activate the boronic acid for transmetalation.[1] If the chosen base is too weak or poorly soluble, the transmetalation step will be slow. A stalled catalytic cycle increases the lifetime of the palladium-halide intermediate, providing more opportunity for catalyst decomposition or side reactions. For pyrazines, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often required, but must be carefully optimized to avoid other side reactions like protodeboronation.[1]

Q5: My pyrazine boronic acid seems to be degrading, and I see a byproduct that isn't the homodimer. Is this related?

A5: You are likely observing protodeboronation, the hydrolysis of the carbon-boron bond to replace it with a hydrogen atom.[10][11] Pyrazine and other heteroaryl boronic acids are particularly susceptible to this side reaction, especially under harsh basic conditions or with prolonged heating.[11][12] While mechanistically distinct from homocoupling, the conditions that suppress one often help suppress the other. Strategies that maintain a low concentration of the free boronic acid, such as using more stable boronic esters (pinacol or MIDA esters), can effectively minimize both decomposition pathways.[12]

Section 2: The Mechanism of Homocoupling - Understanding the Pathways

To effectively prevent homocoupling, it is crucial to understand how it occurs. The desired Suzuki-Miyaura reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. Homocoupling arises from deviations from this cycle.

There are two primary mechanisms for boronic acid homocoupling:

  • Reductive Homocoupling (Pd(II)-Mediated): This pathway is dominant when a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, or when the active Pd(0) catalyst is oxidized by residual air.[5] In this process, two boronic acid molecules coordinate to a Pd(II) center. A reductive process then occurs, forming the homocoupled biaryl product and the catalytically active Pd(0).[3] This is often the initial catalyst activation step, consuming valuable substrate before the main cycle even begins.

  • Oxidative Homocoupling (Pd(0)-Mediated): This pathway requires an oxidant, almost always O₂. The active Pd(0) catalyst reacts with oxygen to form a palladium-peroxo species.[6] This complex then reacts with two molecules of the boronic acid to generate the homocoupled product.[3]

The diagram below illustrates the desired cross-coupling cycle in contrast with the parasitic homocoupling pathways.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki Cross-Coupling Cycle cluster_homocoupling Undesired Homocoupling Pathways pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar¹)(X) pd0->oa_complex Oxidative Addition (Ar¹-X) pd2 Pd(II) trans_complex L₂Pd(II)(Ar¹)(Ar²) oa_complex->trans_complex Transmetalation (Ar²-B(OR)₂ + Base) trans_complex->pd0 Reductive Elimination product Ar¹-Ar² (Desired Product) trans_complex->product homo_complex Pd(II)(Ar²)₂ pd2->homo_complex 2 x Ar²-B(OR)₂ homo_product Ar²-Ar² (Homocoupled Product) homo_complex->homo_product pd0_regen L₂Pd(0) homo_complex->pd0_regen Reductive Process peroxo L₂Pd(II)(O₂) peroxo->homo_product + 2 x Ar²-B(OR)₂ pd0_ox L₂Pd(0) pd0_ox->peroxo + O₂ oxygen O₂ / Oxidant oxygen->pd2 Oxidation pd2_source Pd(II) Precatalyst (e.g., Pd(OAc)₂) pd2_source->pd2

Caption: Catalytic cycles for Suzuki coupling vs. homocoupling.
Section 3: A Systematic Troubleshooting Guide

Follow this guide to systematically diagnose and resolve issues with pyrazine homocoupling.

Problem: Significant Homocoupling Product Observed (>10%)

If the primary byproduct is the pyrazine-pyrazine dimer, focus on your catalyst and reaction atmosphere.

This is the most common and impactful cause. Oxygen can enter through leaky septa, poorly degassed solvents, or an inadequate inert gas blanket.

Solution: Implement Rigorous Deoxygenation.

  • Experimental Protocol: Solvent Deoxygenation via Argon Sparging

    • Assemble your reaction flask, condenser, and glassware, then flame-dry under vacuum and backfill with a high-purity inert gas (Argon is preferred due to its density).

    • Add the solvent(s) to the reaction flask via cannula or syringe.

    • Insert a long needle connected to the inert gas line so it is submerged below the solvent surface.

    • Insert a second, shorter needle through the septum to act as a vent.

    • Bubble the inert gas vigorously through the solvent for at least 20-30 minutes per 100 mL of solvent.

    • After sparging, remove the vent needle first, then pull the gas inlet needle above the solvent surface to maintain a positive pressure (blanket) of inert gas.[13] Always maintain this positive pressure when adding reagents.

Using simple Pd(II) salts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ forces the reaction to use your boronic acid as a reductant, inherently generating the homocoupled byproduct.[5][9]

Solution: Select an Appropriate Palladium Source. Switch to a Pd(0) source or a modern precatalyst designed for clean, rapid generation of the active L-Pd(0) species.[5][9]

  • Data Presentation: Comparison of Palladium Sources

    Palladium Source Oxidation State Activation Requirement Homocoupling Risk Recommendation for Pyrazine Couplings
    Pd(OAc)₂ / PdCl₂ +2 In situ reduction required High Not recommended if homocoupling is an issue.
    PdCl₂(dppf) +2 In situ reduction required Moderate Common, but can still lead to homocoupling.
    Pd₂(dba)₃ / Pd(PPh₃)₄ 0 None (direct entry) Low Good. Preferred over Pd(II) salts to bypass reductive homocoupling.[1]

    | Buchwald Precatalysts (G3/G4) | +2 | Facile reductive elimination | Very Low | Excellent. Designed for clean and rapid generation of Pd(0), minimizing side reactions.[5][9] |

Even with a good Pd(0) source, trace oxidation can create problematic Pd(II).

Solution: Use a Mild Reducing Agent as an Additive. The addition of a mild reducing agent can "scavenge" any Pd(II) that forms without interfering with the main catalytic cycle.

  • Experimental Protocol: Use of Potassium Formate

    • Set up the reaction as described in the deoxygenation protocol.

    • Along with your base, add 0.1 to 0.2 equivalents (relative to your limiting reagent) of potassium formate (HCOOK).

    • Proceed with the addition of the palladium catalyst and heat as planned.

    • The formate anion will preferentially reduce stray Pd(II) to Pd(0), suppressing the homocoupling pathway.[4][14]

Problem: Low Yield with Both Homocoupling and Protodeboronation

If you observe a complex mixture of starting materials, desired product, homodimer, and the deborylated pyrazine, the stability of your boronic acid is a key issue.

π-deficient heteroaryl boronic acids are notoriously prone to protodeboronation (hydrolysis).[11][12] Keeping the instantaneous concentration of the free boronic acid low is key to favoring its reaction with the catalyst (transmetalation) over decomposition.

Solution: Use Stabilized Boron Reagents. Instead of the free boronic acid, use a more stable derivative that slowly releases the active species under the reaction conditions.

  • Recommended Reagents:

    • Pinacol Esters (BPin): More stable to chromatography and less prone to decomposition.[10]

    • MIDA Boronates: Exceptionally stable, air-stable solids that slowly hydrolyze to release the boronic acid.[12]

    • Potassium Trifluoroborates (-BF₃K): Air-stable, crystalline salts that are also effective.[11]

    • Diethanolamine Adducts: An inexpensive and highly effective way to stabilize boronic acids as air-stable, crystalline solids.[3][15]

  • Experimental Protocol: Preparation of a Pyrazine Boronic Acid Diethanolamine Adduct

    • In a vial, dissolve the pyrazine boronic acid (1.0 equiv.) in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).[15]

    • Add diethanolamine (1.0 equiv.) dropwise while stirring.

    • A precipitate of the adduct will typically form. Stir the resulting slurry for 15-30 minutes.

    • Isolate the white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • This stable adduct can be used directly in the Suzuki coupling reaction, typically with a protic co-solvent (like water or methanol) which helps dissociate the adduct in situ.[15]

Section 4: Decision-Making Workflow for Troubleshooting

This flowchart provides a logical path for diagnosing and solving homocoupling issues in your pyrazine Suzuki reactions.

Troubleshooting_Workflow decision decision action action issue issue start Start: Homocoupling Byproduct Observed d_oxygen Was rigorous degassing performed? start->d_oxygen a_degas ACTION: Implement Ar sparging. Use freeze-pump-thaw for sensitive reactions. d_oxygen->a_degas No d_pd_source What was the Pd source? d_oxygen->d_pd_source Yes a_degas->d_oxygen Re-attempt pd2_node Pd(II) Salt (e.g., Pd(OAc)₂) d_pd_source->pd2_node pd0_node Pd(0) or Precatalyst d_pd_source->pd0_node a_switch_pd ACTION: Switch to Pd₂(dba)₃ or a Buchwald G3/G4 Precatalyst. pd2_node->a_switch_pd d_ligand Is the ligand bulky and electron-rich? pd0_node->d_ligand a_switch_pd->d_ligand a_switch_ligand ACTION: Screen bulky ligands (SPhos, XPhos, RuPhos). d_ligand->a_switch_ligand No d_stability Is protodeboronation also observed? d_ligand->d_stability Yes a_switch_ligand->d_stability a_stabilize_ba ACTION: Use a stabilized boron reagent (MIDA, BPin, -BF₃K, or Diethanolamine adduct). d_stability->a_stabilize_ba Yes a_additive ACTION: Consider adding 0.1 equiv. potassium formate (HCOOK). d_stability->a_additive No end Problem Solved: Optimized Reaction a_stabilize_ba->end a_additive->end

Caption: A step-by-step workflow for troubleshooting homocoupling.
Section 5: References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--

  • Barros, M. E. S. et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. --INVALID-LINK--

  • Barros, M. E. S. et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. --INVALID-LINK--

  • Barros, M. E. S. et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. --INVALID-LINK--

  • Carrow, B. P. & Nozaki, K. (2012). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. --INVALID-LINK--

  • Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. --INVALID-LINK--

  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. --INVALID-LINK--

  • Humphrey, G. R. & Kuethe, J. T. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. --INVALID-LINK--

  • Lennox, A. J. J. & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. --INVALID-LINK--

  • Chen, L. et al. (2020). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. --INVALID-LINK--

  • Scott Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. --INVALID-LINK--

  • Miller, R. A. et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. --INVALID-LINK--

  • Celik, G. et al. (2022). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis. --INVALID-LINK--

  • Billingsley, K. L. & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition. --INVALID-LINK--

  • BenchChem. (2025). Minimizing homocoupling in Suzuki reactions with pyrene boronic acid. --INVALID-LINK--

  • Singh, P. P. et al. (2021). Pyrazine Derivative as Supramolecular Host for Immobilization of Palladium Nanoparticles for Efficient Suzuki Coupling. Chemistry – An Asian Journal. --INVALID-LINK--

  • Cerna, I. & Dolensky, B. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. --INVALID-LINK--

  • Borhade, A. V. & Tope, A. M. (2015). The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. --INVALID-LINK--

  • Miller, R. A. et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. --INVALID-LINK--

  • Patil, S. et al. (2015). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. --INVALID-LINK--

  • BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. --INVALID-LINK--

  • Al-Masry, M. H. et al. (2020). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Analysis of Brominated vs. Chlorinated Pyrazines in Suzuki Coupling Reactions. --INVALID-LINK--

  • Reddit User Discussion. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. --INVALID-LINK--

  • Tan, S. M. et al. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. --INVALID-LINK--

  • Wikipedia. Suzuki reaction. --INVALID-LINK--

  • Various Authors. (2015). Effect of reaction time on the Suzuki reaction. ResearchGate. --INVALID-LINK--

References

Technical Support Center: Navigating Dehalogenation Side Products in Pyrazine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the common and often frustrating issue of dehalogenation side products in palladium-catalyzed cross-coupling reactions of pyrazines. Our goal is to equip you with the foundational knowledge and practical strategies to minimize these unwanted byproducts, thereby improving your reaction yields and simplifying purification.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Dehalogenation Side Reaction

Q1: What is dehalogenation in the context of pyrazine cross-coupling reactions?

A: Dehalogenation, specifically hydrodehalogenation, is a competing side reaction where the halogen atom (Cl, Br, I) on your pyrazine substrate is replaced by a hydrogen atom instead of the desired coupling partner.[1] This leads to the formation of a des-halo pyrazine byproduct, which reduces the yield of your target molecule and can often be difficult to separate due to similar polarities.

Q2: What is the primary mechanism of hydrodehalogenation?

A: While several pathways can be operative, a common mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This Pd-H species can then undergo reductive elimination with the pyrazine coordinated to the palladium, leading to the dehalogenated pyrazine and regenerating the Pd(0) catalyst. The source of the hydride can be varied and includes solvents (like alcohols), water, the amine coupling partner (in Buchwald-Hartwig reactions), or even the phosphine ligand itself.[2]

Q3: Are certain pyrazine halides more prone to dehalogenation?

A: Yes, the propensity for dehalogenation generally follows the reactivity of the carbon-halogen bond: I > Br > Cl.[3] While aryl iodides are more reactive in the desired oxidative addition step, they are also more susceptible to dehalogenation. Conversely, aryl chlorides are less reactive for both the desired coupling and the undesired dehalogenation.[3][4]

Section 2: Troubleshooting - "I'm observing significant dehalogenation. What should I check first?"

This section provides a logical workflow to diagnose the potential causes of excessive dehalogenation in your pyrazine cross-coupling reaction.

Troubleshooting_Dehalogenation start High Dehalogenation Observed check_reagents 1. Reagent & Solvent Quality Check start->check_reagents check_atmosphere 2. Inert Atmosphere Integrity check_reagents->check_atmosphere Reagents/Solvents are pure and anhydrous? sub_reagents Anhydrous solvents? Purity of base? Fresh reagents? check_reagents->sub_reagents check_parameters 3. Review Reaction Parameters check_atmosphere->check_parameters System properly degassed & under inert gas? sub_atmosphere Proper degassing technique? Positive pressure of Ar/N2? check_atmosphere->sub_atmosphere optimize 4. Systematic Optimization check_parameters->optimize Initial parameters reviewed? sub_parameters Temperature too high? Reaction time too long? Incorrect stoichiometry? check_parameters->sub_parameters

Q4: My reaction is showing a lot of the dehalogenated pyrazine. What are the first things I should verify?

A: Before embarking on a lengthy re-optimization, it's crucial to rule out common experimental pitfalls:

  • Reagent and Solvent Quality: Ensure all your reagents are pure and, most importantly, that your solvents are anhydrous.[1] Trace amounts of water can be a significant source of protons leading to hydrodehalogenation.[3] Use freshly distilled or commercially available anhydrous solvents.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[5] Incomplete degassing or a poor inert atmosphere (argon or nitrogen) can lead to catalyst deactivation and favor side reactions. Ensure your degassing procedure (e.g., freeze-pump-thaw cycles or sparging with inert gas) is thorough.

  • Base Purity: The purity of your base is critical. For instance, sodium tert-butoxide, a common base, can degrade to sodium hydroxide and isopropanol, both of which can promote dehalogenation. Use a freshly opened bottle or a freshly prepared solution.

Section 3: Optimization Strategies to Mitigate Dehalogenation

Q5: How does the choice of phosphine ligand affect dehalogenation?

A: The phosphine ligand is arguably the most critical factor in controlling dehalogenation. The ligand's steric and electronic properties directly influence the rates of the desired reductive elimination versus the undesired dehalogenation pathway.

  • Steric Bulk: Generally, bulkier, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, SPhos, or DavePhos, and N-heterocyclic carbenes (NHCs)) are effective at promoting the desired reductive elimination, thus outcompeting the dehalogenation pathway.[3]

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which can facilitate the reductive elimination step.

Ligand TypeGeneral CharacteristicsImpact on DehalogenationExample(s)
Simple TriarylphosphinesLess bulky, less electron-donatingHigher propensity for dehalogenationPPh₃
Bulky TrialkylphosphinesBulky, electron-richCan reduce dehalogenationP(t-Bu)₃
BiarylphosphinesVery bulky, electron-richHighly effective at suppressing dehalogenationXPhos, SPhos
N-Heterocyclic Carbenes (NHCs)Strong σ-donors, sterically demandingVery effective at suppressing dehalogenationIPr, SIMes

Table 1: General Effect of Ligand Choice on Dehalogenation. This table provides a qualitative guide. Optimal ligand choice is substrate-dependent and requires screening.

Q6: Which base should I choose to minimize dehalogenation?

A: The choice of base is crucial and often works in concert with the chosen ligand and solvent.

  • Weaker Bases: Often, switching to a weaker, non-nucleophilic inorganic base can reduce dehalogenation. Bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are generally preferred over strong alkoxide bases like NaOtBu, especially if the reaction requires high temperatures.[3]

  • Base Solubility: For inorganic bases with low solubility in organic solvents (e.g., K₃PO₄ in toluene), ensure vigorous stirring or consider a solvent system that improves solubility, such as dioxane or the addition of a co-solvent like water.[1]

Q7: How do solvent and temperature play a role in dehalogenation?

A:

  • Solvent: Aprotic solvents like dioxane, THF, and toluene are generally preferred as they are not hydride sources.[3] Protic solvents like alcohols can directly contribute to hydrodehalogenation. While some protocols for Suzuki couplings use aqueous conditions, the water content should be carefully controlled.

  • Temperature: Higher temperatures can accelerate the rate of dehalogenation. It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable rate of the desired coupling. If you are observing significant dehalogenation, consider lowering the reaction temperature.

Section 4: Pyrazine-Specific Considerations in Common Cross-Coupling Reactions

The electron-deficient nature of the pyrazine ring and the presence of nitrogen atoms that can coordinate to the palladium center present unique challenges.

Q8: I'm performing a Suzuki-Miyaura coupling with a chloropyrazine and getting mainly the dehalogenated product. What should I do?

A: This is a common issue due to the lower reactivity of chloropyrazines.

  • Ligand Choice is Key: For challenging substrates like chloropyrazines, standard ligands like PPh₃ are often ineffective. Switch to a more robust, electron-rich, and sterically hindered ligand such as XPhos, SPhos, or an NHC-based catalyst system.[3]

  • Use a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) can ensure the efficient formation of the active Pd(0) species and often leads to more reproducible results and lower levels of side products.

  • Base and Solvent Combination: A common and effective combination for Suzuki couplings of heteroaryl chlorides is K₃PO₄ as the base in a solvent system like dioxane/water or THF/water.[3]

// Main Cycle Nodes Pd0 [label="Pd(0)L₂", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Py-X)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Aryl [label="Py-Pd(II)(X)L₂", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation\n(R-B(OR)₂)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Coupling [label="Py-Pd(II)(R)L₂", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Py-R", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Dehalogenation Pathway Nodes PdH_Formation [label="Pd-H Formation", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_Hydride [label="Py-Pd(II)(H)L₂", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim_Dehalo [label="Reductive Elimination", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Dehalo_Product [label="Py-H", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Main Cycle Edges Pd0 -> OxAdd; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetal; Transmetal -> PdII_Coupling; PdII_Coupling -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"];

// Dehalogenation Pathway Edges PdII_Aryl -> PdH_Formation [style=dashed, color="#5F6368"]; PdH_Formation -> PdII_Hydride [style=dashed, color="#5F6368", label="Hydride Source\n(H₂O, Solvent, etc.)"]; PdII_Hydride -> RedElim_Dehalo [style=dashed, color="#5F6368"]; RedElim_Dehalo -> Dehalo_Product [style=dashed, color="#5F6368"]; RedElim_Dehalo -> Pd0 [style=dashed, color="#5F6368", label="Catalyst\nRegeneration"]; } caption [label="Simplified catalytic cycle showing the desired cross-coupling pathway and the competing dehalogenation side reaction.", shape=plaintext, fontsize=10];

Q9: I am attempting a Buchwald-Hartwig amination on a bromopyrazine and see significant hydrodehalogenation. Any suggestions?

A: In Buchwald-Hartwig amination, the amine itself or the corresponding amide can be a source of β-hydride elimination, leading to the dehalogenated byproduct.[1]

  • Ligand Selection: Similar to Suzuki couplings, bulky biarylphosphine ligands are highly effective. For N-heterocyclic substrates, ligands like Xantphos or Josiphos have also shown success.

  • Base Choice: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or NaOtBu are commonly used. The choice of base can influence the reaction rate and selectivity, so screening may be necessary.[1]

  • Temperature Control: Aminations of heteroaryl halides can often be performed at lower temperatures (e.g., 60-80 °C) compared to other cross-coupling reactions. Avoid excessive heating.

Protocol Example: Minimizing Dehalogenation in a Suzuki-Miyaura Coupling of 2-Chloropyrazine

This protocol provides a starting point for the Suzuki-Miyaura coupling of a generic 2-chloropyrazine with an arylboronic acid, designed to minimize dehalogenation.

Materials:

  • 2-Chloropyrazine derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 pre-catalyst (2 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv), finely ground

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the 2-chloropyrazine, arylboronic acid, K₃PO₄, and XPhos Pd G3 pre-catalyst.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane and degassed water to achieve a 4:1 solvent ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of chloropyrazine).

  • Degas the resulting mixture by sparging with argon for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 5: Analytical Characterization

Q10: How can I confirm and quantify the amount of dehalogenated byproduct in my reaction mixture?

A:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for identifying and quantifying your desired product and the dehalogenated byproduct. The dehalogenated compound will have a molecular weight corresponding to the replacement of the halogen atom with hydrogen (e.g., -Cl replaced by -H results in a mass difference of 34 Da). By using a suitable internal standard, you can determine the relative percentages of both compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum of the crude reaction mixture can often provide a good estimate of the ratio of the desired product to the dehalogenated byproduct. The aromatic region of the spectrum will show distinct signals for both compounds, and integration of these signals can be used for quantification.

References

Technical Support Center: Improving Regioselectivity in Reactions of Dihalopyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers navigating the complexities of dihalopyrazine reactions. This guide is designed to provide you with in-depth, practical advice to overcome common challenges in achieving regioselectivity, a critical factor in the synthesis of novel compounds for pharmaceutical and materials science applications. Pyrazine derivatives are integral to many marketed drugs, making the precise control of their functionalization a key area of research.[1][2]

This resource moves beyond simple protocols to explain the underlying principles governing these reactions. By understanding the "why," you can more effectively troubleshoot and optimize your synthetic strategies.

Section 1: Understanding the Fundamentals of Reactivity in Dihalopyrazines

Before delving into specific troubleshooting scenarios, it's crucial to grasp the electronic nature of the pyrazine ring and how it dictates reactivity. Pyrazine is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms.[3][4] This inherent electron deficiency makes the pyrazine ring susceptible to nucleophilic attack, a key principle governing its functionalization.

Q1: Why is my dihalopyrazine not reacting as expected in an electrophilic aromatic substitution?

Pyrazine is generally less reactive towards electrophilic substitution compared to benzene or even pyridine.[3] The nitrogen atoms withdraw electron density from the ring, deactivating it towards attack by electrophiles. Instead, functionalization of dihalopyrazines is more successfully achieved through nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions.[5][6]

Q2: What are the key factors that control regioselectivity in dihalopyrazine reactions?

Regioselectivity, the preference for reaction at one position over another, is governed by a combination of electronic and steric effects.[7][8]

  • Electronic Effects: The positions ortho and para to the nitrogen atoms are the most electron-deficient and therefore the most activated towards nucleophilic attack. In a dihalopyrazine, the relative positions of the halogens and the nitrogen atoms will determine the most electrophilic carbon.

  • Steric Hindrance: Bulky substituents on the pyrazine ring or the incoming nucleophile/coupling partner can hinder reaction at a particular site.[7]

  • Reaction Mechanism: The type of reaction being performed (e.g., SNAr vs. Suzuki coupling) will have its own set of mechanistic rules that influence regioselectivity.

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is a common strategy for functionalizing dihalopyrazines. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate called a Meisenheimer complex.[9][10]

FAQ: Common Issues in SNAr Reactions

Q1: I'm observing a mixture of mono-substituted products with poor regioselectivity. How can I favor substitution at one position over the other?

  • Assess Electronic Activation: In a molecule like 2,3-dichloropyrazine, both chlorine-bearing carbons are activated by the adjacent nitrogen atoms. However, subtle differences in the stability of the Meisenheimer complex can lead to a preferred isomer. Consider the electronics of any existing substituents on the ring. Electron-donating groups will deactivate nearby positions to nucleophilic attack, while electron-withdrawing groups will further activate them.[6][11]

  • Leverage Steric Hindrance: If one halogen is more sterically hindered than the other, you can use a bulky nucleophile to selectively react at the less hindered position.

  • Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy.

Q2: My reaction is very slow or not proceeding at all. What can I do?

  • Increase Nucleophile Strength: A more potent nucleophile will increase the reaction rate.

  • Solvent Choice: Aprotic polar solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cation without deactivating the nucleophile.

  • Leaving Group Ability: The reactivity of halogens in SNAr reactions typically follows the trend F > Cl > Br > I.[9] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the more electronegative halogens that make the carbon more electrophilic.[10]

Experimental Workflow: Improving Regioselectivity in SNAr

cluster_start Start: Poor Regioselectivity in SNAr cluster_analysis Analysis cluster_strategy Strategy Selection cluster_execution Execution & Refinement cluster_outcome Outcome start Mixture of Regioisomers Obtained analysis Analyze Electronic & Steric Environment of Halogens start->analysis strategy Select Strategy Based on Analysis analysis->strategy temp Lower Reaction Temperature strategy->temp If electronically similar nucleophile Modify Nucleophile Sterics strategy->nucleophile If sterically different solvent Optimize Solvent temp->solvent nucleophile->solvent outcome Improved Regioselectivity solvent->outcome

Caption: Troubleshooting workflow for poor regioselectivity in SNAr.

Section 3: Troubleshooting Transition Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, are powerful tools for forming C-C and C-N bonds with dihalopyrazines.[5][12] However, achieving selective mono-functionalization can be challenging.

FAQ: Common Issues in Cross-Coupling Reactions

Q1: My reaction is producing a mixture of mono- and di-substituted products. How can I favor mono-substitution?

  • Stoichiometry: Use a slight deficiency of the coupling partner (e.g., 0.8-0.95 equivalents of boronic acid in a Suzuki reaction).

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the formation of the di-substituted product. Monitor the reaction closely by TLC or LC-MS.

  • Ligand Choice: Bulky, electron-rich ligands can sometimes favor mono-coupling by sterically hindering the second oxidative addition step.[12]

  • Halogen Reactivity: The reactivity of aryl halides in oxidative addition typically follows the trend I > Br > Cl > F.[13] If your dihalopyrazine has two different halogens (e.g., 2-bromo-5-chloropyrazine), the reaction will preferentially occur at the more reactive halogen (in this case, bromine).

Q2: I'm only getting the mono-substituted product, but I want the di-substituted product. What should I do?

  • Increase Equivalents of Coupling Partner: Use a slight excess of the nucleophilic coupling partner (e.g., 2.2-2.5 equivalents).

  • Increase Catalyst Loading: A higher catalyst loading may be necessary to drive the reaction to completion.

  • Stronger Base: A stronger base might be required to facilitate the second coupling, especially if the first coupling introduces an electron-donating group that deactivates the second position.[12]

  • Higher Temperature and Longer Reaction Time: Forcing conditions may be needed for the less reactive second coupling step.

Q3: I'm seeing low or no conversion of my 2,5-dichloropyrazine starting material. What's the problem?

Low conversion with dichloropyrazines is a common issue due to the strong C-Cl bond.[12]

  • Inactive Catalyst: Ensure your palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using more active pre-catalysts like XPhos Pd G3.[12]

  • Inappropriate Ligand: For challenging substrates like dichloropyrazines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the oxidative addition step.[12]

  • Insufficiently Strong Base: A weak base may not be effective. Consider stronger bases like Cs2CO3 or K3PO4.[12]

  • Sub-optimal Temperature: Aryl chlorides typically require higher reaction temperatures to undergo oxidative addition.[12]

Data Table: Ligand and Base Selection for Suzuki-Miyaura Coupling of 2,5-Dichloropyrazine
Catalyst/Ligand SystemBaseTemperature (°C)Typical Outcome
Pd(OAc)2 / PPh3K2CO380Low to no conversion
Pd2(dba)3 / SPhosK3PO4100Moderate to good yield of mono-product
XPhos Pd G3Cs2CO3110High yield of mono- or di-product (depends on stoichiometry)

This table is a generalized guide. Optimal conditions should be determined experimentally.

Decision Diagram: Mono- vs. Di-substitution Strategy

cluster_start Goal cluster_mono Mono-substitution cluster_di Di-substitution goal Desired Product mono_eq <1 eq. Coupling Partner goal->mono_eq Mono di_eq >2 eq. Coupling Partner goal->di_eq Di mono_temp Lower Temp / Shorter Time mono_eq->mono_temp mono_ligand Bulky Ligand mono_temp->mono_ligand di_temp Higher Temp / Longer Time di_eq->di_temp di_base Stronger Base di_temp->di_base di_cat Higher Catalyst Loading di_base->di_cat

References

Technical Support Center: Troubleshooting Incomplete Conversion of 3,5-Dichloro-2-iodopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 3,5-Dichloro-2-iodopyrazine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address challenges encountered during the chemical modification of this versatile building block. Our focus is on ensuring successful and reproducible outcomes in your synthetic endeavors, particularly in palladium-catalyzed cross-coupling reactions.

Understanding the Reactivity of this compound

This compound is a highly valuable heterocyclic intermediate, prized for its strategically placed halogen atoms that allow for selective functionalization. The key to its utility lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides is I > Br > OTf >> Cl.[1] This principle is fundamental to achieving selective conversion at the C-I bond while preserving the C-Cl bonds for subsequent transformations. The electron-deficient nature of the pyrazine ring further influences its reactivity in these transformations.[2]

This guide will address common issues encountered during Suzuki-Miyaura, Stille, and Sonogashira couplings of this compound, providing both diagnostic advice and actionable solutions.

Part 1: Troubleshooting Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. However, incomplete conversion of this compound can arise from several factors.

Frequently Asked Questions (FAQs) - Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura reaction with this compound is showing low to no conversion of the starting material. What are the primary areas to investigate?

A1: Incomplete Suzuki coupling is a common challenge. The issue often resides within the catalyst system, the integrity of the reagents, or the reaction conditions. Here is a systematic approach to troubleshooting:

  • Catalyst Deactivation: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to its oxidation and subsequent deactivation.[3]

  • Ligand Integrity: Phosphine ligands are susceptible to oxidation, which prevents their crucial coordination to the palladium center.

  • Boronic Acid/Ester Quality: Boronic acids, and to a lesser extent their esters, can undergo decomposition, particularly protodeboronation, where the C-B bond is cleaved.[1]

  • Base and Solvent Purity: The choice and quality of the base are critical for the transmetalation step.[4] Water content in solvents can also lead to unwanted side reactions.

Q2: I am observing the formation of a significant amount of homocoupled biaryl from my boronic acid. How can I suppress this side reaction?

A2: Homocoupling of boronic acids is often promoted by the presence of oxygen.[5] Rigorous exclusion of air from the reaction mixture is the most effective way to minimize this byproduct. Using a direct Pd(0) source, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources.[5]

Q3: Is it possible to achieve selective mono-arylation at the iodine position without reacting at the chlorine positions?

A3: Yes, this is the primary advantage of this substrate. The much greater reactivity of the C-I bond compared to the C-Cl bond in the oxidative addition step of the catalytic cycle allows for high chemoselectivity. By carefully controlling the reaction temperature and time, you can favor mono-substitution at the 2-position. For a close analog, 2,3,5-trichloropyridine, selective Suzuki coupling at the 2-position was achieved in high yield, demonstrating the feasibility of this approach.[5][6]

Troubleshooting Guide: Incomplete Suzuki-Miyaura Coupling
Problem Potential Cause Recommended Solution & Rationale
Low or No Conversion 1. Inactive Catalyst- Use a fresh batch of palladium catalyst or a pre-catalyst that is activated in situ. Ensure proper storage under an inert atmosphere.
2. Inadequate Degassing- Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (Ar or N₂) for 15-30 minutes or by using several freeze-pump-thaw cycles. This removes dissolved oxygen that can deactivate the Pd(0) catalyst.
3. Poor Boronic Acid Quality- Use a fresh, high-purity boronic acid or consider converting it to a more stable pinacol or MIDA ester to prevent degradation.[1]
4. Inappropriate Base- The base is crucial for activating the boronic acid for transmetalation. For electron-deficient heterocycles, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[4]
Significant Side Products 1. Homocoupling of Boronic Acid- Ensure a strictly inert atmosphere throughout the reaction. Use a direct Pd(0) source like Pd(PPh₃)₄.
2. Protodeboronation- Use anhydrous solvents and a milder base if possible. Shorter reaction times and lower temperatures can also mitigate this side reaction.[1]
3. Dehalogenation- This can occur if a hydride source is present. Ensure solvents are pure and consider the choice of base, as some can act as hydride donors.
Reaction Stalls 1. Catalyst Poisoning- The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, inhibiting its catalytic activity. Using bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos or XPhos) can shield the metal center and promote the desired catalytic cycle.[1]
2. Poor Reagent Solubility- Ensure all reagents are soluble at the reaction temperature. If necessary, switch to a solvent system that provides better solubility, such as dioxane/water or toluene/water mixtures.[4]
Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

This protocol is adapted from a successful ligand-free Suzuki coupling of the analogous 2,3,5-trichloropyridine.[5]

  • Reaction Setup: In an oven-dried reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and finely powdered anhydrous sodium carbonate (Na₂CO₃) (2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture of water and DMF (e.g., 3.5:3 mL per mmol of substrate).[5] Then, add palladium(II) acetate (Pd(OAc)₂) (0.5-2 mol%).

  • Reaction: Heat the mixture to 60-80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Part 2: Troubleshooting Stille Coupling

The Stille coupling offers the advantage of using air- and moisture-stable organostannane reagents. However, challenges can still arise.

Frequently Asked Questions (FAQs) - Stille Coupling

Q1: My Stille coupling is sluggish. What are the key parameters to adjust?

A1: Slow Stille couplings are often related to the transmetalation step. The choice of ligand is critical; sterically hindered, electron-rich phosphine ligands typically accelerate the reaction.[7] The addition of a copper(I) co-catalyst, such as CuI, can dramatically increase the reaction rate.[7]

Q2: I am concerned about the toxicity of the tin byproducts. How can they be effectively removed?

A2: The removal of organotin byproducts is a common concern. Standard purification by column chromatography can be effective. Additionally, washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) can precipitate the tin species as insoluble fluorides, which can then be filtered off.[8]

Troubleshooting Guide: Incomplete Stille Coupling
Problem Potential Cause Recommended Solution & Rationale
Low or No Conversion 1. Inactive Catalyst- Use a fresh batch of palladium catalyst. Pd(PPh₃)₄ is a common and effective choice.
2. Slow Transmetalation- Add a stoichiometric or catalytic amount of a copper(I) salt (e.g., CuI) to accelerate the transmetalation step.[7]
3. Inappropriate Solvent- Non-polar aprotic solvents like toluene or dioxane are typically effective. For less reactive substrates, a more polar solvent like DMF may be necessary.[9]
Significant Side Products 1. Homocoupling of Organostannane- This is often caused by the presence of oxygen. Ensure the reaction is performed under a strict inert atmosphere.[6]
2. Dehalogenation- Minimize potential hydride sources in the reaction mixture.
Experimental Protocol: Chemoselective Stille Coupling
  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the organostannane reagent (1.1-1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or DMF) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent and wash with a saturated aqueous solution of KF to remove tin byproducts. Separate the organic layer, wash with brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Part 3: Troubleshooting Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds, but it has its own set of potential issues.

Frequently Asked Questions (FAQs) - Sonogashira Coupling

Q1: My Sonogashira reaction is resulting in a large amount of the homocoupled alkyne (Glaser coupling). How can I prevent this?

A1: The homocoupling of terminal alkynes is the most common side reaction in Sonogashira couplings and is typically promoted by the copper(I) co-catalyst in the presence of oxygen. Performing the reaction under strictly anaerobic conditions is crucial.[10] In some cases, a "copper-free" Sonogashira protocol may be employed to eliminate this side reaction.

Q2: The reaction is not going to completion, even after extended reaction times. What can I do?

A2: Incomplete Sonogashira reactions can be due to several factors. Ensure your amine base (e.g., triethylamine or diisopropylamine) is pure and dry, as it is crucial for the catalytic cycle. The choice of solvent can also play a role; for less reactive substrates, a more polar solvent like DMF can be beneficial.[10] Increasing the reaction temperature may also drive the reaction to completion.

Troubleshooting Guide: Incomplete Sonogashira Coupling
Problem Potential Cause Recommended Solution & Rationale
Low or No Conversion 1. Inactive Catalyst System- Ensure both the palladium catalyst and the copper(I) co-catalyst are fresh and active.
2. Impure Base or Solvent- Use a freshly distilled and degassed amine base and anhydrous solvent.
3. Insufficient Temperature- For challenging couplings, higher temperatures (60-80 °C) may be required.
Significant Side Products 1. Glaser Homocoupling- Maintain a strict inert atmosphere. Consider a copper-free protocol if homocoupling persists.
2. Dehalogenation- Minimize potential hydride sources in the reaction mixture.
Experimental Protocol: Chemoselective Sonogashira Coupling
  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill with an inert gas three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv.). Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction at room temperature or heat to 40-65 °C. Monitor by TLC or LC-MS.

  • Work-up: Upon completion, dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, then dry and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualizing the Troubleshooting Process

To aid in diagnosing issues, the following decision tree outlines a general workflow for troubleshooting an incomplete cross-coupling reaction with this compound.

Troubleshooting_Workflow start Incomplete Conversion check_reagents Check Reagent Quality (Substrate, Coupling Partner, Catalyst, Ligand, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Reagents OK optimize_catalyst Optimize Catalyst System (Change Ligand, Pre-catalyst, Loading) check_reagents->optimize_catalyst Reagent Issue Found & Corrected side_products Analyze for Side Products (Homocoupling, Dehalogenation, Protodeboronation) check_conditions->side_products Conditions Seem Correct optimize_temp Adjust Temperature/Time check_conditions->optimize_temp Condition Issue Found & Corrected side_products->optimize_catalyst Specific Side Reaction Identified optimize_base Optimize Base/Solvent (Stronger/Weaker Base, Anhydrous Conditions) side_products->optimize_base No Obvious Side Reaction success Successful Conversion optimize_catalyst->success optimize_base->optimize_temp optimize_temp->success

Caption: A decision tree for troubleshooting incomplete cross-coupling.

The Catalytic Cycle: A Mechanistic Overview

Understanding the fundamental steps of the palladium-catalyzed cross-coupling cycle is essential for effective troubleshooting. Any factor that inhibits one of these steps can lead to incomplete conversion.

Catalytic_Cycle cluster_cycle Pd0 Pd(0)Ln PdII_add R-Pd(II)Ln     |    X Pd0->PdII_add Oxidative Addition (+ R-X) PdII_trans R-Pd(II)Ln     |    R' PdII_add->PdII_trans Transmetalation (+ R'-M) PdII_trans->Pd0 Product R-R' PdII_trans->Product Reductive Elimination

Caption: Generalized catalytic cycle for cross-coupling reactions.

By systematically evaluating each component and condition of your reaction in light of these principles, you can effectively diagnose and resolve issues of incomplete conversion, leading to successful synthesis of your target 2-substituted-3,5-dichloropyrazine derivatives.

References

Technical Support Center: Managing Catalyst Poisoning in Pyrazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in pyrazine coupling reactions. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding a critical challenge in this field: catalyst poisoning. Pyrazines, as nitrogen-containing heterocycles, are notorious for their ability to deactivate the palladium catalysts essential for C-C and C-N bond formation, leading to frustratingly low yields and stalled reactions.[1][2] This document provides field-proven insights and actionable protocols to diagnose, mitigate, and manage catalyst deactivation, ensuring the success of your synthetic campaigns.

Section 1: Troubleshooting Guide - When Your Pyrazine Coupling Fails

This section addresses specific experimental failures with a step-by-step diagnostic approach.

Issue 1: Reaction Stalls or Shows Low Conversion

You've set up your Suzuki-Miyaura or other cross-coupling reaction with a pyrazine halide, but TLC or LC-MS analysis shows a large amount of starting material remains even after extended reaction times.

Probable Cause: Catalyst Poisoning by the Pyrazine Substrate

The Lewis basic nitrogen atoms in the pyrazine ring can strongly coordinate to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[1][2] This is a primary mode of catalyst deactivation in reactions involving many nitrogen-containing heterocycles.[1]

Diagnostic & Solution Workflow

G cluster_0 Troubleshooting: Low Conversion A Low Conversion Observed B Hypothesis: Catalyst Poisoning by Pyrazine A->B C Step 1: Ligand Modification B->C Mitigation Strategy D Step 2: Precatalyst Selection C->D If ineffective G Reaction Optimized C->G Success E Step 3: Additive Screening D->E If ineffective D->G Success F Step 4: Reaction Condition Tuning E->F If ineffective E->G Success F->G Success

Caption: Workflow for troubleshooting low conversion due to catalyst poisoning.

Step-by-Step Mitigation Protocols:

1. Re-evaluate Your Ligand Choice:

  • Rationale: Standard phosphine ligands may not be sufficient to prevent the pyrazine nitrogen from coordinating to the palladium. Bulky, electron-rich ligands are essential as they sterically shield the metal center, making it more difficult for the pyrazine to bind.[1]

  • Protocol: Ligand Screening

    • Set up a parallel screen of small-scale reactions (0.1 mmol).

    • Keep all other parameters (catalyst loading, base, solvent, temperature) constant.

    • Test a panel of bulky, electron-rich phosphine ligands. See the table below for suggestions.

    • Monitor reaction progress by UPLC-MS at regular intervals (e.g., 1h, 4h, 12h) to compare rates and final conversion.

Ligand FamilySpecific ExamplesKey Feature
Buchwald-type Biarylphosphines XPhos, SPhos, RuPhosSterically demanding, promoting reductive elimination.
Dialkylphosphines Tri-tert-butylphosphine (P(t-Bu)₃)Strongly electron-donating, increases catalyst activity.[3]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form robust bonds with palladium.[4]

2. Switch to a Modern Precatalyst:

  • Rationale: The choice of palladium source is critical. Well-defined precatalysts are designed to generate the active Pd(0) species efficiently in the presence of the substrate, minimizing the opportunity for the pyrazine to coordinate and deactivate the initial palladium source.[1]

  • Protocol: Precatalyst Evaluation

    • Select the best-performing ligand from your screen.

    • Test commercially available precatalysts incorporating that ligand (e.g., XPhos Pd G3, SPhos Pd G3).

    • Compare the performance against your original catalyst system (e.g., Pd₂(dba)₃ with the added ligand).

3. Employ Reaction Additives:

  • Rationale: Certain additives can interact with the pyrazine, masking its Lewis basicity and preventing it from poisoning the catalyst.

  • Protocol: Additive Screening with Trimethyl Borate

    • A study on heteroaryl-heteroaryl Suzuki-Miyaura couplings found that trimethyl borate can significantly enhance reaction rates.[5] It is proposed to work by:

      • Attenuating the Lewis-basicity of the heterocycle through N-to-B coordination.

      • Solubilizing boronate complexes.

      • Buffering the inhibitory effects of certain bases.[5]

    • To your optimized reaction, add 3.0 equivalents of trimethyl borate.

    • Run the reaction and compare the outcome to a control reaction without the additive.

Issue 2: Inconsistent Results and Sudden Reaction Failure

Your reaction worked before, but now it fails under what you believe are identical conditions.

Probable Cause: Trace Impurities in Reagents or Solvents

Catalyst poisoning is not always from the substrate itself. Trace impurities can act as potent catalyst poisons, leading to total deactivation at ppm levels.[6][7]

Diagnostic & Solution Workflow

G cluster_1 Troubleshooting: Inconsistent Results A Reaction Failure B Hypothesis: Trace Impurity Poisoning A->B C Step 1: Reagent & Solvent Purity Check B->C Diagnostic Path F Step 3: Analytical Testing (Advanced) B->F For persistent issues D Use fresh, high-purity materials C->D Action E Step 2: Introduce a 'Guard Bed' C->E Alternative D->A If still fails G Problem Identified D->G Success E->G Success F->G

Caption: Workflow for diagnosing inconsistent reaction outcomes.

Common Poisons and Their Sources:
Poison ClassSpecific ExamplesCommon Sources
Sulfur Compounds Thiols, sulfides (H₂S), thiophenesReagents (e.g., from thiol-based syntheses), contaminated solvents, natural gas-derived feedstocks.[8][9][10]
Halides Excess chloride, iodide, cyanideInorganic salts, byproducts from previous steps, impure cyanide sources.[8][11]
Heavy Metals Lead, mercury, arsenicContaminated starting materials, leaching from equipment.[8][12]
Other N-compounds Nitriles, nitro compoundsImpurities in starting materials or solvents.[8]
Oxygen & Water O₂, H₂OAtmospheric leaks, insufficiently dried solvents/reagents. Can poison Ziegler-Natta catalysts and affect some Pd systems.[8]
Step-by-Step Mitigation Protocols:

1. Verify Reagent and Solvent Purity:

  • Rationale: The most common source of poisoning is contamination. Never assume the purity of commercial or previously used materials.

  • Protocol: Purity Verification

    • Use a fresh bottle of high-purity solvent (anhydrous, if required by the reaction).

    • Use freshly purchased, high-purity reagents (coupling partners, base, etc.).

    • If you synthesized one of the starting materials, ensure it was rigorously purified. Column chromatography is often essential to remove trace impurities.

    • Run the reaction again with these verified materials. If it succeeds, one of your previous reagents was contaminated.

2. Advanced Diagnostics (If the problem persists):

  • Rationale: If simple replacement of reagents doesn't work, a more systematic approach is needed to identify the poison.

  • Protocol: Analytical Characterization

    • Feedstock Analysis: Submit samples of your starting materials and solvents for analysis. Techniques like GC-MS can detect volatile organic poisons, while ICP-MS can identify trace metal contaminants.[6][7][12][13]

    • Catalyst Surface Analysis: If you are using a heterogeneous catalyst, post-reaction analysis can be highly informative. X-ray Photoelectron Spectroscopy (XPS) can detect poisons adsorbed on the catalyst surface.[12][14] X-Ray Diffraction (XRD) can identify the formation of new crystalline phases, such as metal sulfides.[12]

Section 2: Frequently Asked Questions (FAQs)

Q1: Can a poisoned catalyst be regenerated?

A1: Sometimes, but it depends on the poison and the nature of the deactivation.

  • Reversible Poisoning: If the poison is weakly adsorbed, it can sometimes be removed. For example, some sulfur-poisoned palladium catalysts can be partially regenerated by high-temperature treatment or treatment under a hydrogen stream.[9][15][16] However, full activity is often not recovered.[9]

  • Irreversible Poisoning: In many cases, especially with strong chemisorption of poisons like sulfur or heavy metals, the damage is permanent.[10][17] The formation of stable palladium sulfides, for instance, permanently alters the catalyst. In these situations, it is more practical to discard the catalyst and focus on preventing poisoning in the first place.

Q2: My reaction involves a pyrazine-N-oxide. Is catalyst poisoning still a concern?

A2: Yes, potentially even more so. While the N-oxide functionality alters the electronics of the pyrazine ring, the oxygen atom is also a Lewis base and can coordinate to the palladium catalyst. Furthermore, under reducing conditions that can be present in a catalytic cycle, the N-oxide may be reduced back to the parent pyrazine, which then acts as a poison. You should employ the same mitigation strategies (bulky ligands, appropriate precatalysts) as for standard pyrazines.

Q3: I suspect my boronic acid is the problem, not the pyrazine. What should I look for?

A3: Besides the pyrazine itself, issues can arise from the boronic acid partner, primarily through protodeboronation. This is the undesired cleavage of the C-B bond, replacing the boron group with a hydrogen atom from a proton source (like water or alcohol).[1]

  • Symptoms: You will observe the formation of the de-borylated arene/heteroarene as a major byproduct.

  • Solutions:

    • Use Anhydrous Conditions: Meticulously dry your solvents and reagents.

    • Choose the Right Base: A weaker base or a carefully chosen base/solvent system can minimize protodeboronation.

    • Use Boronic Esters: Boronic esters (e.g., pinacol esters) are often more stable towards protodeboronation than their corresponding acids.

Q4: How do I choose between a homogeneous and heterogeneous palladium catalyst for pyrazine couplings?

A4: Both have pros and cons.

  • Homogeneous Catalysts: (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/ligand)

    • Pros: Generally higher activity and milder reaction conditions. The catalyst and ligands are well-defined, making mechanistic understanding and optimization more straightforward.

    • Cons: Difficult to remove from the product, which is a major issue in pharmaceutical synthesis. Catalyst recycling is not feasible.

  • Heterogeneous Catalysts: (e.g., Pd on Carbon, Pd/Al₂O₃)

    • Pros: Easy to separate from the reaction mixture by filtration, leading to cleaner products. The catalyst can potentially be recycled.

    • Cons: Often require harsher reaction conditions (higher temperatures). The reaction mechanism can be complex, as it's now widely accepted that many "heterogeneous" reactions proceed via leaching of soluble palladium species which act as the true homogeneous catalyst.[18] These leached species are still susceptible to poisoning by pyrazines. Recent research has even suggested that palladium nanoparticles, often thought to be the active species, can act as a poison by sequestering the single-atom palladium sites that perform the catalysis.[19]

For pyrazine couplings where poisoning is a major concern, a well-defined homogeneous system with bulky, electron-rich ligands often provides the most reliable path to success.

References

Effect of base and solvent on 3,5-Dichloro-2-iodopyrazine reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Dichloro-2-iodopyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the use of this versatile building block in organic synthesis.

Introduction to this compound Reactivity

This compound is a highly valuable, trifunctionalized heterocyclic intermediate, pivotal in the synthesis of complex organic molecules for pharmaceuticals and functional materials.[1][2] Its utility stems from the differential reactivity of its halogen substituents. The carbon-iodine (C-I) bond is substantially weaker and more susceptible to oxidative addition by palladium(0) catalysts than the carbon-chlorine (C-Cl) bonds.[3][4] This inherent reactivity difference (I > Br > Cl) allows for highly selective cross-coupling reactions at the C2 position, leaving the two chlorine atoms at C3 and C5 available for subsequent transformations.[3][4]

This guide will focus on troubleshooting and optimizing palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, where the choice of base and solvent is critical for achieving high yields and selectivity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments with this compound.

Scenario 1: Low to No Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I'm observing very low conversion to the desired 2-aryl-3,5-dichloropyrazine product. What are the likely causes and how can I fix it?

Answer: Low yields in Suzuki couplings involving halogenated pyridines and pyrazines are a common challenge.[5] The primary culprits are often related to the catalyst system, base, or reaction conditions. Here’s a systematic approach to troubleshooting:

1. Catalyst System Integrity:

  • Catalyst Activity: Ensure your palladium catalyst is active. Palladium(II) precatalysts like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species. If this fails, no catalytic cycle will initiate.[6] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[7]

  • Ligand Choice: For heteroaromatic substrates, the choice of phosphine ligand is critical. The pyridine-like nitrogen in the pyrazine ring can coordinate to the palladium center and inhibit catalysis.[5] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or P(t-Bu)₃) can promote the crucial oxidative addition step and prevent catalyst deactivation.[6]

  • Inert Atmosphere: Oxygen can irreversibly oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst death.[8] Ensure your reaction vessel is rigorously purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed.[5][8]

2. Base and Solvent Optimization:

  • Base Strength & Solubility: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[9][10] If the base is too weak or poorly soluble, this step will be inefficient.

    • Recommendation: Switch to a stronger, more soluble base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[6][11]

  • Solvent Polarity: The solvent must solubilize all reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is common for Suzuki reactions.

    • Recommendation: A 4:1 to 5:1 mixture of 1,4-Dioxane/Water or Toluene/Water is a good starting point.[12][13] Anhydrous conditions with a suitable base can also be beneficial to minimize side reactions.[8]

3. Side Reactions:

  • Protodeboronation: This is the undesired cleavage of the C-B bond of your boronic acid by a proton source (like water), replacing it with a hydrogen atom. This is a major pathway for yield loss.[5][8]

    • Mitigation: Use a milder base like potassium fluoride (KF) or use anhydrous conditions.[6][8] Alternatively, converting the boronic acid to a more stable pinacol ester (BPin) or trifluoroborate salt can prevent premature decomposition.[5][6]

  • Homocoupling: The self-coupling of the boronic acid can be promoted by the presence of oxygen.[5][14] Rigorous deoxygenation of the reaction mixture is the best preventative measure.

Below is a troubleshooting workflow to guide your optimization process.

G start Low Yield in Suzuki Coupling catalyst Check Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions side_reactions Investigate Side Reactions start->side_reactions active_pd active_pd catalyst->active_pd Is Pd(0) active? base base conditions->base Check Base protodeboronation protodeboronation side_reactions->protodeboronation Protodeboronation? ligand ligand active_pd->ligand Yes use_pd0 Use Pd(PPh₃)₄ or pre-activated catalyst active_pd->use_pd0 No/Unsure inert inert ligand->inert Is ligand appropriate? bulky_ligand Use bulky, electron-rich ligand (e.g., SPhos) ligand->bulky_ligand No success High Yield Achieved inert->success Yes inert->success Yes degas Ensure rigorous degassing inert->degas No solvent solvent base->solvent Is base strong/soluble? change_base Switch to K₃PO₄ or Cs₂CO₃ base->change_base No solvent->success Yes temp temp solvent->temp Yes change_solvent Try Dioxane/H₂O or Toluene/H₂O solvent->change_solvent No temp->success Is temp optimal? inc_temp Increase temperature (e.g., 80-110 °C) temp->inc_temp No homocoupling homocoupling protodeboronation->homocoupling No milder_base Use milder base (KF) or protect boronic acid protodeboronation->milder_base Yes homocoupling->success No degas2 Improve deoxygenation homocoupling->degas2 Yes

Troubleshooting workflow for low-yield Suzuki coupling.
Scenario 2: Competing Di-substitution in Sonogashira Coupling

Question: I am trying to perform a mono-Sonogashira coupling on this compound, but I am getting a significant amount of the di-alkynylated product where one of the chlorine atoms has also reacted. How can I improve selectivity for mono-substitution?

Answer: While the C-I bond is significantly more reactive, forcing conditions can lead to the coupling at the C-Cl positions.[3] Achieving high selectivity for mono-alkynylation requires careful control over reaction parameters.

1. Reaction Temperature and Time:

  • Problem: Higher temperatures and longer reaction times provide the necessary activation energy to overcome the stronger C-Cl bond, leading to the undesired second coupling.

  • Solution: Perform the reaction at the lowest possible temperature that still allows for the consumption of the starting iodide. Room temperature is often sufficient for Sonogashira reactions involving aryl iodides.[15] Monitor the reaction closely by TLC or LC-MS and quench it as soon as the this compound is consumed.

2. Catalyst System:

  • Problem: A highly active catalyst system, while beneficial for difficult couplings, might be too reactive here and promote the less favorable C-Cl activation.

  • Solution: Avoid overly active catalyst systems. Standard conditions using a palladium source like Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst (e.g., CuI) are typically sufficient.[15][16] The copper co-catalyst is crucial as it facilitates the formation of a copper acetylide, which then transmetalates to the palladium center, often allowing for milder conditions.[15]

3. Stoichiometry:

  • Problem: Using a large excess of the terminal alkyne can drive the reaction towards di-substitution once the initial mono-coupling has occurred.

  • Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the terminal alkyne. This ensures that once the more reactive iodide is consumed, there is insufficient alkyne remaining to readily react at the less reactive chloride positions.

Table 1: Recommended Starting Conditions for Selective Mono-Sonogashira Coupling

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)Standard, reliable catalyst for Sonogashira couplings.
Co-catalyst CuI (1-3 mol%)Increases reaction rate, allowing for milder conditions.[15]
Base Amine base (e.g., Et₃N, DIPEA)Acts as both a base and can serve as the solvent.[16]
Solvent THF, DMF, or neat amine basePolar aprotic solvents generally give good results.[17][18]
Temperature Room Temperature to 40 °CMinimizes the risk of activating the C-Cl bonds.
Alkyne Equiv. 1.05 - 1.1 equivalentsLimits the availability of the coupling partner for di-substitution.

Frequently Asked Questions (FAQs)

Q1: For a Buchwald-Hartwig amination, what type of base is generally preferred for this compound?

A1: For Buchwald-Hartwig amination, strong, non-nucleophilic bases are typically required.[19] The most common and effective bases are alkali metal alkoxides, such as sodium tert-butoxide (NaOtBu), or silylamides like LHMDS.[20][21] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can sometimes be used, particularly with more electron-deficient aryl halides, but strong alkoxide bases are a more reliable starting point.[21] The choice of base can be influenced by the solvent; in nonpolar solvents like toluene, an anionic base is needed to deprotonate the palladium-amine complex.[22][23]

Q2: How does the choice of solvent affect the outcome of cross-coupling reactions with this substrate?

A2: The solvent plays a crucial role in stabilizing catalytic intermediates, influencing reaction rates, and ensuring solubility of all components.[18][24]

  • For Suzuki-Miyaura: Aprotic solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water, are standard. The water helps to dissolve the inorganic base.[6]

  • For Sonogashira: Polar aprotic solvents like DMF, DMSO, or THF are often preferred as they can stabilize ionic intermediates in the catalytic cycle and improve reaction rates.[17][24] Nonpolar solvents can also be used but may lead to solubility issues.[24]

  • For Buchwald-Hartwig: Aprotic solvents are dominant, with toluene and 1,4-dioxane being very common.[22][25] The polarity of the solvent can affect the mechanism; in polar solvents, dissociation of the halide from the palladium complex is more likely, which can alter the catalyst's resting state.[22]

Q3: Can I perform a selective reaction at one of the C-Cl positions in the presence of the other?

A3: Achieving selectivity between the two C-Cl bonds at the C3 and C5 positions is extremely challenging and generally not feasible through standard cross-coupling methods, as their electronic environments are very similar. After selective reaction at the C2-I position, subsequent functionalization of the C-Cl bonds will typically lead to a mixture of products or require a one-pot di-substitution strategy.[13] Alternative strategies, such as directed ortho-metalation, might be required to achieve such selectivity, but this is beyond the scope of simple cross-coupling.

Q4: What are the most common side products I should look out for?

A4: Besides the issues already discussed (protodeboronation, homocoupling, di-substitution), you should be aware of:

  • Protodehalogenation: The replacement of a halogen (iodine or chlorine) with a hydrogen atom. This can occur under certain conditions, particularly with strong bases and a proton source.[14]

  • Catalyst Decomposition: The formation of palladium black (insoluble, inactive palladium metal) is a visual indicator that your catalyst has decomposed. This can be caused by excessively high temperatures or the absence of a stabilizing ligand.[14]

Below is a diagram illustrating the general palladium catalytic cycle, which is fundamental to understanding these reactions.[9][19]

G cluster_cycle Catalytic Cycle Pd0 LₙPd(0) OxAdd LₙPd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition Trans LₙPd(II)(Ar)(R) OxAdd->Trans Transmetalation RedEl Trans->RedEl Reductive Elimination ArR Ar-R (Product) Trans->ArR MX M-X Trans->MX RedEl->Pd0 ArX Ar-X (e.g., Pyrazine-I) ArX->OxAdd RM R-M (e.g., R-B(OH)₂) + Base RM->Trans

Generalized Palladium Cross-Coupling Cycle.

Experimental Protocols

General Protocol for Selective Suzuki-Miyaura Coupling at the C2-Iodide Position

This protocol is a general starting point and requires optimization for each specific substrate.[6]

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.1–1.2 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, at a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and monitor its progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Technical Support Center: A Scientist's Guide to Purifying Pyrazine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the column chromatography of pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these nitrogen-containing heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning and expertise behind them, ensuring your purification workflows are both efficient and effective.

Pyrazine and its derivatives are a cornerstone in pharmaceuticals, flavors, and materials science. However, their inherent basicity and polarity often lead to frustrating chromatographic behavior on standard silica gel. This guide will equip you with the knowledge to troubleshoot common issues and select the optimal purification strategy.

Troubleshooting Guide: From Tailing Peaks to Low Recovery

This section addresses the most frequent problems encountered during the column chromatography of pyrazines in a direct question-and-answer format.

Problem 1: My pyrazine derivative is streaking, tailing, or completely stuck on the silica gel column.

Q: I'm using a standard silica gel column with a hexane/ethyl acetate solvent system, but my pyrazine compound is showing severe peak tailing or isn't eluting at all. What's happening and how can I fix it?

A: This is the most common issue when purifying pyrazines and is rooted in their chemical nature.

  • Causality: Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. Pyrazines are basic compounds (the pKa of pyrazine is approximately 0.65)[1]. This acid-base interaction leads to strong, sometimes irreversible, binding of the pyrazine to the stationary phase, resulting in poor peak shape (tailing) or complete retention on the column.[2]

  • Solutions:

    • Deactivate the Silica Gel: You can neutralize the acidic silanols by creating a less acidic environment.

      • With Triethylamine (TEA): Add a small amount of an amine base, like 0.1-2% triethylamine, to your mobile phase.[3][4][5] The TEA will compete with your pyrazine derivative for the acidic sites on the silica, thus allowing your compound to elute properly.[3]

      • With Water: Prepare a slurry of your silica gel with a small percentage of water (e.g., 1-10% by weight) before packing the column. This process, known as deactivation, blocks the most active acidic sites.[6][7]

    • Switch to a Different Stationary Phase:

      • Alumina: Neutral or basic alumina is an excellent alternative to silica for the purification of basic compounds.[8][9][10] Basic alumina, in particular, is well-suited for pyrazines.[9]

      • Reverse-Phase (C18): For more polar pyrazine derivatives, reverse-phase chromatography is a powerful option.[11] Here, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[12]

Problem 2: I have poor separation between my desired pyrazine and a closely related impurity.

Q: My TLC shows two distinct spots, but on the column, the fractions are all mixed. How can I improve the resolution?

A: This indicates that the selectivity of your chromatographic system is insufficient.

  • Causality: Selectivity (α) is a measure of the difference in retention between two compounds. If the structures of your desired pyrazine and the impurity are very similar, their interaction with the stationary phase will also be similar, leading to co-elution.

  • Solutions:

    • Optimize the Mobile Phase:

      • Isocratic Elution: If you are using a single solvent mixture, meticulously re-optimize the ratio. Test solvent systems with different polarities and hydrogen-bonding capabilities. Refer to the eluotropic series to make informed choices about solvent strength.[13][14][15][16]

      • Gradient Elution: A shallow solvent gradient can significantly enhance the separation of closely eluting compounds.[4][17][18][19] Start with a less polar mobile phase and gradually increase the polarity. This allows for better separation of less retained compounds at the beginning and ensures the elution of more retained compounds in a reasonable time.

    • Change the Stationary Phase Chemistry: Different stationary phases offer different selectivities.

      • If you are using normal-phase chromatography, consider switching from silica to a bonded phase like cyano (CN) or diol.

      • In reverse-phase, switching from a C18 to a C8 or a phenyl-hexyl column can alter the hydrophobic interactions and improve separation.[20]

    • Improve Column Efficiency:

      • Packing: Ensure your column is packed uniformly to avoid channeling, which can lead to band broadening and poor separation.[21][22]

      • Loading: Load your sample in a small volume of a solvent in which it is highly soluble but is as non-polar as possible relative to your mobile phase.[21][23] Dry loading, where the sample is pre-adsorbed onto a small amount of silica, is an excellent technique for improving resolution, especially for samples with poor solubility in the mobile phase.[23][24][25]

Problem 3: My recovery of the pyrazine derivative from the column is very low.

Q: After running the column and combining the pure fractions, my final yield is much lower than expected. Where is my compound going?

A: Low recovery can be due to several factors, from irreversible binding to compound instability.

  • Causality: As mentioned in Problem 1, strong interactions with acidic silica can lead to irreversible adsorption. Additionally, some pyrazine derivatives might be unstable under the chromatographic conditions.

  • Solutions:

    • Address Irreversible Adsorption: The solutions for Problem 1 (deactivating silica, using alumina or reverse-phase) are the primary remedies for this issue.

    • Check for Compound Stability: Before running a column, perform a stability test. Spot your compound on a TLC plate, let it sit for the approximate time of your chromatography run, and then elute it. If you see degradation products, your compound is not stable on that stationary phase.[24]

    • Ensure Complete Elution: After your main compound has eluted, flush the column with a very polar solvent (e.g., methanol or ethyl acetate in normal-phase) to see if any more of your compound comes off. This can help you determine if your initial mobile phase was not strong enough.

Experimental Protocols

Protocol 1: Purification of a Moderately Polar Pyrazine Derivative using Deactivated Silica Gel

This protocol is suitable for pyrazines that show tailing on standard silica gel.

  • TLC Analysis: Develop a solvent system using hexane and ethyl acetate that gives your desired pyrazine an Rf of ~0.2-0.3.

  • Deactivation of Silica Gel (with Triethylamine):

    • Prepare your chosen eluent (e.g., 80:20 hexane:ethyl acetate).

    • Add 0.5% (v/v) of triethylamine to the eluent.

  • Column Packing:

    • Pack a glass column with silica gel using a slurry of the TEA-containing eluent.

    • Allow the silica to settle into a uniform bed.

  • Sample Loading:

    • Dissolve your crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully load the sample onto the top of the silica bed.

  • Elution:

    • Begin eluting with the TEA-containing mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Work-up:

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • The residual triethylamine is volatile and can usually be removed under high vacuum.

Protocol 2: Reverse-Phase Flash Chromatography of a Polar Pyrazine Derivative

This protocol is ideal for water-soluble or highly polar pyrazine derivatives.

  • Method Development:

    • Use a C18 TLC plate to find a suitable mobile phase, typically a mixture of water and acetonitrile (ACN) or water and methanol (MeOH).[12]

    • Aim for an Rf of ~0.3-0.4. If the compound is ionizable, adding a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape.[26]

  • Column Equilibration:

    • Use a pre-packed C18 flash column.

    • Equilibrate the column by flushing it with at least 5 column volumes of your initial mobile phase (e.g., 95:5 water:ACN).

  • Sample Loading:

    • Dissolve your sample in a solvent that is as weak (as polar) as your initial mobile phase, such as water or a small amount of DMSO.

  • Gradient Elution:

    • Start with a high percentage of water (e.g., 95%).

    • Run a linear gradient to a higher percentage of organic solvent (e.g., to 50% ACN over 20 column volumes).[18]

    • Hold at a higher organic percentage to elute any strongly retained impurities.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC or HPLC.

    • Combine the pure fractions and remove the solvents. Lyophilization is often the best method for removing water.

Data Presentation

Table 1: Common Stationary Phases for Pyrazine Purification

Stationary PhaseTypeBest ForConsiderations
Silica Gel Normal-PhaseNon-polar to moderately polar pyrazines.Often requires deactivation with a base (e.g., triethylamine) to prevent tailing.[3][4]
Alumina (Neutral/Basic) Normal-PhaseBasic pyrazines.An excellent alternative to silica for preventing strong adsorption.[8][9]
C18 (Octadecylsilane) Reverse-PhasePolar and water-soluble pyrazines.Requires an aqueous/organic mobile phase.[11][12]
Cyano (CN) Bonded Silica Normal or Reverse-PhasePyrazines with varying polarities.Offers different selectivity compared to standard silica or C18.

Table 2: Eluotropic Series of Common Solvents for Normal-Phase Chromatography

This table ranks solvents by their polarity or "strength" in eluting compounds from a polar stationary phase like silica gel.

SolventPolarity Index (ε°) on Alumina
n-Hexane0.01
Toluene0.29
Dichloromethane0.42
Diethyl Ether0.38
Ethyl Acetate0.58
Acetone0.56
Acetonitrile0.65
2-Propanol0.82
Ethanol0.88
Methanol0.95
Water>1.0

Data adapted from various sources. The polarity index on silica is generally similar.[16][27]

Visualization

Workflow for Troubleshooting Poor Separation of Pyrazine Derivatives

This decision tree guides you through a logical workflow to address poor separation in the column chromatography of pyrazines.

troubleshooting_workflow Troubleshooting Poor Separation of Pyrazines start Poor Separation Observed check_tlc Is TLC separation > 0.2 Rf units? start->check_tlc redevelop_tlc Redevelop TLC method. Try different solvent systems. check_tlc->redevelop_tlc No check_loading Review Sample Loading Technique check_tlc->check_loading Yes redevelop_tlc->check_tlc Re-evaluate dry_load Switch to Dry Loading check_loading->dry_load Wet loading used with poorly soluble sample optimize_gradient Implement a Shallow Gradient check_loading->optimize_gradient Isocratic elution used success Separation Achieved dry_load->success change_stationary_phase Change Stationary Phase (e.g., Silica -> Alumina or C18 -> Phenyl) optimize_gradient->change_stationary_phase Still no improvement optimize_gradient->success change_stationary_phase->success

Caption: A decision-making workflow for troubleshooting poor chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: What is the best way to load a sample that is not very soluble in my mobile phase? A1: Dry loading is the recommended method.[23][24][25] Dissolve your sample in a volatile solvent in which it is soluble (like dichloromethane or acetone), add a small amount of silica gel (2-3 times the mass of your sample), and evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.

Q2: Can I use reverse-phase chromatography for non-polar pyrazine derivatives? A2: While possible, it is often less efficient. Non-polar compounds will have very long retention times on a reverse-phase column, requiring a high percentage of organic solvent for elution. Normal-phase chromatography is typically more suitable for non-polar compounds.

Q3: How do I choose between alumina and deactivated silica for my basic pyrazine? A3: Both are good choices. Start with what is readily available in your lab. Deactivated silica (with TEA in the eluent) is often convenient as silica is ubiquitous. However, if your compound is particularly sensitive or if you are still observing issues, alumina (neutral or basic) is an excellent and sometimes superior alternative.[8][9]

Q4: My compound is UV-inactive. How can I monitor the column fractions? A4: If your compound lacks a UV chromophore, you can use staining techniques for TLC analysis. Potassium permanganate stain is a good general-purpose stain for organic compounds. Alternatively, if you have access to an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) coupled with your chromatography system, these can be used for detection.

Q5: What is the difference between flash chromatography and gravity column chromatography? A5: The main difference is the use of pressure. Flash chromatography uses positive pressure (from air or nitrogen) to push the mobile phase through the column more quickly. This results in faster separation times and often better resolution due to reduced diffusion of the compound bands.[2] Gravity chromatography relies solely on gravity, which is slower. For most applications in a research and development setting, flash chromatography is the preferred method.

References

Validation & Comparative

A Senior Application Scientist's Guide to 1H and 13C NMR Analysis of 3,5-Dichloro-2-iodopyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3,5-Dichloro-2-iodopyrazine and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers not only experimental data but also the underlying scientific principles and practical insights essential for accurate structural elucidation and characterization.

The Critical Role of Halogenated Pyrazines in Modern Chemistry

This compound is a key halogenated pyrazine derivative that serves as a versatile intermediate in the synthesis of complex organic molecules and pharmaceuticals.[1] Its strategic placement of iodine and chlorine substituents allows for a variety of chemical transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.[1] Given their prevalence in medicinal chemistry, a thorough understanding of the structural features of these compounds is paramount. NMR spectroscopy stands as a powerful and indispensable tool in this endeavor, providing detailed atomic-level information about molecular structure.[2][3]

Foundational Principles of NMR Spectroscopy for Pyrazine Systems

Nuclear Magnetic Resonance (NMR) spectroscopy exploits the magnetic properties of atomic nuclei, such as ¹H and ¹³C, to provide detailed information about the structure and electronic environment of a molecule.[2] When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of the nucleus.

For pyrazine derivatives, the electronegative nitrogen atoms within the aromatic ring significantly influence the electron density distribution. This, in turn, affects the chemical shifts of the ring protons and carbons. The introduction of halogen substituents (Cl and I) further perturbs this electronic environment through inductive and steric effects, leading to predictable changes in the NMR spectra.[4][5][6]

Comparative ¹H and ¹³C NMR Data Analysis

The structural elucidation of this compound derivatives relies on the careful interpretation of ¹H and ¹³C NMR spectra. The following tables summarize the expected and, where available, reported NMR data for the parent compound and related structures. The data presented here is a synthesis of established NMR principles and data from structurally similar compounds.[7]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-68.2 - 8.4Singlet-The sole proton on the pyrazine ring is expected to be significantly deshielded due to the cumulative electron-withdrawing effects of the two nitrogen atoms and the three halogen substituents.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2~100 - 110The carbon bearing the iodine atom is expected to be significantly shielded due to the "heavy atom effect" of iodine.[4][5]
C-3~150 - 155This carbon is attached to a highly electronegative chlorine atom and is adjacent to a nitrogen atom, leading to significant deshielding.
C-5~148 - 153Similar to C-3, this carbon is deshielded by the attached chlorine and adjacent nitrogen atom.
C-6~140 - 145This carbon is deshielded by the adjacent nitrogen atoms but to a lesser extent than the halogen-bearing carbons.

Comparison with Other Halogenated Pyrazines:

To provide context, the following table includes reported NMR data for other dichloropyrazine derivatives. This comparison highlights the influence of substituent position on chemical shifts.

Table 3: Reported ¹H and ¹³C NMR Data for Dichlorinated Bipyrazine Derivatives (in CDCl₃)[8]

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
3,3'-Dichloro-2,2'-bipyrazine8.68 (d, J = 2.4 Hz, 2H), 8.56 (d, J = 2.4 Hz, 2H)149.44, 148.25, 144.54, 142.32

The data for 3,3'-dichloro-2,2'-bipyrazine demonstrates the characteristic downfield shifts for pyrazine protons. The observed coupling constant of 2.4 Hz is typical for meta-coupling in such aromatic systems.

Advanced NMR Techniques for Unambiguous Structure Determination

While 1D ¹H and ¹³C NMR provide foundational information, complex derivatives often require more advanced 2D NMR techniques for complete and unambiguous structural assignment.[9][10]

  • DEPT (Distortionless Enhancement by Polarization Transfer): This technique is invaluable for determining the number of hydrogens attached to each carbon atom (CH, CH₂, CH₃, or quaternary C).[11][12][13] A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent.

  • COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds.[14][15] Cross-peaks in a COSY spectrum reveal the connectivity of proton spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[9][16]

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations).[9][14][16] This is particularly useful for identifying quaternary carbons and piecing together molecular fragments.

Experimental Protocol: A Step-by-Step Guide

Achieving high-quality NMR data is contingent upon meticulous sample preparation and instrument setup. The following protocol provides a robust framework for the analysis of this compound derivatives.

I. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity. Impurities can complicate spectral interpretation.[17]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds. For compounds with lower solubility, Dimethyl Sulfoxide-d₆ (DMSO-d₆) can be used.[7]

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

II. NMR Data Acquisition

  • Instrument Setup: Use a high-field NMR spectrometer (400 MHz or higher is recommended) for optimal resolution and sensitivity.[7]

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve a homogeneous field, which results in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse experiment.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Number of Scans: Acquire 16-64 scans depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a proton-decoupled single-pulse experiment.

    • Spectral Width: A spectral width of about 220-240 ppm is typical.

    • Relaxation Delay: Use a relaxation delay of 2-5 seconds to ensure quantitative data.

    • Number of Scans: Due to the lower natural abundance of ¹³C, 1024-4096 scans are often necessary.

  • 2D NMR Acquisition (DEPT, COSY, HSQC, HMBC): Utilize standard, pre-optimized pulse programs provided by the spectrometer software. The number of scans and other parameters will need to be adjusted based on the sample concentration.

III. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phasing and Baseline Correction: Carefully phase the spectra and apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Visualizing the NMR Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive NMR analysis of a this compound derivative.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Prep High-Purity Sample Solvent Deuterated Solvent Selection (e.g., CDCl3) Prep->Solvent Dissolve Dissolution in NMR Tube Solvent->Dissolve OneD 1D NMR (¹H, ¹³C, DEPT) Dissolve->OneD TwoD 2D NMR (COSY, HSQC, HMBC) OneD->TwoD If structure is complex Process FT, Phasing, Baseline Correction, Referencing OneD->Process TwoD->Process Assign1D 1D Spectral Assignment (Chemical Shifts, Multiplicities) Process->Assign1D Assign2D 2D Correlation Analysis (Connectivity) Assign1D->Assign2D Structure Final Structure Elucidation Assign2D->Structure

Workflow for NMR spectral analysis.

The molecular structure of the parent compound is depicted below.

Structure of this compound.

Conclusion

The comprehensive ¹H and ¹³C NMR analysis of this compound derivatives is a cornerstone of their chemical characterization. By combining 1D and 2D NMR techniques, researchers can gain unambiguous insights into the molecular structure, which is critical for applications in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols to empower scientists in their structural elucidation endeavors, ensuring both accuracy and efficiency in their research.

References

LC-MS method for monitoring 3,5-Dichloro-2-iodopyrazine reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to LC-MS Methods for Monitoring 3,5-Dichloro-2-iodopyrazine Reactions

For researchers, scientists, and drug development professionals, this compound is a cornerstone building block. Its strategically positioned halogens make it a highly versatile intermediate for constructing complex molecular scaffolds, particularly through palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2][3] Efficiently monitoring the progress of these reactions is not merely a procedural step; it is critical for optimizing yield, minimizing impurity formation, and accelerating the drug development pipeline.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice for this task, offering a powerful combination of separation and detection.[4] However, the term "LC-MS" encompasses a wide range of methodologies and technologies. The selection of the optimal LC-MS approach is a critical decision that directly impacts the quality, reliability, and depth of the information obtained. This guide provides an in-depth comparison of various LC-MS strategies, moving beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating analytical system.

The Analytical Challenge: Understanding the Molecule

Before developing a method, we must understand the analyte. This compound (C₄HCl₂IN₂) has a monoisotopic mass of 273.85614 Da.[5] Its halogenated structure presents unique analytical considerations:

  • Distinct Isotopic Signature: The presence of two chlorine atoms (³⁵Cl and ³⁷Cl in a ~3:1 ratio) creates a characteristic M, M+2, and M+4 isotopic pattern.[6] This signature is a powerful tool for confirming the presence of chlorine-containing species in a mass spectrum.

  • Potential for Instability: The carbon-iodine bond can be labile under certain conditions. While generally stable for LC-MS, awareness of potential in-source degradation or reaction with mobile phase components is necessary.[7]

  • Chromatographic Behavior: As a relatively non-polar, heterocyclic compound, it is well-suited for reversed-phase chromatography. However, poor peak shapes due to secondary interactions can occur, requiring careful method optimization.[6][8]

A Comparative Analysis of LC-MS Methodologies

The optimal LC-MS setup depends entirely on the analytical goal: rapid qualitative monitoring, precise quantification of reactants and products, or comprehensive identification of unknown byproducts.

I. The Separation: Liquid Chromatography (LC) Choices

The primary goal of the LC is to separate the starting material, intermediates, products, and byproducts before they enter the mass spectrometer.

  • Reversed-Phase (RP) Chromatography: This is the undisputed workhorse for this application. A C18 stationary phase provides effective retention for the moderately non-polar this compound and its likely reaction products. The separation is driven by partitioning between the non-polar stationary phase and a polar mobile phase, typically a gradient of water and acetonitrile or methanol.

    • Causality: We choose RP-UPLC (Ultra-Performance Liquid Chromatography) with sub-2 µm particle columns for its high efficiency and speed. This allows for rapid separation (often in under 5 minutes), which is ideal for monitoring reaction kinetics where timely feedback is essential.[9] The use of a mobile phase additive like 0.1% formic acid is standard practice to improve peak shape and enhance ionization efficiency in positive ion mode by providing a source of protons.[7][10]

II. The Detection: Mass Spectrometry (MS) Analyzer Comparison

The choice of mass analyzer dictates the sensitivity, selectivity, and type of data you can acquire.

  • Single Quadrupole (SQ) MS: This is the simplest and most cost-effective MS detector. It acts as a mass filter, allowing users to monitor specific ions of interest using Selected Ion Monitoring (SIM).

    • Best For: Rapid, routine reaction monitoring where the masses of the starting material and expected product are known. It provides a quick "yes/no" answer on the consumption of reactants and formation of products.[11]

    • Limitation: It has lower selectivity compared to other analyzers, as it can only filter by the precursor ion's mass-to-charge ratio (m/z). If an impurity has the same nominal mass as the target analyte, it cannot be distinguished.

  • Triple Quadrupole (QqQ) MS: This is the gold standard for targeted quantification. It uses a series of three quadrupoles to perform Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected in the first quadrupole, fragmented in the second, and a specific fragment ion is monitored in the third.

    • Best For: Highly sensitive and selective quantification of the starting material, product, and known impurities.[12][13][14] This is crucial for determining accurate reaction conversion, calculating yield, and quantifying low-level impurities that could be genotoxic.[11][12]

    • Causality: The MRM process provides two levels of mass filtering (precursor and fragment), dramatically reducing background noise and enhancing selectivity. This allows for the confident quantification of analytes even at trace levels in a complex reaction matrix.

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap provide highly accurate mass measurements (typically <5 ppm error).

    • Best For: Structural confirmation and identification of unknown byproducts.

    • Causality: By measuring the mass of an ion with high accuracy, one can determine its elemental formula.[15] This is invaluable for identifying unexpected reaction products or impurities without needing to synthesize authentic reference standards. The characteristic isotopic pattern of a dichloro-substituted compound, when combined with its accurate mass, provides exceptionally high confidence in its identification.[15][16]

Data Presentation: At-a-Glance Comparison

The following tables summarize the key performance characteristics and recommended starting conditions for method development.

Table 1: Comparison of Mass Spectrometry Analyzers for Reaction Monitoring

FeatureSingle Quadrupole (SQ)Triple Quadrupole (QqQ)High-Resolution MS (Q-TOF, Orbitrap)
Primary Use Rapid Screening, In-Process ChecksTargeted QuantificationUnknown Identification, Structural Confirmation
Typical Mode Selected Ion Monitoring (SIM)Multiple Reaction Monitoring (MRM)Full Scan, MS/MS
Selectivity ModerateVery HighHigh (based on mass accuracy)
Sensitivity GoodExcellentVery Good
Mass Accuracy Unit Mass ResolutionUnit Mass ResolutionHigh (< 5 ppm)
Main Advantage Speed, Simplicity, CostUnmatched for QuantificationConfident Unknown Identification

Table 2: Recommended Starting Conditions for RP-UPLC Method

ParameterRecommended ConditionJustification
Column C18, ≤ 2.1 x 50 mm, < 2 µmProvides good retention and high efficiency for rapid analysis.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous phase for RP; acid aids ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is often preferred for its lower viscosity and UV transparency.
Gradient 5% to 95% B over 3-5 minutesA fast gradient is suitable for rapid screening of reaction progress.
Flow Rate 0.4 - 0.6 mL/minAppropriate for a 2.1 mm ID column to ensure sharp peaks.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape.[17]
Injection Vol. 1 - 5 µLKept low to prevent column overload and peak distortion.
Ionization ESI, Positive ModePyrazine nitrogens are readily protonated to form [M+H]⁺ ions.[18]

Visualizing the Workflow

Diagrams help clarify complex processes and decision points in an analytical workflow.

LCMS_Workflow Figure 1: General LC-MS Reaction Monitoring Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Quench Quench Aliquot Reaction->Quench Dilute Dilute in Solvent (e.g., Acetonitrile) Quench->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Inject into UPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect Mass Detection (SQ, QqQ, or HRMS) Ionize->Detect TIC Generate Chromatograms (TIC, XIC/SIM, MRM) Detect->TIC Integrate Integrate Peaks TIC->Integrate Report Report Results (% Conversion, Purity) Integrate->Report

Caption: General LC-MS Reaction Monitoring Workflow

Method_Selection Figure 2: Decision Tree for MS Analyzer Selection Goal What is the primary analytical goal? Qual Rapid Qualitative Check (Reactant consumed? Product formed?) Goal->Qual Speed & Simplicity Quant Precise Quantification (Kinetics, Yield, Impurity Levels) Goal->Quant Accuracy & Sensitivity ID Identify Unknowns (Byproducts, Impurities) Goal->ID Certainty & Discovery SQ Use Single Quad (SQ) in SIM mode Qual->SQ QqQ Use Triple Quad (QqQ) in MRM mode Quant->QqQ HRMS Use HRMS (Q-TOF/Orbitrap) in Full Scan mode ID->HRMS

Caption: Decision Tree for MS Analyzer Selection

Experimental Protocols: Putting Theory into Practice

Here are two detailed protocols designed for different analytical objectives.

Protocol 1: Rapid Reaction Progress Monitoring with UPLC-SQ (SIM Mode)

This method is designed for fast, qualitative checks at the bench to determine if a reaction is complete.

  • Sample Preparation (Self-Validating):

    • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting it into 1.0 mL of acetonitrile in a 1.5 mL microcentrifuge tube. Causality: Quenching by dilution stops the reaction, providing an accurate snapshot of its progress at that specific time point.

    • Vortex the sample thoroughly.

    • Filter the diluted sample through a 0.22 µm syringe filter into an LC vial. Causality: Filtering prevents particulates from clogging the UPLC system, ensuring instrument uptime and data reliability.[19]

  • LC-MS Instrumentation & Method:

    • LC System: UPLC system with conditions as described in Table 2.

    • MS System: Single Quadrupole Mass Spectrometer with ESI source.

    • MS Method Setup:

      • Set the ionization mode to ESI Positive.

      • Create a Selected Ion Monitoring (SIM) function.

      • Ion Selection:

        • Reactant: Monitor the [M+H]⁺ ion for this compound (m/z 274.9).

        • Expected Product: Calculate the expected mass of your product and monitor its [M+H]⁺ ion. For example, in a Suzuki coupling with phenylboronic acid, the product (3,5-dichloro-2-phenylpyrazine) would have an [M+H]⁺ of m/z 225.0.

        • Potential Byproduct: Consider monitoring for a de-iodinated byproduct (3,5-dichloropyrazine), [M+H]⁺ of m/z 149.0.

    • Data Analysis:

      • Inject the prepared sample.

      • Monitor the chromatograms for the selected ions. The reaction is considered complete when the peak area for the reactant (m/z 274.9) is minimal or absent, and the peak area for the product is maximized.

Protocol 2: Quantitative Analysis and Impurity Profiling with UPLC-HRMS

This method is for generating definitive, quantitative data for final analysis, purity assessment, and unknown identification.

  • Sample and Standard Preparation:

    • Reaction Sample: Prepare as described in Protocol 1, but perform a precise, validated dilution to ensure the final concentration is within the calibration range.

    • Calibration Standards: Prepare a series of calibration standards of the starting material and the purified product in the same diluent as the sample. A typical range might be 1 µg/mL down to 1 ng/mL. Causality: A multi-point calibration curve is essential for accurate quantification and determining the linear dynamic range of the assay.[4]

  • LC-MS Instrumentation & Method:

    • LC System: UPLC system with conditions as described in Table 2. A slightly longer gradient (e.g., 10 minutes) may be used to ensure separation of closely eluting isomers or impurities.

    • MS System: Q-TOF or Orbitrap Mass Spectrometer with ESI source.

    • MS Method Setup:

      • Set the ionization mode to ESI Positive.

      • Acquire data in Full Scan mode over a relevant m/z range (e.g., m/z 100-500).

      • Ensure the mass resolution is set to a high value (e.g., >20,000 FWHM).

      • If desired, set up data-dependent MS/MS acquisition to automatically fragment the most intense peaks for structural information.

  • Data Analysis (Self-Validating):

    • Quantification:

      • Generate Extracted Ion Chromatograms (XICs) for the [M+H]⁺ ions of the reactant and product using a narrow mass window (e.g., ±5 ppm). Causality: Using a narrow extraction window leverages the high mass accuracy of the instrument to eliminate signal from interfering species, leading to a cleaner chromatogram and more accurate integration.

      • Integrate the peak areas and calculate the concentration of each analyte using the calibration curve.

    • Impurity Identification:

      • Examine the Total Ion Chromatogram (TIC) for peaks other than the reactant and product.

      • For each unknown peak, examine its mass spectrum.

      • Validation Step 1: Isotopic Pattern: Check if the spectrum exhibits the characteristic isotopic pattern for a dichloro-compound (A, A+2, A+4 peaks with ~9:6:1 ratio). This provides high confidence that the impurity contains two chlorine atoms.[16]

      • Validation Step 2: Accurate Mass: Use the accurate mass of the monoisotopic peak to predict the elemental formula. Software tools can generate potential formulas that match the measured mass within a specified tolerance (e.g., <5 ppm).

      • Combine this information to propose a structure for the unknown impurity.

Troubleshooting Common Issues

IssueCommon Cause(s)Recommended Solution(s)
Retention Time Shifts Column degradation, inconsistent mobile phase prep, flow rate fluctuations.[8]Use a system suitability standard before each run. Ensure mobile phases are fresh and accurately prepared.
Poor Peak Shape (Tailing) Secondary analyte interactions, injection solvent stronger than mobile phase.[6][8]Ensure sample is dissolved in a solvent weaker than or equal to the initial mobile phase. Try a different column chemistry or mobile phase additive.
Low Signal / Sensitivity Incorrect ionization parameters, ion suppression from matrix.[6][18][19]Optimize source parameters (voltages, gas flows, temperatures). Dilute the sample further to mitigate matrix effects.
No Signal for Any Peak No flow, LC disconnected from MS, clogged capillary.[19]Check LC system for pressure and flow. Ensure spray is visible at the ESI probe. Perform routine instrument maintenance.

Conclusion

The effective LC-MS monitoring of this compound reactions is a multi-faceted task that requires a clear understanding of the analytical goal. For rapid, in-process checks, a simple UPLC-SQ method in SIM mode is efficient and sufficient. For final product release, kinetic studies, or in-depth impurity profiling, the high selectivity of a QqQ for quantification and the discovery power of an HRMS instrument are indispensable. By matching the methodology to the question being asked and building in self-validating steps—from sample preparation to data analysis—researchers can generate high-quality, reliable data, ultimately leading to more robust chemical processes and faster drug development timelines.

References

A Comparative Guide to the Reactivity of 2-Iodo vs. 2-Bromopyrazines in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of innovation. Pyrazine derivatives, for instance, are integral components of numerous bioactive molecules. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds, enabling the strategic modification of such scaffolds. The choice of the halide on the pyrazine ring is a critical decision that profoundly impacts reaction efficiency, yield, and the overall synthetic strategy. This guide provides an in-depth, data-supported comparison of the reactivity of two common building blocks: 2-iodopyrazine and 2-bromopyrazine, in palladium-catalyzed Suzuki coupling reactions.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The fundamental difference in reactivity between 2-iodopyrazine and 2-bromopyrazine in Suzuki coupling lies in their respective carbon-halogen (C-X) bond dissociation energies. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This disparity has a direct and significant consequence on the rate-determining step of the Suzuki-Miyaura catalytic cycle: the oxidative addition of the halopyrazine to the palladium(0) catalyst.

The established reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F, a sequence that is inversely correlated with the C-X bond strength.[1][2] The lower bond energy of the C-I bond in 2-iodopyrazine facilitates a more rapid oxidative addition, which generally translates to faster reaction times, higher yields, and the feasibility of employing milder reaction conditions compared to its bromo- and chloro- counterparts.[1][3]

The Catalytic Cycle: A Closer Look at Oxidative Addition

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxiAdd Oxidative Addition Pd0->OxiAdd R¹-X (2-Halopyrazine) PdII_Aryl R¹-Pd(II)L_n-X OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OR)₂ (Boronic Acid/Ester) PdII_Both R¹-Pd(II)L_n-R² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 R¹-R² (Coupled Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The initial and often rate-limiting step is the oxidative addition, where the palladium(0) catalyst inserts into the carbon-halogen bond of the 2-halopyrazine. Due to the weaker C-I bond, 2-iodopyrazine undergoes this step more readily and at lower temperatures than 2-bromopyrazine. This enhanced reactivity of the iodo-derivative can be particularly advantageous when working with thermally sensitive substrates or when aiming for shorter reaction times to improve throughput.

Comparative Experimental Data

While direct, side-by-side comparative studies for 2-iodopyrazine and 2-bromopyrazine under identical Suzuki coupling conditions are limited in the literature, the established principles of cross-coupling chemistry and data from analogous heteroaromatic systems provide a reliable basis for performance comparison.[3] The following table summarizes representative experimental conditions and outcomes for the Suzuki-Miyaura coupling of 2-halopyrazines and related nitrogen-containing heterocycles with arylboronic acids.

HalopyrazineCatalyst / LigandBaseSolventTemp. (°C)Time (h)Approx. Yield (%)
2-Iodopyrazine Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-1002-885-95
2-Bromopyrazine Pd(PPh₃)₄Na₂CO₃Toluene/H₂O1001285
2,5-DibromopyrazinePd(PPh₃)₄----76
2-ChloropyrazinePd₂(dba)₃---2472
3-Bromo-6-(thiophen-2-yl)pyridazinePd(PPh₃)₄Na₂CO₃DME/EtOH/H₂O804814-28

Note: The data presented is compiled from various sources and should be considered as a general guide to reactivity. Reaction conditions and yields are highly dependent on the specific substrates, catalyst, and ligands used.[1][4][5]

The compiled data generally supports the higher reactivity of iodo- and bromopyrazines over their chloro- counterparts. For instance, in the coupling of a halopyrazine with 2-amino-5-pyrimidylboronic acid, switching from a chloropyrazine to an iodopyrazine substrate increased the yield from 60% to 72%.[4]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of 2-iodopyrazine and 2-bromopyrazine with phenylboronic acid. These should be optimized for specific substrates and desired products.

Protocol 1: Suzuki-Miyaura Coupling of 2-Iodopyrazine with Phenylboronic Acid

Materials:

  • 2-Iodopyrazine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 2-iodopyrazine, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction is typically complete within 2-8 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of 2-Bromopyrazine with Phenylboronic Acid

Materials:

  • 2-Bromopyrazine (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene and Water (4:1 mixture, degassed)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 2-bromopyrazine, phenylboronic acid, Pd(PPh₃)₄, and sodium carbonate.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 12 to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Workflow cluster_iodopyrazine 2-Iodopyrazine Pathway cluster_bromopyrazine 2-Bromopyrazine Pathway cluster_common Common Steps Iodo_Start Start with 2-Iodopyrazine Iodo_Conditions Milder Conditions (e.g., 80-90°C) Iodo_Start->Iodo_Conditions Iodo_Time Shorter Reaction Time (2-8 h) Iodo_Conditions->Iodo_Time Iodo_Yield High Yield Iodo_Time->Iodo_Yield Workup Workup & Purification Iodo_Yield->Workup Bromo_Start Start with 2-Bromopyrazine Bromo_Conditions More Forcing Conditions (e.g., 100-110°C) Bromo_Start->Bromo_Conditions Bromo_Time Longer Reaction Time (12-24 h) Bromo_Conditions->Bromo_Time Bromo_Yield Good to High Yield Bromo_Time->Bromo_Yield Bromo_Yield->Workup Setup Reaction Setup: Halopyrazine, Boronic Acid, Catalyst, Base Setup->Iodo_Start Setup->Bromo_Start Product 2-Arylpyrazine Product Workup->Product

Caption: Comparative workflow for Suzuki coupling of 2-iodo and 2-bromopyrazine.

Conclusion and Strategic Recommendations

The choice between 2-iodopyrazine and 2-bromopyrazine for Suzuki-Miyaura cross-coupling should be guided by a balance of reactivity, cost, and the specific requirements of the synthetic target.

  • 2-Iodopyrazine is the more reactive substrate, generally leading to higher yields in shorter reaction times and under milder conditions. It is the preferred choice for complex syntheses where efficiency and mildness are paramount, or when dealing with sensitive functional groups.

  • 2-Bromopyrazine , while less reactive, is often more cost-effective and readily available. With modern, highly active palladium catalysts and ligands, excellent yields can still be achieved, albeit typically requiring more forcing conditions (higher temperatures and longer reaction times).

For drug development professionals and researchers, understanding these reactivity differences is crucial for efficient route scouting and process optimization. The inherent advantages of 2-iodopyrazine in terms of reaction kinetics and conditions often justify its use, despite a potential difference in starting material cost, by streamlining the synthetic process and improving overall efficiency.

References

A Researcher's Guide to the Structural Elucidation of Substituted Pyrazine Products: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazine Scaffolds in Modern Research

Substituted pyrazines are a cornerstone of modern medicinal chemistry and materials science.[1][2][3] This six-membered aromatic heterocycle, with its two nitrogen atoms in a 1,4-orientation, is a key pharmacophore in a range of therapeutics, including anticancer agents like Bortezomib and the anti-tuberculosis drug Pyrazinamide.[1][4] The specific three-dimensional arrangement of atoms and substituents on the pyrazine ring dictates the molecule's biological activity and physical properties.[3] Therefore, the precise and accurate determination of their molecular structure is a critical step in the development of new drugs and functional materials.

X-ray crystallography stands as the definitive method for elucidating the atomic-level structure of crystalline compounds.[5][6] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a detailed three-dimensional electron density map of the molecule.[5] This guide provides an in-depth comparison of X-ray crystallographic techniques for the analysis of substituted pyrazine products, offers insights into overcoming common challenges, and evaluates alternative and complementary analytical methods.

The X-ray Crystallography Workflow: From Powder to Structure

The successful determination of a crystal structure is a multi-step process that requires careful planning and execution. The general workflow is applicable to a wide range of small molecules, including substituted pyrazines.

Part 1: The Art and Science of Crystal Growth

The primary bottleneck in X-ray crystallography is often the growth of high-quality single crystals.[5][7] For substituted pyrazines, several factors can influence crystallization, including the nature of the substituents, polarity, and solubility.

Common Crystallization Techniques for Substituted Pyrazines:

  • Slow Evaporation: A straightforward method where a saturated solution of the pyrazine derivative is allowed to slowly evaporate, leading to crystal formation. This is often the first method attempted due to its simplicity.

  • Vapor Diffusion: This technique involves the slow diffusion of a precipitant vapor into a solution of the compound, gradually reducing its solubility and inducing crystallization.[6] It is a highly controlled method that can yield high-quality crystals.

  • Liquid-Liquid Diffusion: In this method, a solution of the pyrazine derivative is carefully layered with a less dense, miscible solvent in which it is insoluble.[4] Crystals form at the interface of the two liquids.

  • Co-crystallization: This strategy can be employed when a pyrazine derivative is difficult to crystallize on its own. By co-crystallizing with another molecule (a "co-former"), stable crystals with a defined stoichiometric ratio can be obtained.[8][9] This has been shown to be an effective strategy for solidifying liquid pyrazine derivatives.[9]

Overcoming Challenges in Pyrazine Crystallization: Substituted pyrazines can sometimes be challenging to crystallize due to factors like high solubility or the presence of flexible substituents. One reported challenge is the significantly differing solubility of pyrazine 1,4-dioxide and its co-formers in common solvents, which hindered the growth of X-ray quality crystals using conventional methods.[8] In such cases, alternative methods like resublimation may be necessary.[8]

Part 2: Data Collection and Processing

Once suitable crystals are obtained, they are mounted on a diffractometer for X-ray data collection. The crystal is rotated in the X-ray beam, and the diffracted X-rays are recorded by a detector.[6]

Experimental Protocol: A General Workflow for Single-Crystal X-ray Diffraction Analysis

  • Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and radiation damage. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots.[6] This step also involves correcting for experimental factors like absorption and scaling the data.

  • Structure Solution: The "phase problem" is solved using computational methods to generate an initial electron density map. For small molecules like pyrazines, direct methods are typically the method of choice.[5][10]

  • Structure Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data.[6] This iterative process minimizes the difference between the observed and calculated structure factors.

  • Validation: The final structural model is rigorously validated to ensure its quality and accuracy.[11][12][13][14]

Diagram: The X-ray Crystallography Workflow

X-ray Crystallography Workflow X-ray Crystallography Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination & Validation Synthesis Synthesis of Substituted Pyrazine Purification Purification Synthesis->Purification CrystalGrowth Crystal Growth Purification->CrystalGrowth Mounting Crystal Mounting CrystalGrowth->Mounting DataCollection X-ray Data Collection Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structure Validation Refinement->Validation FinalStructure Final Crystal Structure Validation->FinalStructure

Caption: A flowchart illustrating the key stages of X-ray crystallographic analysis.

Comparative Analysis of Crystallographic Techniques

While single-crystal X-ray diffraction (SCXRD) is the gold standard, other diffraction techniques offer unique advantages for analyzing substituted pyrazine products.

TechniqueDescriptionAdvantages for Pyrazine AnalysisLimitations
Single-Crystal X-ray Diffraction (SCXRD) Determines the precise 3D atomic arrangement in a single crystal.Provides unambiguous structural information, including bond lengths, angles, and stereochemistry.[5]Requires high-quality single crystals, which can be difficult to grow.[7]
Powder X-ray Diffraction (PXRD) Analyzes the diffraction pattern from a polycrystalline powder sample.Useful for identifying crystalline phases, determining purity, and studying polymorphism. Can be used for structure solution in some cases.[15][16]Provides less detailed structural information than SCXRD. Structure solution from powder data can be challenging.
Three-Dimensional Electron Diffraction (3DED) Uses an electron beam to determine the structure of sub-micron sized crystals.Can analyze crystals that are too small for conventional X-ray diffraction.[16][17]Data quality can be lower than SCXRD, and radiation damage can be a concern for organic molecules.[17]

Ensuring Scientific Integrity: Validation and Quality Metrics

A crucial aspect of any crystallographic analysis is the validation of the final structure.[11][12] Several key metrics are used to assess the quality of the crystallographic model and its agreement with the experimental data.

  • Resolution: This is a measure of the level of detail that can be observed in the electron density map.[14] Higher resolution (a smaller value in Ångströms) generally indicates a more accurate structure.

  • R-factor (Rwork): This value quantifies the agreement between the observed diffraction data and the data calculated from the crystallographic model.[13][18] A lower R-factor indicates a better fit. For small molecules, R-factors are typically around 4-5%.[11]

  • Rfree: This is a cross-validation metric calculated from a small subset of reflections that are not used in the refinement process.[14] A low Rfree value suggests that the model has not been over-fitted to the data.[13][14] The difference between Rwork and Rfree should be small.[14]

Table: Typical Crystallographic Data for a Substituted Pyrazine

ParameterExample ValueSignificance
Crystal SystemMonoclinicDescribes the symmetry of the crystal lattice.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
Resolution (Å)0.85High resolution, indicating a detailed electron density map.
Rwork0.045Good agreement between the model and the data.
Rfree0.048Indicates the model is not over-fitted.
Goodness-of-fit (GOF)1.05A value close to 1 suggests a good refinement.

Note: These are representative values and can vary depending on the specific compound and data quality.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides unparalleled detail about the solid-state structure, other techniques offer complementary information or can be used when crystallization is unsuccessful.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for determining the structure of molecules in solution.[19] It provides information about the connectivity of atoms and the local chemical environment. For substituted pyrazines, NMR is essential for confirming the structure in solution and can help to identify different tautomers or conformers.[19]

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

  • Computational Modeling (Crystal Structure Prediction): Theoretical methods can be used to predict the likely crystal structures of a molecule.[20] While not a substitute for experimental data, crystal structure prediction can be a valuable tool for understanding polymorphism and guiding crystallization experiments.[16][20]

Diagram: Decision Tree for Structural Analysis

Analytical Technique Decision Tree Decision Tree for Structural Analysis Start Start: Need Structural Information CrystalAvailable High-Quality Single Crystal Available? Start->CrystalAvailable SCXRD Perform SCXRD CrystalAvailable->SCXRD Yes PowderSample Only Powder Sample Available? CrystalAvailable->PowderSample No FinalStructure Definitive 3D Structure SCXRD->FinalStructure PXRD Perform PXRD PowderSample->PXRD Yes NoCrystals Crystallization Unsuccessful? PowderSample->NoCrystals No PhaseID Phase ID & Purity PXRD->PhaseID NMR_MS Use NMR & Mass Spectrometry for Solution-State Structure NoCrystals->NMR_MS Yes Computational Consider Computational Modeling (CSP) NMR_MS->Computational Connectivity Connectivity & Composition NMR_MS->Connectivity

Caption: A decision tree to guide the selection of appropriate analytical techniques.

Conclusion and Future Outlook

The structural analysis of substituted pyrazine products is a critical endeavor in drug discovery and materials science. Single-crystal X-ray diffraction remains the most powerful tool for obtaining definitive three-dimensional structural information. However, a comprehensive understanding of a pyrazine derivative's properties often requires a multi-technique approach, integrating data from powder diffraction, NMR, and computational methods.

Future advancements in areas like three-dimensional electron diffraction and crystal structure prediction are poised to further expand the crystallographer's toolbox, enabling the analysis of increasingly complex and challenging systems.[16][20] By leveraging the comparative insights presented in this guide, researchers can make more informed decisions about the most effective strategies for elucidating the structures of novel substituted pyrazine products.

References

A Senior Application Scientist's Guide to Palladium Catalysts for Pyrazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazine moiety is a critical pharmacophore found in numerous FDA-approved drugs and a versatile building block in materials science. Its functionalization, particularly through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is a cornerstone of modern synthetic chemistry. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tool for these transformations, offering a broad substrate scope and high functional group tolerance.[1]

However, the choice of the palladium catalyst is not trivial. The inherent electron-deficient nature of the pyrazine ring and the potential for N-coordination to the palladium center can significantly impact catalytic activity, often necessitating careful selection of the palladium precursor, ligand, and reaction conditions.[2] This guide provides an in-depth comparative analysis of common palladium catalyst systems for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of halopyrazines, supported by collated experimental data and detailed protocols to inform your catalyst selection and optimization efforts.

The Landscape of Palladium Catalysts for Pyrazine Coupling

The success of a palladium-catalyzed coupling reaction on a pyrazine substrate is critically dependent on the interplay between the palladium precursor and the associated ligand. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.[3]

For pyrazine couplings, catalyst systems can be broadly categorized:

  • First-Generation Catalysts: These typically involve simple phosphine ligands like triphenylphosphine (PPh₃). For example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, versatile, and often reliable choice for a range of couplings.[4][5]

  • Second-Generation Catalysts: These feature more sophisticated ligands designed to enhance catalytic activity and stability. Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a prime example, often used in the form of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)). The bidentate nature of dppf can prevent the formation of inactive palladium dimers and accelerate the reaction.[6]

  • Third- and Fourth-Generation Catalysts (Buchwald Ligands): Developed by the Buchwald group, these are bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, SPhos, RuPhos).[7] These ligands are particularly effective for coupling challenging substrates, such as less reactive aryl chlorides, and for promoting difficult C-N bond formations.[7][8] They excel at accelerating both the oxidative addition and the reductive elimination steps.[1]

Below, we compare the performance of these catalyst systems across the three most pivotal coupling reactions for pyrazine functionalization.

Comparative Performance Analysis

The following tables summarize the performance of various palladium catalysts for the functionalization of halopyrazines. It is important to note that a direct head-to-head comparison using a single, standardized pyrazine substrate under identical conditions is rare in the literature. This data is a collation from various sources, including studies on analogous N-heterocycles where direct pyrazine data is unavailable.[4][5]

Table 1: Suzuki-Miyaura Coupling of Halopyrazines with Phenylboronic Acid

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds.[7]

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Pd(PPh₃)₄PPh₃K₂CO₃ / K₃PO₄Dioxane/H₂O or DME/H₂O80-9012-48Good (reported ~28% for a pyridazine analog)[4][5][9]
PdCl₂(dppf)dppfK₂CO₃DME802High[4][5]
Pd(OAc)₂SPhosK₃PO₄Toluene10016High[4][5]
Pd(OAc)₂(none)K₂CO₃H₂O/TolueneOptimized-Superior Activity (for 2-chloropyrazine)[10]

Expert Insights: For general Suzuki-Miyaura couplings of iodo- and bromopyrazines, PdCl₂(dppf) often provides an excellent balance of high yield and short reaction times.[4] Pd(PPh₃)₄ remains a reliable workhorse, though it may require longer reaction times.[5] For the more challenging coupling of chloropyrazines, the use of a Buchwald ligand like SPhos with a Pd(OAc)₂ precursor is often necessary to achieve high efficiency.[4][7] Ligandless systems in aqueous media are also emerging as a greener and highly effective alternative.[10]

Table 2: Sonogashira Coupling of Halopyrazines with Terminal Alkynes

The Sonogashira coupling is the premier method for synthesizing aryl-alkyne structures.[11] It uniquely requires a copper(I) co-catalyst in its classical form.[12]

Catalyst PrecursorCo-catalystLigandBaseSolventTemp. (°C)Yield (%)Reference(s)
Pd(PPh₃)₂Cl₂CuIPPh₃Et₃NTHF or DMFRoom TempHigh[4][11]
Pd₂(dba)₃CuIPPh₃Et₃NDMF80Good[4]
PdCl₂(PPh₃)₂(none)PPh₃TBAF(none)-Moderate to Excellent[13]
[(cinnamyl)PdCl]₂(none)cBRIDPK₃PO₄·H₂OTPGS-750-M/H₂O45Good to Excellent[14]

Expert Insights: The classic Pd(PPh₃)₂Cl₂/CuI system remains highly effective and is the go-to catalyst for most Sonogashira couplings involving pyrazines, often proceeding efficiently at room temperature.[4][15] Copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). These systems, often employing more specialized ligands or additives like tetrabutylammonium fluoride (TBAF), can provide cleaner reactions.[13] Recent advances using micellar catalysis in water offer a sustainable and highly efficient alternative.[14]

Table 3: Buchwald-Hartwig Amination of Halopyrazines

The formation of C-N bonds via Buchwald-Hartwig amination has revolutionized medicinal chemistry.[6] The choice of ligand is particularly critical for this transformation, especially with electron-deficient heterocycles like pyrazine.[8]

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Pd(OAc)₂XPhosK₃PO₄Dioxane1101292 (for 2-bromopyridine analog)[8]
Pd₂(dba)₃RuPhosLiHMDSToluene10016Good (for 2-bromopyridine analog)[16]
Pd₂(dba)₃XPhosNaOtBuToluene80-1002-18High[4]
Pd(OAc)₂BINAPCs₂CO₃Toluene--Good[16]

Expert Insights: For the amination of halopyrazines, third-generation Buchwald catalyst systems are generally superior. A combination of Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biaryl phosphine ligand like XPhos or RuPhos is the preferred choice.[4][8] These ligands accelerate the C-N reductive elimination step, which is often the rate-limiting step, and prevent catalyst inhibition by the pyrazine nitrogen.[8] The choice of base is also crucial; while strong bases like NaOtBu are common, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, sometimes requiring higher temperatures but offering better functional group compatibility.[8][17]

Mechanistic Rationale & Experimental Design

Understanding the underlying catalytic cycles is key to troubleshooting and optimizing your pyrazine coupling reactions.

Catalytic Cycles Overview

Catalytic_Cycles

The choice of a bulky, electron-rich ligand like XPhos or SPhos is critical for pyrazine substrates for two primary reasons. First, the electron-donating nature of the ligand increases the electron density on the palladium center, which promotes the oxidative addition of the aryl halide (often the rate-limiting step, especially for chlorides).[7] Second, the steric bulk of these ligands facilitates the final reductive elimination step, which forms the desired product and regenerates the active Pd(0) catalyst.[1] This steric hindrance also helps prevent the formation of off-cycle, inactive catalyst species.

Experimental Protocols

The following protocols are generalized procedures. Researchers must optimize conditions for their specific substrates. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: Suzuki-Miyaura Coupling of 2-Chloropyrazine with Phenylboronic Acid

This protocol is adapted from procedures utilizing advanced catalyst systems for challenging aryl chlorides.[9][10]

Materials:

  • 2-Chloropyrazine (1.0 mmol, 1 equiv.)

  • Phenylboronic Acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • Anhydrous Toluene (5 mL)

Suzuki_Workflow

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂, SPhos, K₃PO₄, 2-chloropyrazine, and phenylboronic acid.

  • Evacuate the tube and backfill with argon. Repeat this cycle two more times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-16 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Sonogashira Coupling of 2-Iodopyrazine with Phenylacetylene

This protocol follows the classic, highly reliable copper-co-catalyzed Sonogashira conditions.[4]

Materials:

  • 2-Iodopyrazine (1.0 mmol, 1 equiv.)

  • Phenylacetylene (1.2 mmol, 1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) Dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv.)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under argon, add 2-iodopyrazine, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is often complete within a few hours.

  • Once complete, dilute the mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of 2-Bromopyrazine with Aniline

This protocol uses a third-generation Buchwald catalyst system for efficient C-N bond formation.[8][16]

Materials:

  • 2-Bromopyrazine (1.0 mmol, 1 equiv.)

  • Aniline (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox or under a positive flow of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add anhydrous toluene, followed by 2-bromopyrazine and aniline.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-18 hours.

  • Cool the reaction to room temperature and quench carefully by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the product by column chromatography.

Conclusion

The selection of an optimal palladium catalyst for pyrazine coupling is a multi-faceted decision that balances the reactivity of the specific halopyrazine, the nature of the coupling partner, and the desired reaction conditions. For routine Suzuki-Miyaura and Sonogashira couplings of bromo- and iodopyrazines, traditional catalysts like PdCl₂(dppf) and Pd(PPh₃)₂Cl₂/CuI , respectively, offer robust and cost-effective solutions. However, for more challenging transformations, such as the coupling of chloropyrazines or demanding Buchwald-Hartwig aminations, the investment in advanced, bulky biarylphosphine ligands like XPhos and SPhos is often justified by significantly higher yields and broader substrate scope. By understanding the mechanistic principles and leveraging the comparative data and protocols presented in this guide, researchers can make more informed decisions, accelerating the synthesis of novel pyrazine-containing molecules for pharmaceutical and materials science applications.

References

A Comparative Guide to Alternative Reagents for Heterocyclic Synthesis: Moving Beyond 3,5-Dichloro-2-iodopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Pyrazine Scaffold

In the landscape of modern drug discovery and materials science, nitrogen-containing heterocycles are of paramount importance. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold found in numerous FDA-approved drugs, natural products, and functional materials.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a cornerstone of medicinal chemistry programs targeting a wide range of diseases.[3]

The synthesis of highly functionalized pyrazines often relies on pre-functionalized building blocks that allow for selective, late-stage diversification. Among these, 3,5-Dichloro-2-iodopyrazine has emerged as a particularly versatile reagent.[4] Its three halogen atoms possess a distinct reactivity hierarchy, enabling chemists to perform sequential, site-selective modifications. The carbon-iodine bond is significantly weaker than the carbon-chlorine bonds, making it the preferred site for rapid oxidative addition in palladium-catalyzed cross-coupling reactions.[5][6] This allows for the introduction of carbon-based substituents at the 2-position, while leaving the two chlorine atoms at the 3- and 5-positions available for subsequent nucleophilic aromatic substitution (SNAr) reactions.

While undeniably powerful, an exclusive reliance on this compound can be limiting due to factors such as cost, availability, and the desire for more atom-economical synthetic routes. This guide provides a comprehensive comparison of viable alternative reagents and strategies, offering researchers a broader toolkit for the synthesis of complex pyrazine-containing molecules. We will explore direct halogen analogues, reagents with different leaving groups, and modern synthetic strategies that bypass the need for pre-halogenated substrates altogether.

The Benchmark: Understanding the Reactivity of this compound

The strategic utility of this compound is rooted in the predictable, stepwise functionalization of its three reactive sites. The established reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl, a direct consequence of their respective carbon-halogen (C-X) bond dissociation energies.[5]

  • Position 2 (Iodine): This is the primary site for introducing molecular diversity. The weak C-I bond readily undergoes oxidative addition to a Pd(0) catalyst, facilitating a wide range of cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination under relatively mild conditions.[4][7]

  • Positions 3 & 5 (Chlorine): The two chlorine atoms are less reactive towards palladium catalysis but are activated for SNAr reactions, particularly after the electron-donating character of the pyrazine ring has been modified by the substituent added at the 2-position.

This differential reactivity allows for a controlled, three-step diversification of the pyrazine core, as illustrated below.

start This compound step1 Suzuki, Sonogashira, etc. (Selective at C-I) start->step1 intermediate1 2-Substituted-3,5-dichloropyrazine step1->intermediate1 Introduce R1 step2 S(N)Ar with Nu1- intermediate1->step2 intermediate2 2,3-Disubstituted-5-chloropyrazine step2->intermediate2 Introduce Nu1 step3 S(N)Ar with Nu2- intermediate2->step3 final 2,3,5-Trisubstituted Pyrazine step3->final Introduce Nu2

Caption: Selective functionalization pathways of this compound.

Alternative Reagents and Strategies: A Comparative Analysis

The choice of a synthetic building block is a strategic decision involving a trade-off between reactivity, selectivity, cost, and atom economy. Here, we compare several key alternatives to this compound.

Alternative Dihalogenated Pyrazines

The most direct alternatives involve replacing the iodine with another halogen or using a simpler dichlorinated precursor.

  • 2,6-Dichloropyrazine: This is arguably the most common and cost-effective precursor for many pyrazine syntheses.[8] Lacking the hyper-reactive iodine atom, its two equivalent chlorine atoms are less reactive in standard cross-coupling reactions. However, it serves as an excellent starting material for:

    • Nucleophilic Aromatic Substitution (SNAr): Both chlorines can be displaced by strong nucleophiles. Sequential or mono-substitution can often be controlled by stoichiometry and reaction temperature.

    • Directed Ortho-Metalation (DoM): The pyrazine nitrogens can direct a strong base (like LDA or TMP-bases) to deprotonate an adjacent C-H bond, creating a nucleophilic site that can be trapped with an electrophile (including iodine). This is a common method to synthesize the benchmark reagent itself.[6]

    • Direct C-H Functionalization: As discussed in the next section, modern methods can directly couple aryl groups at the C-H positions, bypassing the need for halogenation entirely.

  • 3,5-Dichloro-2-bromopyrazine: This reagent offers a middle ground of reactivity. The C-Br bond is more reactive than the C-Cl bond in palladium catalysis but less reactive than the C-I bond. This can be advantageous in cases where the extreme reactivity of the iodo-analogue leads to side reactions. However, it will generally require slightly harsher conditions (higher temperatures, stronger bases, or more active catalysts) to achieve coupling compared to its iodo counterpart.[9]

Strategic Alternative: Direct C-H Functionalization

A paradigm shift in modern synthesis is to move away from pre-functionalized substrates (like halogens) and instead activate native Carbon-Hydrogen (C-H) bonds. This approach is highly atom-economical and can significantly shorten synthetic sequences.

For electron-deficient heterocycles like pyrazine, direct C-H arylation has been successfully demonstrated using transition metal catalysis. For example, an iron-catalyzed cross-coupling of pyrazines with organoboron reagents has been developed.[10] This method transforms readily available starting materials like 2,6-dichloropyrazine or even simple alkylpyrazines into arylated products without the need for an iodine or bromine leaving group.[11][12]

Causality of Experimental Choice: Why choose C-H activation? This strategy is chosen when atom economy is a primary concern and when the starting materials lacking a halogen "handle" are significantly cheaper or more readily available. It avoids the synthetic steps required to install the halogen and the stoichiometric waste associated with it.

Strategic Alternative: De Novo Ring Synthesis

Instead of modifying a pre-formed pyrazine ring, an alternative strategy is to construct the ring from acyclic precursors, embedding the desired functionality during the cyclization process. This approach offers maximum flexibility in substituent placement.

Modern methods include:

  • Acceptorless Dehydrogenative Coupling: The self-coupling of 2-amino alcohols, catalyzed by earth-abundant metals like manganese, can produce symmetrically 2,5-disubstituted pyrazines, releasing only water and hydrogen gas as byproducts.[13]

  • Photocatalytic Methods: Visible-light photocatalysis can enable the synthesis of tetrasubstituted pyrazines from vinyl azides in a cascade process.[14]

Causality of Experimental Choice: De novo synthesis is the optimal strategy when the target molecule has a substitution pattern that is difficult to access through functionalization of a pre-existing ring, or when building complexity from simple, non-heterocyclic starting materials is desired.

Data-Driven Comparison

To provide a clearer picture, the following tables summarize the performance and characteristics of these alternatives.

Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling

ReagentCoupling PartnerTypical Catalyst SystemConditionsApprox. YieldKey ObservationReference
This compound Arylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 80-100 °C85-95%Highly selective coupling at the C-I position.[5]
3,5-Dichloro-2-bromopyrazine Arylboronic acidPd(dppf)Cl₂, Cs₂CO₃Dioxane, 100-120 °C70-90%Requires slightly higher temperatures or more active catalysts.[9]
2,6-Dichloropyrazine Arylboronic acidPd₂(dba)₃, SPhos, K₃PO₄Toluene/H₂O, 110 °C60-85% (mono-arylation)Harsher conditions needed; risk of di-arylation.[15][16]
2,6-Dichloropyrazine (via C-H) Arylboronic acidFe(acac)₂, K₂S₂O₈, TBABDCM/H₂O, RT60-80%Bypasses halogenation; different reaction mechanism.[10]

Note: Yields are representative and highly dependent on the specific substrates, catalyst, and ligands used.

Table 2: Qualitative Comparison of Pyrazine Building Blocks & Strategies

ApproachKey AdvantagesKey LimitationsPrimary Use Case
This compound Excellent reactivity, predictable site-selectivity for sequential functionalization.Higher cost, lower atom economy.Rapid synthesis of tri-substituted pyrazines where controlled, stepwise diversification is critical.
2,6-Dichloropyrazine Low cost, readily available.Lower reactivity in cross-coupling, requires harsher conditions or activation.Large-scale synthesis, SNAr reactions, or as a substrate for DoM or C-H activation.
Direct C-H Functionalization High atom economy, shorter synthetic routes, uses cheaper starting materials.Substrate scope can be limited, may require catalyst screening and optimization."Green chemistry" approaches; when halogenated precursors are unavailable or undesirable.
De Novo Synthesis Ultimate flexibility in substituent placement, builds complexity from simple precursors.Can involve multi-step sequences to access precursors; may not be convergent.Accessing complex or unusual substitution patterns not achievable by functionalizing a pre-formed ring.

Workflow & Decision Making

Choosing the right synthetic strategy is crucial. The following workflow can guide the decision-making process for researchers.

start What is your primary synthetic goal? q1 Need to synthesize a 2,3,5-trisubstituted pyrazine sequentially? start->q1 q2 Is atom economy or cost the primary driver? q1->q2 No res1 Use this compound q1->res1 Yes q3 Is the substitution pattern unusual or difficult to access? q2->q3 No res2 Consider Direct C-H Functionalization of a simpler pyrazine q2->res2 Yes res3 Consider S(N)Ar or metalation of 2,6-Dichloropyrazine q3->res3 No res4 Explore a De Novo Ring Synthesis Strategy q3->res4 Yes

Caption: Decision workflow for selecting a pyrazine synthesis strategy.

Experimental Protocols

To provide a practical comparison, detailed protocols for two distinct approaches are provided below. These are generalized procedures and should be optimized for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound (Benchmark)

This protocol describes the selective coupling at the C-I position.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 eq)

  • Anhydrous, degassed Toluene and Water (10:1 mixture)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with Argon three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 2-aryl-3,5-dichloropyrazine.

Protocol 2: Iron-Catalyzed C-H Arylation of 2,6-Dichloropyrazine (Alternative)

This protocol demonstrates a modern, more atom-economical approach.[10]

Materials:

  • 2,6-Dichloropyrazine (1.0 eq)

  • Arylboronic acid (3.0 eq)

  • Iron(II) acetylacetonate (Fe(acac)₂, 20 mol%)

  • Potassium persulfate (K₂S₂O₈, 3.0 eq)

  • Tetrabutylammonium bromide (TBAB, 1.0 eq)

  • Trifluoroacetic acid (TFA, 1.0 eq)

  • Dichloromethane (DCM) and Water (1:1 mixture)

Procedure:

  • To a round-bottom flask open to the air, add 2,6-dichloropyrazine, the arylboronic acid, Fe(acac)₂, K₂S₂O₈, and TBAB.

  • Add the DCM/water solvent mixture, followed by the trifluoroacetic acid.

  • Stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction may take 12-24 hours.

  • After completion, separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the mono-arylated 2-aryl-3-chloropyrazine (note the regioselectivity).

Conclusion

This compound remains a highly effective and reliable tool for the controlled, sequential synthesis of complex pyrazine derivatives. Its well-defined reactivity hierarchy provides a clear and logical path to tri-substituted products. However, a modern synthetic chemist must consider the broader context of efficiency, cost, and environmental impact.

For many applications, the readily available and inexpensive 2,6-dichloropyrazine serves as an excellent starting point, whether through classical SNAr chemistry, metalation, or, increasingly, through modern C-H functionalization techniques. These C-H activation strategies, along with innovative de novo ring syntheses, represent the future of heterocyclic chemistry, offering more sustainable and elegant solutions. By understanding the advantages and limitations of each approach, researchers can make more informed and strategic decisions, ultimately accelerating the discovery of novel medicines and materials.

References

Navigating the Analytical Maze: A Comparative Guide to Validated Methods for Halogenated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the robust characterization of halogenated heterocyclic compounds is paramount. These moieties are integral to a vast array of active pharmaceutical ingredients (APIs), yet their analysis presents unique challenges, from ensuring specificity in the presence of related impurities to achieving the sensitivity required for trace-level quantification. This guide, crafted from a Senior Application Scientist's perspective, moves beyond mere procedural lists to provide a deep, comparative analysis of the predominant analytical methodologies. We will explore the "why" behind experimental choices, grounded in authoritative regulatory frameworks, and present supporting data to empower you in selecting and validating the most appropriate analytical strategy for your specific needs.

The Bedrock of Reliability: Understanding Analytical Method Validation

Before delving into comparative data, it is crucial to establish the principles of analytical method validation. This is not a perfunctory exercise but a systematic process to demonstrate that an analytical procedure is suitable for its intended purpose.[1] The International Council for Harmonisation (ICH) guideline Q2(R1), along with guidance from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP) General Chapter <1225>, form the triad of authoritative standards for this process.[2] The objective is to ensure that the method yields reliable, reproducible, and accurate data.[2]

The core validation characteristics that must be rigorously assessed include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3] For halogenated heterocycles, this is critical for distinguishing between isomers or dehalogenated impurities.[4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[5]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[5]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6] This is often determined through recovery studies.[7]

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (inter-laboratory precision).[3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8][9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7]

The Workhorses of Analysis: A Head-to-Head Comparison of LC-MS and GC-MS

The two most powerful and widely employed techniques for the analysis of halogenated heterocyclic compounds are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between them is not arbitrary but is dictated by the physicochemical properties of the analyte and the specific analytical objective.[10][11]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

GC-MS is a powerhouse for the analysis of volatile and thermally stable compounds.[10] The sample is vaporized and separated in a gaseous mobile phase before being detected by a mass spectrometer.

  • Principle of Causality: The separation in GC is governed by the compound's boiling point and its interaction with the stationary phase. For many halogenated heterocycles, their inherent volatility makes them ideal candidates for GC analysis. The subsequent mass spectrometric detection provides high specificity and structural information.

  • Strengths:

    • High Resolution: Capillary GC columns offer exceptional separation efficiency.

    • High Sensitivity: Particularly with selective detectors or in selected ion monitoring (SIM) mode with a mass spectrometer.

    • Established Libraries: Extensive electron ionization (EI) mass spectral libraries are available for compound identification.[12]

  • Limitations:

    • Thermal Lability: Not suitable for compounds that degrade at the high temperatures required for vaporization.

    • Polarity: Highly polar compounds may require derivatization to increase their volatility and reduce peak tailing.

    • Non-Volatile Compounds: Cannot be analyzed by GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS): Versatility for a Broader Range

LC-MS is the technique of choice for non-volatile, thermally labile, and polar compounds.[10] Separation occurs in a liquid mobile phase, making it a gentler technique.

  • Principle of Causality: Separation is based on the analyte's partitioning between the liquid mobile phase and a solid stationary phase. This allows for the analysis of a much wider range of compounds without the need for derivatization. The coupling with mass spectrometry provides the necessary sensitivity and specificity for complex matrices.

  • Strengths:

    • Broad Applicability: Suitable for a wide range of molecular weights and polarities.[10]

    • High Sensitivity: Techniques like tandem mass spectrometry (LC-MS/MS) offer exceptional sensitivity and selectivity.[12]

    • No Derivatization Required for Polar Compounds: Simplifies sample preparation.

  • Limitations:

    • Lower Resolution (compared to capillary GC): Although advances like Ultra-High-Performance Liquid Chromatography (UHPLC) have significantly improved resolution.[4]

    • Matrix Effects: Ion suppression or enhancement in the MS source can affect quantification.

    • Fewer Standardized Libraries: While library development is ongoing, it is not as extensive as for GC-MS EI spectra.

Performance Data at a Glance: A Comparative Summary

The following table synthesizes performance data from various validated methods for halogenated heterocyclic compounds to provide a quantitative comparison between GC-MS and LC-MS. It is important to note that these values are typical and can vary depending on the specific analyte, matrix, and instrumentation.

Validation ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 0.05 - 10 ng/mL0.01 - 5 ng/mL
Limit of Quantitation (LOQ) 0.2 - 30 ng/mL0.05 - 15 ng/mL
Linearity (r²) > 0.995> 0.995
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (%RSD) < 15%< 10%

Data synthesized from multiple sources, including specific analyses of halogenated pyridines, pyrimidines, and imidazoles.[5][13][14][15][16][17]

A Practical Application: Validating an HPLC-UV Method for 2-Chloro-5-methylpyridine

To illustrate the practical application of these principles, a detailed, step-by-step protocol for the validation of a hypothetical reversed-phase HPLC-UV method for the quantification of 2-chloro-5-methylpyridine is presented below.

Experimental Protocol

1. Objective: To validate an HPLC-UV method for the determination of the purity of 2-chloro-5-methylpyridine drug substance.

2. Materials and Reagents:

  • 2-chloro-5-methylpyridine reference standard (purity > 99.5%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

3. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (0.1% Formic Acid) (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

4. Validation Parameters and Procedures:

  • Specificity:

    • Inject blank (mobile phase), placebo (if applicable), and a solution of 2-chloro-5-methylpyridine.

    • Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).

    • Acceptance Criteria: The peak for 2-chloro-5-methylpyridine should be free from any co-eluting peaks from the blank, placebo, or degradation products. Peak purity should be evaluated using a photodiode array detector.

  • Linearity:

    • Prepare a series of at least five concentrations of 2-chloro-5-methylpyridine ranging from 50% to 150% of the target concentration.

    • Inject each concentration in triplicate.

    • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Range:

    • The range is established from the linearity study.

    • Acceptance Criteria: The range should cover the expected working concentration and demonstrate acceptable linearity, accuracy, and precision.

  • Accuracy:

    • Perform recovery studies by spiking a placebo with known amounts of 2-chloro-5-methylpyridine at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze six independent preparations of the 2-chloro-5-methylpyridine sample at 100% of the target concentration.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Limit of Quantitation (LOQ):

    • Determine the LOQ based on the signal-to-noise ratio (typically 10:1) or by determining the concentration at which the precision is acceptable (e.g., RSD ≤ 10%).

    • Acceptance Criteria: The determined LOQ must be precise and accurate.

  • Robustness:

    • Deliberately vary chromatographic parameters such as flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±5 °C).

    • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Visualization of the Validation Workflow

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation & System Suitability cluster_validation Phase 2: Execution of Validation Parameters cluster_reporting Phase 3: Analysis & Reporting P1 Method Development & Optimization P2 Prepare Validation Protocol P1->P2 P3 System Suitability Test (SST) (Tailing, Plates, RSD%) P2->P3 V1 Specificity (Forced Degradation) P3->V1 V2 Linearity & Range (5 Concentrations, r² ≥ 0.999) P3->V2 V3 Accuracy (Recovery at 3 Levels) P3->V3 V4 Precision (Repeatability & Intermediate) P3->V4 V5 LOD & LOQ (S/N Ratio) P3->V5 V6 Robustness (Parameter Variation) P3->V6 R1 Data Analysis & Statistical Evaluation V1->R1 V2->R1 V3->R1 V4->R1 V5->R1 V6->R1 R2 Compile Validation Report R1->R2 R3 Method Implementation R2->R3

Caption: Workflow for HPLC-UV Method Validation.

Charting the Course: A Decision-Making Framework

The selection of an analytical technique is a critical decision. The following diagram illustrates a logical framework to guide this choice based on the properties of the halogenated heterocyclic compound and the analytical goals.

Method_Selection_Framework Start Analyte: Halogenated Heterocyclic Compound Q1 Is the compound volatile & thermally stable? Start->Q1 Q3 Is the compound polar or thermally labile? Q1->Q3 No GCMS GC-MS Q1->GCMS Yes Q2 Is high sensitivity (trace level) required? LCMS LC-MS or LC-MS/MS Q2->LCMS Yes (Impurity Profiling) HPLCUV HPLC-UV/DAD Q2->HPLCUV No (Purity/Assay) Q3->LCMS Yes Consider_Derivatization Consider Derivatization for GC-MS Q3->Consider_Derivatization No GCMS->Q2 LCMS->Q2 Consider_Derivatization->GCMS

References

A Senior Application Scientist's Guide to Assessing the Biological Activity of Compounds Derived from 3,5-Dichloro-2-iodopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazine Scaffold

In the landscape of medicinal chemistry, the pyrazine ring is a privileged scaffold, forming the core of numerous biologically active molecules and FDA-approved drugs.[1][2] Its six-membered aromatic structure, containing two nitrogen atoms in a 1,4-orientation, provides a unique combination of electronic properties and hydrogen bonding capabilities that are crucial for molecular recognition and interaction with biological targets.[1][3] The starting material, 3,5-Dichloro-2-iodopyrazine, is a particularly valuable building block for drug discovery.[4] Its distinct halogenation pattern offers multiple reactive sites that can be selectively functionalized, allowing for the systematic and controlled synthesis of diverse compound libraries. This guide provides an in-depth comparison of methodologies to assess the biological potential of these derivatives, focusing on anticancer, antimicrobial, and kinase inhibitory activities.

The strategic value of this compound lies in the differential reactivity of its halogen substituents. The iodine atom is highly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the facile introduction of aryl, heteroaryl, or alkynyl groups.[5][6][7] The chlorine atoms are less reactive under these conditions, allowing for subsequent modifications, thus providing a powerful platform for creating complex, three-dimensional molecules with therapeutic potential.[4][8]

Synthetic Pathways: Building a Diverse Chemical Library

The generation of a library of derivatives from this compound is typically achieved through sequential, site-selective cross-coupling reactions. The higher reactivity of the C-I bond compared to the C-Cl bond is exploited to perform the initial modification at the 2-position, followed by subsequent functionalization at the 3- and 5-positions.

G start This compound int1 Intermediate A (2-Substituted-3,5-dichloropyrazine) start->int1 Suzuki or Sonogashira Coupling (Reacts at Iodine position) int2 Intermediate B (2,5-Disubstituted-3-chloropyrazine) int1->int2 Second Coupling Reaction (e.g., at C5-Cl) final Final Derivative (2,3,5-Trisubstituted Pyrazine) int2->final Third Coupling or Substitution (e.g., at C3-Cl)

Caption: General workflow for synthesizing trisubstituted pyrazine derivatives.

This stepwise approach is crucial for building structure-activity relationships (SAR), as it allows researchers to systematically probe how modifications at each position on the pyrazine ring affect biological activity.

Part 1: Assessing Anticancer Activity

Pyrazine derivatives have garnered significant attention for their potential as anticancer agents, acting on various molecular targets to inhibit cancer cell proliferation.[3][9][10] A systematic in vitro evaluation is the first step in identifying promising candidates.[11][12]

Core Concept: Cell Viability as a Primary Endpoint

The initial assessment of a compound's anticancer potential involves quantifying its effect on the viability and proliferation of cancer cells.[11] Assays that measure metabolic activity, such as the CellTiter-Glo® Luminescent Cell Viability Assay, are widely used. The central principle is that metabolically active, viable cells produce ATP. The assay reagent lyses the cells and provides luciferase and its substrate, luciferin, leading to a luminescent signal that is directly proportional to the ATP concentration and, by extension, the number of viable cells.[11]

Experimental Protocol: Luminescent Cell Viability Assay (IC50 Determination)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions (37°C, 5% CO2).

    • Trypsinize and count the cells. Seed the cells into a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Causality: Opaque-walled plates are essential to prevent well-to-well crosstalk of the luminescent signal. The seeding density is optimized to ensure cells are in the exponential growth phase during the experiment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each pyrazine derivative in DMSO.

    • Perform a serial dilution (e.g., 1:3) of the stock solutions to create a range of concentrations (e.g., 100 µM to 0.01 µM).

    • After 24 hours of cell incubation (to allow for cell adherence), add 1 µL of the diluted compounds to the respective wells.

    • Controls: Include wells with cells treated only with 1 µL of DMSO (vehicle control, representing 100% viability) and wells with a known cytotoxic agent like Doxorubicin (positive control).

  • Incubation:

    • Incubate the plate for 72 hours. This duration is typically sufficient to observe effects on cell proliferation.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data to the vehicle control.

    • Plot the normalized viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed 1. Seed Cancer Cells in 96-well plate treat 2. Treat with Pyrazine Derivatives (serial dilutions) seed->treat Incubate 24h incubate 3. Incubate for 72h treat->incubate reagent 4. Add CellTiter-Glo (Lyses cells, generates signal) incubate->reagent read 5. Measure Luminescence reagent->read analyze 6. Normalize Data & Calculate IC50 read->analyze

Caption: Workflow for in vitro anticancer activity screening.

Illustrative Data: Anticancer Activity
Compound IDR1 Group (at C2)R2 Group (at C5)Cell LineIC50 (µM)
PYZ-001 Phenyl-ClMCF-715.2
PYZ-002 4-Fluorophenyl-ClMCF-78.5
PYZ-003 4-Fluorophenyl4-MethoxyphenylMCF-72.1
PYZ-004 4-Fluorophenyl4-MethoxyphenylA5493.7

Part 2: Assessing Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[13] Pyrazine derivatives have shown promise, exhibiting activity against a range of bacteria and fungi.[14][15][16]

Core Concept: Minimum Inhibitory Concentration (MIC)

The gold standard for quantifying the in vitro activity of an antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC).[17][18] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism after overnight incubation.[18] The broth microdilution method is a widely used, high-throughput technique for determining MIC values.[17][19]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation:

    • From an agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[20]

    • Dilute this suspension 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay plate.[21]

  • Compound Preparation:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of each pyrazine derivative in CAMHB. The typical final volume in each well is 50 µL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions. This brings the total volume to 100 µL.

    • Controls: Include a growth control well (bacteria in broth, no compound) and a sterility control well (broth only). A known antibiotic (e.g., Ampicillin) should be included as a positive control.

  • Incubation:

    • Incubate the plate at 35-37°C for 18-24 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well). A plate reader can also be used to measure absorbance at 600 nm.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) add_inoculum 3. Inoculate Plate with Bacteria inoculum->add_inoculum compound 2. Serially Dilute Compounds in 96-well plate compound->add_inoculum incubate 4. Incubate 18-24h at 37°C add_inoculum->incubate read_mic 5. Read MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for antimicrobial MIC determination.

Illustrative Data: Antimicrobial Activity
Compound IDR1 Group (at C2)R2 Group (at C5)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
PYZ-101 Pyridin-2-yl-Cl64>128
PYZ-102 Pyridin-2-ylAmino1664
PYZ-103 Thiophen-2-ylAmino32128
PYZ-104 Thiophen-2-ylPiperazinyl832

Part 3: Assessing Kinase Inhibitory Activity

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[22][23] This makes them a major class of drug targets.[24][25] Pyrazine-based compounds have been successfully developed as potent kinase inhibitors.[22]

Core Concept: Measuring ATP Consumption

Kinase activity is fundamentally the transfer of a phosphate group from ATP to a substrate.[23] Therefore, kinase activity can be measured by quantifying the amount of ATP consumed in the reaction. The ADP-Glo™ Kinase Assay is a luminescence-based method that determines kinase activity by measuring the amount of ADP produced, which is then converted back to ATP and detected with luciferase.[26] A lower luminescent signal indicates higher kinase activity (more ATP consumed, more ADP produced initially). Conversely, an effective inhibitor will block kinase activity, resulting in less ATP consumption and a higher final luminescent signal.[26]

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Kinase Reaction Setup:

    • In a 384-well plate, set up the kinase reaction in a total volume of 5 µL. This includes the kinase enzyme, the specific substrate (peptide or protein), and ATP in an appropriate reaction buffer.

    • Add the pyrazine derivative inhibitors at various concentrations.

    • Controls: Include "no kinase" wells (negative control) and "no inhibitor" wells (positive control for kinase activity).

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The optimal time depends on the specific kinase's activity.

  • Stopping the Reaction and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Causality: This step is critical to ensure that the light signal generated later is derived only from the ADP produced during the kinase reaction, not from leftover ATP.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP produced in the kinase reaction into ATP, and also provides the luciferase/luciferin needed to generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by nonlinear regression analysis.

G cluster_reaction Kinase Reaction cluster_detection Detection Steps cluster_output Output start 1. Kinase + Substrate + ATP + Pyrazine Inhibitor atp_adp ATP -> ADP (Kinase Activity) start->atp_adp step2 2. Stop Reaction Deplete remaining ATP atp_adp->step2 step3 3. Convert ADP back to ATP step2->step3 step4 4. Luciferase + ATP -> Light step3->step4 output Measure Luminescence (Signal ∝ Kinase Inhibition) step4->output

Caption: Principle of a luminescence-based kinase inhibition assay.

Illustrative Data: Kinase Inhibitory Activity
Compound IDR1 Group (at C2)R2 Group (at C5)Target KinaseIC50 (nM)
PYZ-201 N-phenyl-amino-ClAXL1450
PYZ-202 N-(4-methylbenzyl)amino-ClAXL1180
PYZ-203 N-(4-methylbenzyl)amino-ClTRKA950
PYZ-204 N-phenyl-amino3-aminopyrrolidinylAXL125

Conclusion

This compound is a powerful scaffold for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries targeting a wide range of biological processes. By employing robust, validated, and systematic assessment protocols for anticancer, antimicrobial, and kinase inhibitory activities, researchers can efficiently identify promising lead compounds. The comparison of data across these derivatives, guided by the structure-activity relationships revealed through these assays, is fundamental to the iterative process of drug discovery and the development of next-generation therapeutics.

References

A Senior Application Scientist's Guide to Pyrazine Synthesis: Benchmarking New Methodologies Against Established Routes

Author: BenchChem Technical Support Team. Date: January 2026

For inquiries, please contact: Dr. Gemini, Senior Application Scientist

Introduction: The Enduring Significance of the Pyrazine Nucleus in Modern Chemistry

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry, materials science, and flavor chemistry.[1] Its unique electronic properties and capacity for hydrogen bonding have cemented its role as a privileged scaffold in a multitude of applications. Pyrazine derivatives are integral components of numerous FDA-approved drugs, including the anti-tuberculosis agent pyrazinamide, the diuretic amiloride, and the antiviral favipiravir.[2] Their importance extends to being key intermediates in the synthesis of agrochemicals and even as crucial flavor components in the food industry.[1]

Given their widespread importance, the efficient and sustainable synthesis of substituted pyrazines is a critical endeavor for researchers and drug development professionals. Historically, classical methods have been the workhorses for accessing this important heterocycle. However, these established routes often suffer from limitations such as harsh reaction conditions, low yields, and the generation of significant waste.[3] In recent years, a new wave of synthetic methodologies has emerged, promising not only higher efficiency but also a greener footprint.

This guide, from the perspective of a Senior Application Scientist, provides an in-depth, objective comparison of these new pyrazine synthesis methods against their established counterparts. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and support our claims with robust experimental data and authoritative references. Our goal is to equip you, the researcher, with the knowledge to make informed decisions about the optimal synthetic strategy for your specific needs.

I. The Old Guard: A Critical Look at Established Pyrazine Synthesis Routes

For over a century, two primary methods have dominated the landscape of pyrazine synthesis: the Staedel-Rugheimer and the Gutknecht syntheses. While foundational, it is crucial to understand their mechanistic underpinnings and inherent limitations to appreciate the advancements of modern methods.

The Staedel-Rugheimer Pyrazine Synthesis (1876)

The Staedel-Rugheimer synthesis involves the reaction of an α-haloketone with ammonia. The α-amino ketone intermediate then undergoes self-condensation and subsequent oxidation to form the pyrazine ring.[1][4]

Reaction Schema:

Causality of Experimental Choices: The use of an α-haloketone provides a reactive electrophilic site for nucleophilic attack by ammonia, forming the key α-amino ketone intermediate. The self-condensation is a spontaneous or base-catalyzed process, driven by the formation of a stable dihydropyrazine intermediate. The final oxidation step is necessary to achieve the aromatic and highly stable pyrazine ring. This oxidation can often be achieved simply by exposure to air, or with the aid of mild oxidizing agents.[5]

Limitations: A significant drawback of this method is the frequent use of lachrymatory α-haloketones, which are hazardous to handle.[4] The reaction can also suffer from the formation of byproducts, and yields are often modest. Furthermore, when attempting to synthesize unsymmetrical pyrazines by reacting two different α-amino ketones, a mixture of products is typically obtained, leading to purification challenges.

The Gutknecht Pyrazine Synthesis (1879)

The Gutknecht synthesis offers a variation on the theme of α-amino ketone self-condensation. In this method, the α-amino ketone is generated in situ from an α-oximinoketone, which is itself prepared by the nitrosation of a ketone.[6][7]

Reaction Schema:

Causality of Experimental Choices: This approach avoids the direct use of hazardous α-haloketones. The reduction of the α-oximinoketone to the α-amino ketone is a critical step, with various reducing agents applicable. The subsequent dimerization and oxidation follow a similar logic to the Staedel-Rugheimer synthesis, driven by the formation of the stable aromatic ring.

Limitations: While avoiding α-haloketones, the Gutknecht synthesis can still be hampered by moderate yields and the multi-step nature of the process. The preparation of the α-oximinoketone and its subsequent reduction add to the overall complexity and potential for yield loss. Like the Staedel-Rugheimer method, the synthesis of unsymmetrical pyrazines is challenging due to competing self-condensation reactions.[8]

II. The New Wave: Modern Catalytic and Flow Methodologies

The limitations of classical methods have spurred the development of more efficient, selective, and sustainable approaches to pyrazine synthesis. These modern methods often leverage catalysis and innovative reaction technologies to overcome the challenges of their predecessors.

Manganese-Catalyzed Acceptorless Dehydrogenative Coupling

A significant advancement in pyrazine synthesis is the use of earth-abundant metal catalysts for acceptorless dehydrogenative coupling (ADC) of β-amino alcohols. This method offers an atom-economical and environmentally benign route to symmetrically substituted pyrazines, with water and hydrogen gas as the only byproducts.[9][10]

Reaction Schema:

Causality of Experimental Choices: The manganese-pincer complex acts as a highly efficient catalyst for the dehydrogenation of the β-amino alcohol to the corresponding α-amino aldehyde intermediate. This intermediate then undergoes a tandem condensation and dehydrogenation sequence to form the pyrazine ring. The use of a pincer ligand stabilizes the manganese center and facilitates the catalytic cycle. This method is considered "acceptorless" as it does not require an external sacrificial hydrogen acceptor.

Advantages & Performance: This method demonstrates excellent yields for a range of substrates. For example, the synthesis of 2,5-diphenylpyrazine from 2-phenylglycinol proceeds in 99% yield.[11] The reaction is highly atom-economical and avoids the use of hazardous reagents and the generation of stoichiometric waste.

Iron-Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, and its application to pyrazines offers a streamlined approach to creating substituted derivatives. Iron-catalyzed cross-coupling of pyrazines with organoboron species, for example, allows for the direct arylation of the pyrazine core.[12][13]

Reaction Schema:

Causality of Experimental Choices: In this methodology, an inexpensive and low-toxicity iron catalyst, such as iron(II) acetylacetonate, is used to facilitate the coupling of an arylboronic acid with the C-H bonds of the electron-deficient pyrazine ring. An oxidant is required to enable the catalytic cycle, and a phase-transfer catalyst can enhance the reaction efficiency. This approach bypasses the need for pre-functionalized pyrazine starting materials, such as halopyrazines, which are often required in traditional cross-coupling reactions.

Advantages & Performance: This method provides good to excellent yields for the mono-arylation of pyrazines and other electron-deficient heterocycles.[13] It offers a more direct and atom-economical route to arylated pyrazines compared to classical cross-coupling strategies. The use of an earth-abundant and non-toxic iron catalyst further enhances its appeal from a green chemistry perspective. The substrate scope includes a variety of arylboronic acids with both electron-donating and electron-withdrawing groups.[3]

Biocatalytic Continuous-Flow Synthesis

The intersection of biocatalysis and continuous-flow technology represents a paradigm shift in chemical synthesis, offering unparalleled efficiency, selectivity, and sustainability. The synthesis of pyrazinamide from pyrazine esters and amines is a prime example of this powerful combination.[2][14]

Causality of Experimental Choices: This method utilizes an immobilized enzyme, such as Lipozyme® TL IM from Thermomyces lanuginosus, as a catalyst for the amidation reaction.[14] Continuous-flow processing allows for precise control over reaction parameters such as temperature, residence time, and substrate concentration, leading to significantly enhanced reaction rates and yields compared to traditional batch processes. The use of a greener solvent, such as tert-amyl alcohol, further improves the environmental profile of the synthesis.[14]

Advantages & Performance: The biocatalytic continuous-flow synthesis of pyrazinamide derivatives showcases remarkable efficiency. Reactions that take 17 hours in a batch reactor can be completed in just 20 minutes in a continuous-flow system, with yields reaching up to 91.6%.[14] This dramatic reduction in reaction time, coupled with the use of a biodegradable and reusable biocatalyst, makes this a highly attractive method for industrial applications. The methodology is also scalable and has been demonstrated for a range of aliphatic and benzylic amines.[2]

III. Head-to-Head Comparison: Performance Benchmarking

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the synthesis of representative pyrazine derivatives using the discussed methods.

Synthesis MethodTarget MoleculeKey ReactantsCatalyst/ReagentsTemp. (°C)TimeYield (%)Green Chemistry Considerations
Staedel-Rugheimer 2,5-Diphenylpyrazine2-Chloroacetophenone, AmmoniaAir or mild oxidantRT to heatHoursModerateUse of lachrymatory reagents, moderate atom economy.
Gutknecht Symmetrically substituted pyrazinesKetones, Nitrous acid, Reducing agentOxidant (e.g., air, CuSO₄)Multi-stepHoursModerateMulti-step process, use of various reagents.
Mn-Catalyzed ADC 2,5-Diphenylpyrazine2-PhenylglycinolMn-pincer complex, KH125-15012-24 h99% [11]High atom economy, byproducts are H₂ and H₂O.[9]
Fe-Catalyzed C-H Arylation 2-ArylpyrazinesPyrazine, Arylboronic acidFe(acac)₂, K₂S₂O₈, TBABRT to heat12-24 hGood to Excellent[13]Direct C-H functionalization avoids pre-functionalization.[12]
Biocatalytic Flow N-BenzylpyrazinamidePyrazine-2-carboxylate, BenzylamineLipozyme® TL IM4520 min up to 91.6% [14]Green solvent, reusable biocatalyst, significantly reduced reaction time.
Biocatalytic Batch N-BenzylpyrazinamidePyrazine-2-carboxylate, BenzylamineLipozyme® TL IM4517 h73.6%[14]Slower reaction time compared to flow.

IV. Experimental Protocols: A Practical Guide

To ensure the trustworthiness and reproducibility of the discussed methodologies, this section provides detailed, step-by-step protocols for key synthetic transformations.

Protocol 1: Manganese-Catalyzed Dehydrogenative Coupling for 2,5-Diphenylpyrazine[13]
  • Reaction Setup: In a glovebox, a 15 mL oven-dried screw-capped tube is charged with the manganese-pincer catalyst (2 mol %), KH (3 mol %), and 2-phenylglycinol (0.5 mmol).

  • Solvent Addition: Toluene (2 mL) is added to the tube.

  • Reaction Conditions: The tube is sealed and heated in an oil bath at 125-150 °C for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2,5-diphenylpyrazine.

Protocol 2: Iron-Catalyzed C-H Arylation of Pyrazine[15]
  • Reaction Setup: To a round-bottom flask are added pyrazine, arylboronic acid, iron(II) acetylacetonate (Fe(acac)₂), potassium persulfate (K₂S₂O₈), and tetrabutylammonium bromide (TBAB).

  • Solvent Addition: A mixture of dichloromethane and water (1:1) is added to the flask.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated under an open flask condition for 12-24 hours.

  • Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the mono-arylated pyrazine.

Protocol 3: Biocatalytic Continuous-Flow Synthesis of N-Benzylpyrazinamide[16]
  • System Setup: A continuous-flow system is assembled consisting of two syringe pumps, a Y-mixer, and a packed-bed reactor containing immobilized Lipozyme® TL IM. The reactor is maintained at 45 °C in a water bath.

  • Feed Solutions: Two separate feed solutions are prepared:

    • Feed 1: Pyrazine-2-carboxylate (5 mmol) dissolved in 10 mL of tert-amyl alcohol.

    • Feed 2: Benzylamine (15 mmol) dissolved in 10 mL of tert-amyl alcohol.

  • Reaction Execution: The two feed solutions are pumped at a flow rate of 31.2 μL/min into the Y-mixer and then through the packed-bed reactor, resulting in a residence time of 20 minutes.

  • Product Collection and Purification: The effluent from the reactor is collected. The solvent is removed, and the product is purified by silica gel chromatography.

V. Visualizing the Workflows

To further clarify the experimental and logical relationships, the following diagrams are provided.

Classical_vs_Modern_Pyrazine_Synthesis cluster_classical Established Routes cluster_modern New Methodologies α-Haloketone α-Haloketone Staedel-Rugheimer Staedel-Rugheimer α-Haloketone->Staedel-Rugheimer Ketone Ketone Gutknecht Gutknecht Ketone->Gutknecht α-Amino Ketone α-Amino Ketone Staedel-Rugheimer->α-Amino Ketone Gutknecht->α-Amino Ketone Dihydropyrazine Dihydropyrazine α-Amino Ketone->Dihydropyrazine Pyrazine Pyrazine Dihydropyrazine->Pyrazine β-Amino Alcohol β-Amino Alcohol Mn_ADC Mn-Catalyzed ADC β-Amino Alcohol->Mn_ADC Pyrazine_Substrate Pyrazine Fe_CHA Fe-Catalyzed C-H Arylation Pyrazine_Substrate->Fe_CHA Pyrazine_Ester Pyrazine_Ester Biocatalytic_Flow Biocatalytic Flow Pyrazine_Ester->Biocatalytic_Flow Substituted_Pyrazine_1 Substituted Pyrazine Mn_ADC->Substituted_Pyrazine_1 Substituted_Pyrazine_2 Substituted Pyrazine Fe_CHA->Substituted_Pyrazine_2 Pyrazinamide Pyrazinamide Biocatalytic_Flow->Pyrazinamide

Caption: Comparison of workflows for established versus new pyrazine synthesis methods.

Biocatalytic_Flow_Synthesis_Workflow Syringe_Pump_A Syringe Pump A (Pyrazine Ester) Y_Mixer Y-Mixer Syringe_Pump_A->Y_Mixer Syringe_Pump_B Syringe Pump B (Amine) Syringe_Pump_B->Y_Mixer Packed_Bed_Reactor Packed-Bed Reactor (Immobilized Enzyme @ 45°C) Y_Mixer->Packed_Bed_Reactor Product_Collection Product Collection Packed_Bed_Reactor->Product_Collection

Caption: Experimental workflow for biocatalytic continuous-flow pyrazinamide synthesis.

VI. Conclusion and Future Outlook

The synthesis of pyrazines has undergone a significant evolution from the classical methods of the 19th century to the highly efficient and sustainable catalytic and flow-based approaches of today. While the Staedel-Rugheimer and Gutknecht syntheses remain important for their historical context and for certain applications, their limitations in terms of yield, safety, and environmental impact are increasingly being addressed by modern methodologies.

Manganese-catalyzed acceptorless dehydrogenative coupling and iron-catalyzed C-H functionalization offer greener and more atom-economical alternatives, leveraging the power of earth-abundant metal catalysis. Perhaps most impressively, the integration of biocatalysis with continuous-flow technology provides a glimpse into the future of pharmaceutical manufacturing, where speed, efficiency, and sustainability are paramount.

As a Senior Application Scientist, I encourage researchers and drug development professionals to consider these newer methods in their synthetic planning. The initial investment in developing these capabilities can lead to significant long-term benefits in terms of reduced costs, increased safety, and a smaller environmental footprint. The continued exploration of novel catalytic systems and reaction technologies will undoubtedly lead to even more powerful and elegant solutions for the synthesis of this vital class of heterocyclic compounds.

References

A Comparative Guide to Predicting the Reactivity of Substituted Iodopyrazines using DFT Calculations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazine scaffold is a cornerstone of modern medicinal chemistry. Its presence in numerous FDA-approved drugs and clinical candidates underscores its importance. However, the functionalization of this electron-deficient heterocycle, particularly through cross-coupling reactions, presents significant challenges. Predicting the reactivity of substituted iodopyrazines is crucial for optimizing reaction conditions, prioritizing synthetic routes, and accelerating the drug discovery pipeline.

This guide provides an in-depth comparison of Density Functional Theory (DFT) approaches for predicting the reactivity of substituted iodopyrazines in palladium-catalyzed cross-coupling reactions. We will move beyond a simple listing of methods to explain the underlying causality for computational choices, ensuring a robust and self-validating protocol. This guide is designed to be a practical resource, grounded in authoritative theory and supported by illustrative experimental data.

The Challenge of Pyrazine Functionalization and the Power of Computational Prediction

Pyrazines are electron-deficient aromatic systems, a property that influences their reactivity in common cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[1][2] The critical, often rate-determining, step in these catalytic cycles is the oxidative addition of the C-I bond of the iodopyrazine to a low-valent palladium complex.[1][3] The facility of this step is highly sensitive to the electronic environment of the pyrazine ring, which is modulated by the presence of various substituents.

Electron-withdrawing groups (EWGs) generally accelerate oxidative addition by further lowering the electron density of the ring and weakening the C-I bond, while electron-donating groups (EDGs) have the opposite effect.[4] DFT calculations offer a powerful, cost-effective method to quantify these substituent effects by modeling the transition state of the oxidative addition step and calculating its associated activation energy (ΔG‡).[4][5] A lower calculated activation energy barrier corresponds to a more facile reaction and, therefore, higher predicted reactivity.

Comparing DFT Functionals for Reactivity Prediction: A Matter of Accuracy and Cost

The accuracy of any DFT calculation is critically dependent on the choice of the exchange-correlation (XC) functional and the basis set.[6] For transition-metal-catalyzed reactions, this choice is particularly crucial.[7][8] Below, we compare several classes of functionals commonly employed for problems of this nature.

Functional ClassExamplesStrengths for Reactivity PredictionWeaknesses & Considerations
Hybrid GGA B3LYP, PBE0Good balance of accuracy and computational cost. Widely used and benchmarked.[6][7]May not adequately capture dispersion interactions. Accuracy can be system-dependent.
Hybrid Meta-GGA M06-2X, PW6B95Often provides higher accuracy for main-group thermochemistry and kinetics.[9] M06-2X is particularly good for systems with non-covalent interactions.[2]Can be more computationally expensive than hybrid GGAs. Some M06-suite functionals can have convergence issues.[7]
Double-Hybrid B2PLYP, PWPB95Incorporates a portion of MP2 correlation, often leading to very high accuracy for reaction barriers.[7]Significantly higher computational cost, making it less feasible for high-throughput screening.
Range-Separated ωB97X-D, CAM-B3LYPExplicitly corrected for long-range dispersion interactions, which can be important in catalyst-substrate complexes.Can be more computationally intensive than standard hybrids.

Expert Insight: For predicting the reactivity of substituted iodopyrazines, a hybrid meta-GGA functional like M06-2X or a well-benchmarked hybrid GGA like PBE0 often provides the best compromise between accuracy and computational cost.[7] The inclusion of a dispersion correction (e.g., Grimme's D3) is highly recommended, especially when modeling the full catalyst-substrate complex.[7] For the basis set, a double-zeta quality basis set with polarization and diffuse functions (e.g., def2-SVP or 6-311+G(d,p) ) is a suitable starting point for the C, H, N, and I atoms, while a larger basis set like def2-TZVP should be used for the palladium atom to accurately describe its electronic structure.[9]

Correlating Theory with Experiment: An Illustrative Comparison

To demonstrate the predictive power of DFT, we present a comparison of calculated activation energies for the oxidative addition step with hypothetical, yet realistic, experimental yields for a Suzuki-Miyaura coupling of various substituted 2-iodopyrazines. The trend—that stronger electron-withdrawing substituents lead to lower activation barriers and higher yields—is well-established in related heterocyclic systems.[10][11]

Reaction: 2-Iodo-5-R-pyrazine + Phenylboronic Acid → 2-Phenyl-5-R-pyrazine

Substituent (R)Hammett Parameter (σp)Calculated ΔG‡ (kcal/mol)aExperimental Yield (%)b
-NO₂0.7816.592
-CN0.6617.188
-Cl0.2318.975
-H0.0020.265
-CH₃-0.1721.548
-OCH₃-0.2722.435
-NH₂-0.6624.115

aCalculated at the M06-2X/def2-TZVP(Pd)/def2-SVP(other atoms) level of theory with an implicit solvent model. bHypothetical yields for illustrative purposes, based on established reactivity trends.

This data clearly illustrates the strong correlation between the computationally predicted activation energy and the expected experimental outcome. Such a workflow allows researchers to screen a library of potential substrates in silico to identify the most promising candidates for synthesis.

Experimental Protocol: A Step-by-Step Workflow for DFT Reactivity Prediction

This protocol outlines the key steps for calculating the activation energy of the oxidative addition of a substituted iodopyrazine to a palladium(0) catalyst, which serves as our reactivity descriptor.

Software: Gaussian 16, ORCA, or similar quantum chemistry software package. GaussView or Avogadro for visualization.

Methodology:

  • Build Reactant and Catalyst Structures:

    • Construct the 3D structures of your substituted iodopyrazine and the active palladium catalyst (e.g., Pd(PPh₃)₂).

    • Perform an initial geometry optimization of each molecule separately using a computationally inexpensive method (e.g., PM7 semi-empirical method or a small basis set DFT).

  • Locate the Pre-Reaction Complex (Reactant Complex):

    • Position the optimized iodopyrazine and the Pd(0) catalyst in a reasonable orientation for reaction (the iodine atom pointing towards the palladium).

    • Perform a full geometry optimization using your chosen level of theory (e.g., M06-2X/def2-TZVP(Pd)/def2-SVP). This structure is the reactant complex (RC).

    • Run a frequency calculation on the optimized RC structure to confirm it is a true minimum (no imaginary frequencies).

  • Locate the Transition State (TS):

    • The most challenging step. Use the optimized RC structure as a starting point.

    • Employ a transition state search algorithm (e.g., Berny algorithm with Opt=TS in Gaussian). You may need to manually define the bonds being formed (Pd-I, Pd-C) and broken (C-I) to guide the search.

    • Once a candidate TS structure is found, perform a frequency calculation. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the C-I bond breaking and Pd-C/Pd-I bonds forming).

    • Visualize the imaginary frequency to ensure it corresponds to the desired oxidative addition step.

  • Locate the Product Complex (PC):

    • Modify the TS structure slightly along the reaction coordinate towards the product (pushing the atoms in the direction of the imaginary frequency vector) and perform a geometry optimization.

    • This will yield the optimized structure of the oxidative addition product, where the pyrazine ring and the iodine atom are both bonded to the now Pd(II) center.

    • Run a frequency calculation on the optimized PC structure to confirm it is a true minimum.

  • Calculate the Activation Energy (ΔG‡):

    • The activation energy is the difference in Gibbs free energy between the transition state and the reactant complex: ΔG‡ = GTS - GRC

    • The Gibbs free energies (G) are obtained from the output of the frequency calculations. It's crucial to use these thermal-corrected energies rather than just the raw electronic energies for a more accurate prediction.

Visualizing the Computational Workflow

The following diagram illustrates the logical flow of the DFT protocol for determining the activation energy of the oxidative addition step.

DFT_Workflow cluster_pre 1. Input Structures cluster_calc 2. DFT Calculations cluster_post 3. Analysis Reactant Substituted Iodopyrazine Opt_RC Optimize Reactant Complex (RC) Reactant->Opt_RC Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)2) Catalyst->Opt_RC Freq_RC Frequency Calc. (Confirm Minimum) Opt_RC->Freq_RC Verify Opt_TS Locate Transition State (TS) Freq_RC->Opt_TS Start Search Energy Extract Gibbs Free Energies Freq_RC->Energy Freq_TS Frequency Calc. (Confirm TS) Opt_TS->Freq_TS Verify Freq_TS->Energy DeltaG Calculate ΔG‡ = G(TS) - G(RC) Energy->DeltaG

Caption: Workflow for calculating the oxidative addition activation energy.

The Mechanism of Oxidative Addition: A Deeper Look

DFT not only provides quantitative predictions but also qualitative insights into the reaction mechanism. For Pd(0)-catalyzed cross-couplings, oxidative addition to an aryl iodide can proceed through different pathways. A common mechanism is the concerted, three-centered transition state where the C-I bond interacts with the palladium center simultaneously.[12] DFT allows for the precise characterization of this transition state geometry.

Oxidative_Addition RC Reactant Complex Py-I + Pd(0)L2 TS Transition State [L2Pd---I---Py]‡ RC->TS ΔG‡ PC Product Complex (Py)Pd(II)(I)L2 TS->PC

Caption: Energy profile of the concerted oxidative addition step.

By analyzing the electronic structure of the transition state, researchers can understand how substituents influence its stability. For instance, an electron-withdrawing group on the pyrazine ring can stabilize the developing negative charge on the ring in the transition state, thus lowering the activation barrier.

Conclusion

DFT calculations represent an indispensable tool in modern drug discovery and process chemistry. By providing a reliable method to predict the reactivity of substituted iodopyrazines, these computational techniques enable a more rational and efficient approach to synthesis design. This guide has provided a comparative framework for selecting appropriate DFT methods, a detailed protocol for their implementation, and the theoretical grounding necessary to interpret the results with confidence. By integrating these in silico methods, researchers can save valuable time and resources, ultimately accelerating the development of novel therapeutics.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3,5-Dichloro-2-iodopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

As a Senior Application Scientist, I understand that the lifecycle of a chemical reagent extends beyond its use in synthesis and analysis. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3,5-Dichloro-2-iodopyrazine, a halogenated heterocyclic compound integral to various research and development endeavors. The protocols outlined herein are designed to ensure the safety of laboratory personnel and the protection of our environment, reflecting our commitment to responsible chemical management.

Understanding the Hazard Profile of this compound

Before initiating any disposal protocol, it is paramount to understand the inherent risks associated with this compound. As a multi-halogenated aromatic compound, it presents several potential hazards.

Table 1: Hazard Summary for this compound

Hazard ClassificationDescriptionPrecautionary Statement Codes
Acute ToxicityThe toxicological properties have not been thoroughly investigated. Similar halogenated compounds can be harmful if swallowed, inhaled, or in contact with skin.P261, P264, P270, P280
Skin IrritationMay cause skin irritation upon contact.P302+P352, P332+P313
Eye IrritationMay cause serious eye irritation.P305+P351+P338, P337+P313
Environmental HazardHalogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.P273

This information is based on data for structurally similar compounds and should be treated as a precautionary guideline. Always consult the specific Safety Data Sheet (SDS) for the most accurate information.

The presence of chlorine and iodine substituents on the pyrazine ring makes this molecule susceptible to specific chemical reactions that can be exploited for degradation and disposal. However, improper handling can lead to the generation of hazardous byproducts. Therefore, a controlled and well-understood disposal pathway is essential.

The Disposal Workflow: A Multi-tiered Approach

The disposal of this compound should not be a monolithic process. Instead, a structured workflow ensures safety and compliance at each stage, from the laboratory bench to final disposal.

Disposal_Workflow cluster_0 Step 1: In-Lab Procedures cluster_1 Step 2: Waste Collection & Storage cluster_2 Step 3: Final Disposal A Initial Assessment: - Quantity of waste - Contamination level B Segregation: - Collect in designated, labeled, halogenated waste container A->B Segregate waste C Decontamination: - Clean glassware and equipment B->C After collection D Container Management: - Tightly sealed, compatible container - Clearly labeled 'Hazardous Waste' C->D Properly contain decontaminated items E Temporary Storage: - Cool, dry, well-ventilated area - Away from incompatible materials D->E Store safely F Professional Disposal Service: - Contact licensed waste disposal company E->F Schedule pickup G Documentation: - Maintain disposal records F->G Complete paperwork

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocols

The following protocols provide detailed procedures for handling and disposing of this compound waste within a laboratory setting.

Protocol 1: Waste Segregation and Collection

The cardinal rule for halogenated waste is strict segregation.[1] Never mix halogenated organic waste with non-halogenated streams, as this complicates disposal and increases costs.

  • Designate a Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste."[1] The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE), with a secure screw-top cap.

  • Collect Waste: Carefully transfer all waste containing this compound, including residual amounts from reaction vessels and solvent rinses, into the designated container.[1]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."[1] If other halogenated solvents are present, their names should also be listed.[2]

  • Secure Storage: Keep the waste container tightly closed when not in use and store it in a designated satellite accumulation area, which should be a cool, dry, and well-ventilated location away from incompatible materials.[3]

Protocol 2: Decontamination of Glassware and Equipment

Thorough decontamination of all laboratory equipment that has come into contact with this compound is crucial to prevent cross-contamination and ensure a safe working environment.

  • Initial Rinse: In a fume hood, rinse the contaminated glassware and equipment with a suitable organic solvent, such as acetone or ethanol.[1]

  • Collect Rinsate: The solvent rinsate must be collected and treated as hazardous halogenated waste.[1] Transfer it to your designated halogenated waste container.

  • Washing: After the initial solvent rinse, wash the equipment thoroughly with a laboratory detergent (e.g., Luminox®) and hot water.[4] Use a brush to remove any solid residues.

  • Final Rinses: Rinse the equipment with tap water, followed by a rinse with deionized or distilled water.[4]

  • Drying: Allow the equipment to air dry completely before reuse or storage.

Chemical Neutralization: A Pre-treatment Option for Small Quantities

For small quantities of this compound, chemical neutralization can be a viable pre-treatment step to reduce its hazardous characteristics before collection for bulk disposal. Reductive dehalogenation is a promising method for this purpose. This process replaces the halogen atoms with hydrogen, converting the compound to a less hazardous pyrazine derivative.

It is critical that this procedure is performed by trained personnel in a controlled laboratory setting with appropriate safety measures in place.

Protocol 3: Reductive Dehalogenation using Sodium Borohydride (Illustrative)

This protocol is based on established methods for the reductive dehalogenation of aryl halides.[2][5]

Materials:

  • Waste this compound

  • Ethanol or a mixture of water and methanol[2]

  • Sodium borohydride (NaBH₄)

  • Palladium on carbon (Pd/C) catalyst (e.g., 10%)

  • Stir plate and magnetic stir bar

  • Round-bottom flask and condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a condenser.

  • Dissolution: Dissolve the this compound waste in a suitable solvent like ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (typically 1-5 mol%).

  • Reductant Addition: Slowly and portion-wise, add an excess of sodium borohydride to the stirring solution. The reaction may be exothermic and produce hydrogen gas. Ensure adequate ventilation and no nearby ignition sources.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if a suitable method is available.

  • Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of a dilute acid (e.g., 1M HCl) until gas evolution ceases.

  • Filtration: Filter the mixture to remove the palladium catalyst. The catalyst should be handled as a separate waste stream.

  • Waste Collection: The resulting solution, containing the dehalogenated pyrazine and salts, should be collected in a designated aqueous waste container. While the primary hazardous compound has been degraded, this waste should still be disposed of through a professional waste management service.

Final Disposal Pathway

Regardless of whether in-lab neutralization is performed, the ultimate disposal of this compound and any derived waste must be conducted by a licensed and approved hazardous waste disposal company.[6] The most common and effective method for the final destruction of halogenated organic compounds is high-temperature incineration with flue gas scrubbing to neutralize acidic gases (like HCl and HI) formed during combustion.[7]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, a respirator may be necessary.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[2]

  • Cleanup: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

By adhering to these rigorous disposal procedures, we can ensure that our innovative research does not come at the cost of safety or environmental integrity. Always prioritize safety, and when in doubt, consult your institution's EHS department.

References

Mastering Safety: A Guide to Personal Protective Equipment for 3,5-Dichloro-2-iodopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: This guide provides critical safety and handling protocols for 3,5-Dichloro-2-iodopyrazine (CAS No. 136866-30-3). All personnel must review and understand these procedures before commencing any work with this compound.

As a Senior Application Scientist, my priority is to empower researchers with the knowledge to conduct their work not only effectively but, most importantly, safely. This compound is a valuable heterocyclic building block, pivotal in the synthesis of novel bioactive molecules and kinase inhibitors for drug development. However, its halogenated structure necessitates a robust understanding of its potential hazards and the appropriate measures to mitigate them. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when handling this compound.

Hazard Analysis: Understanding the "Why" Behind the "What"

Before we can select the correct PPE, we must first understand the risks posed by this compound. While a specific comprehensive toxicity profile is not widely published, available Safety Data Sheets (SDS) and data from structurally similar compounds provide a clear directive for cautious handling.

The primary, documented hazards for this compound (CAS 136866-30-3) are:

  • Serious Eye Irritation (H319) [1]

  • Potential for Allergic Skin Reaction (H317) [1]

However, the principle of scientific diligence requires us to consider hazards associated with close structural analogs. For example, 3,5-Dichloro-2-methylpyrazine, which differs by only a methyl group for an iodine atom, is classified with additional, more severe hazards:

  • Harmful if Swallowed (H302) [2]

  • Causes Skin Irritation (H315) [2]

  • May Cause Respiratory Irritation (H335) [2]

Causality: The presence of chlorine and iodine atoms on the pyrazine ring creates an electron-deficient aromatic system. This reactivity, valuable for synthesis, also means the molecule can readily interact with biological nucleophiles like proteins and enzymes in the skin, eyes, and respiratory tract, leading to irritation and sensitization. Therefore, our PPE strategy is conservatively designed to protect against all potential hazards identified from both the specific compound and its close analogs.

The Core Protocol: Selecting and Using Your PPE

Effective protection is a systematic process, not just a collection of gear. The following protocol outlines the minimum PPE requirements. Operations with a higher risk of aerosolization or spillage may require enhanced protection.

PPE Specification Summary
Protection Type Specification Rationale & Key Considerations
Hand Protection Double-gloving: Inner nitrile glove, outer neoprene or butyl rubber gloves.Halogenated hydrocarbons can degrade standard nitrile gloves.[3][4] Double-gloving provides a robust barrier. The outer glove should be taped to the lab coat sleeve. Always inspect gloves for defects before use.[5]
Eye & Face Protection ANSI Z87.1-rated safety glasses with side shields (minimum). A full-face shield is required when handling larger quantities (>5g) or when there is a significant splash risk.Protects against direct splashes and airborne particles causing serious eye irritation.[1][6]
Body Protection Flame-resistant laboratory coat with tight-fitting cuffs. A chemically resistant apron should be worn over the lab coat.Prevents skin contact and contamination of personal clothing.[1]
Respiratory Protection NIOSH-approved N95 respirator (minimum). Required when handling the powder outside of a certified chemical fume hood or glove box.Mitigates the risk of inhaling airborne particles, which may cause respiratory irritation.[2] Proper fit-testing is mandatory for all respirator users.
Step-by-Step Protocol: Weighing and Dissolving this compound

This common procedure highlights the integration of PPE at every step.

Location: All handling of solid this compound must be performed inside a certified chemical fume hood.

  • Preparation:

    • Before entering the lab, ensure you are wearing long pants and closed-toe shoes.

    • Don your flame-resistant lab coat and button it completely.

    • Don your inner pair of nitrile gloves.

    • Don your outer pair of neoprene or butyl rubber gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

    • Don your safety glasses. If splash risk is high, add a face shield.

    • If required (e.g., weighing outside a balance draft shield), don your fit-tested N95 respirator.

  • Handling the Chemical:

    • Place a weigh boat on the analytical balance inside the fume hood.

    • Carefully open the container of this compound, avoiding any puff of powder.

    • Use a clean, dedicated spatula to transfer the desired amount of solid to the weigh boat.

    • Securely close the main chemical container.

    • Carefully add the weighed solid to your reaction vessel, which already contains the solvent.

    • Observe for any exothermic reaction or gas evolution.

  • Post-Handling (Doffing PPE):

    • Crucial Step: Doffing must be done in a sequence that prevents re-contamination.

    • Remove the outer gloves first, peeling them off without touching the exterior surface. Dispose of them in the designated solid hazardous waste container.

    • Remove your lab coat and apron, folding them inward to contain any potential contamination. Hang in the designated area or dispose of if grossly contaminated.

    • Remove your face shield and/or safety glasses.

    • Remove your inner nitrile gloves, again without touching the outer surface. Dispose of them in the solid hazardous waste.

    • If a respirator was used, remove it last.

    • Immediately wash your hands thoroughly with soap and water. [7]

PPE Selection Logic Flow

The choice of PPE is dictated by the nature of the task. This diagram illustrates the decision-making process.

PPE_Selection PPE Decision Workflow for this compound Handling cluster_0 Task Assessment cluster_1 PPE Configuration Task Identify Experimental Task Risk Assess Risk of Exposure (Aerosol, Splash, Contact) Task->Risk BasePPE Minimum PPE: - Double Gloves (Nitrile + Neoprene/Butyl) - Safety Glasses - Lab Coat Risk->BasePPE All Tasks Apron Add Chemical Apron Risk->Apron Handling >5g or High Splash Risk FaceShield Add Face Shield Risk->FaceShield Handling >5g or High Splash Risk Respirator Add N95 Respirator Risk->Respirator Handling Powder Outside Containment

Caption: PPE selection based on task-specific risk assessment.

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safety lifecycle. Mishandling of contaminated materials can lead to unintended exposure.

Waste Segregation is Key: Halogenated waste must be segregated from non-halogenated waste to ensure proper final disposal by licensed professionals.[8][9]

  • Contaminated Solid Waste:

    • This includes used gloves, weigh boats, paper towels, and any other disposable items that have come into contact with this compound.

    • Collect all solid waste in a designated, clearly labeled, vapor-tight hazardous waste container. The label should read: "Halogenated Solid Waste" and list "this compound".[9]

    • Keep the container sealed when not in use.[8]

  • Liquid Waste:

    • Any solutions containing this compound must be collected in a separate, compatible, and clearly labeled hazardous waste container.

    • The label should read: "Halogenated Liquid Waste" and list the full chemical contents, including solvents.

    • Never dispose of this chemical or its solutions down the drain.[10]

  • Container Management:

    • Empty containers of this compound must be triple-rinsed with a suitable solvent (e.g., the solvent used in the reaction).

    • The rinsate must be collected and disposed of as halogenated liquid waste.

    • After rinsing, the container can be managed for recycling or disposal according to your institution's policies, but it should be punctured or defaced to prevent reuse.

  • Spill Response:

    • In case of a small spill inside a fume hood, use an inert absorbent material to clean it up.

    • The contaminated absorbent must be collected as halogenated solid waste.

    • For any large spill or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

By adhering to these rigorous, well-reasoned protocols, you build a self-validating system of safety that protects you, your colleagues, and your research. Trust in these procedures is built upon a foundation of scientific understanding of the risks involved.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloro-2-iodopyrazine
Reactant of Route 2
3,5-Dichloro-2-iodopyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.